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  • Product: 5-Fluoro-8-methoxyquinoline
  • CAS: 439-88-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Fluoro-8-methoxyquinoline

Abstract 5-Fluoro-8-methoxyquinoline is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide array of biological activities, maki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-8-methoxyquinoline is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and scalable synthetic routes a critical objective for researchers and drug development professionals.[1] This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 5-Fluoro-8-methoxyquinoline, with a focus on the Skraup synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended to serve as a practical resource for scientists engaged in the synthesis and development of novel quinoline-based compounds.

Introduction: The Significance of the Quinoline Core

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological properties.[1][2] These include antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of fluorine and methoxy substituents onto the quinoline ring can significantly modulate the physicochemical and biological properties of the molecule, often enhancing metabolic stability, membrane permeability, and target binding affinity. 5-Fluoro-8-methoxyquinoline, in particular, serves as a crucial intermediate in the synthesis of more complex and biologically active molecules.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of 5-Fluoro-8-methoxyquinoline points towards a substituted aniline as a key precursor. Several classical methods exist for the construction of the quinoline ring system, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[2][3]

For the synthesis of 5-Fluoro-8-methoxyquinoline, the Skraup synthesis presents a highly effective and straightforward approach. This reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (typically concentrated sulfuric acid) and an oxidizing agent.[3][4] The choice of the Skraup synthesis is predicated on its tolerance of a wide range of substituents on the aniline ring and its use of readily available and inexpensive starting materials.

The Skraup Synthesis Pathway for 5-Fluoro-8-methoxyquinoline

The overall transformation for the Skraup synthesis of 5-Fluoro-8-methoxyquinoline is depicted below:

Skraup_Synthesis_Overall cluster_reactants Reactants cluster_reagents Reagents 2-Amino-4-fluoroanisole 2-Amino-4-fluoroanisole Reaction_Mixture 2-Amino-4-fluoroanisole->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Reaction_Mixture 5-Fluoro-8-methoxyquinoline 5-Fluoro-8-methoxyquinoline Reaction_Mixture->5-Fluoro-8-methoxyquinoline Heat

Caption: Overall scheme of the Skraup synthesis.

Mechanistic Insights

The Skraup reaction proceeds through a series of well-established steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The amino group of 2-amino-4-fluoroanisole undergoes a conjugate (Michael) addition to the acrolein intermediate.

  • Cyclization and Dehydration: The resulting β-aminocarbonyl compound undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic 5-Fluoro-8-methoxyquinoline. A mild oxidizing agent, such as nitrobenzene or arsenic pentoxide, is typically used. Ferrous sulfate can be added to moderate the often exothermic oxidation step.[5]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + 2-Amino-4-fluoroanisole 2-Amino-4-fluoroanisole 2-Amino-4-fluoroanisole Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Acid-catalyzed cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O 5-Fluoro-8-methoxyquinoline 5-Fluoro-8-methoxyquinoline Dihydroquinoline->5-Fluoro-8-methoxyquinoline Oxidation

Caption: Mechanistic pathway of the Skraup synthesis.

Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 5-Fluoro-8-methoxyquinoline.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Amino-4-fluoroanisole141.141.0Starting material
Glycerol92.093.0Reagent
Concentrated Sulfuric Acid98.08~4.0Dehydrating agent and catalyst
Nitrobenzene123.111.2Oxidizing agent
Ferrous Sulfate Heptahydrate278.010.1Moderator
Sodium Hydroxide40.00As neededFor neutralization
Dichloromethane84.93As neededExtraction solvent
Anhydrous Sodium Sulfate142.04As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, add ferrous sulfate heptahydrate, followed by the slow, dropwise addition of 2-amino-4-fluoroanisole through the dropping funnel, ensuring the temperature does not exceed 120°C.

  • Initiation of Reaction: After the addition is complete, add nitrobenzene to the mixture.

  • Heating and Reflux: Heat the reaction mixture gently to initiate the reaction. The reaction is often exothermic, and the heating should be controlled to maintain a steady reflux. Continue heating for 3-4 hours after the initial vigorous reaction has subsided.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature and then carefully pour it into a large beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in a well-ventilated fume hood as it is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Fluoro-8-methoxyquinoline.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to light yellow powder or crystals.

  • Purity (GC): >98.0% (T).

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

    • FT-IR: To identify functional groups.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The Skraup reaction can be highly exothermic and should be conducted with caution, especially on a larger scale. The use of a moderator like ferrous sulfate is recommended.[5]

  • Nitrobenzene is toxic and should be handled in a fume hood.

  • The neutralization step with sodium hydroxide is highly exothermic and can cause splashing. It should be performed slowly and with adequate cooling.

Conclusion

The Skraup synthesis provides a reliable and scalable method for the preparation of 5-Fluoro-8-methoxyquinoline from readily available starting materials. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving a high yield and purity of the desired product. This guide offers a comprehensive framework for researchers and professionals to successfully synthesize this valuable chemical intermediate, paving the way for the development of novel and impactful chemical entities.

References

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and....
  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF.
  • Tokyo Chemical Industry Co., Ltd. 5-Fluoro-8-methoxyquinoline | 439-88-3.
  • ChemicalBook. 8-Hydroxyquinoline synthesis.
  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • MedchemExpress.com. 5-Methoxyquinolin-8-amine | Drug Intermediate.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • YouTube. Making quinoline - the Skraup synthesis.

Sources

Exploratory

Technical Guide: 5-Fluoro-8-Methoxyquinoline Scaffolds in Drug Discovery

Executive Summary & Strategic Rationale The 5-fluoro-8-methoxyquinoline scaffold represents a critical structural evolution in the design of 8-aminoquinoline (8-AQ) therapeutics. Historically, the 8-AQ class (e.g., Prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-fluoro-8-methoxyquinoline scaffold represents a critical structural evolution in the design of 8-aminoquinoline (8-AQ) therapeutics. Historically, the 8-AQ class (e.g., Primaquine, Tafenoquine) has been the gold standard for radical cure of Plasmodium vivax (targeting liver-stage hypnozoites). However, their clinical utility is severely hampered by hemolytic toxicity in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

The "Fluorine Effect" in this scaffold serves a dual purpose:

  • Metabolic Blockade: The C5 position of the quinoline ring is a "metabolic soft spot," susceptible to cytochrome P450-mediated hydroxylation. This oxidation initiates the cascade leading to hemotoxic quinone-imine metabolites. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å) sterically and electronically blocks this pathway without disrupting the pharmacophore's binding affinity.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the quinoline nitrogen, altering lipophilicity (LogD) and membrane permeability, crucial for intracellular parasitic targeting.

This guide provides a rigorous technical framework for synthesizing, evaluating, and optimizing derivatives based on this scaffold.

Synthetic Architecture: The Balz-Schiemann Approach

While direct Skraup synthesis is possible, it often suffers from regioselectivity issues with pre-fluorinated anilines. The most robust, high-purity protocol involves the functionalization of the 8-methoxyquinoline core via the Balz-Schiemann reaction . This pathway allows for precise installation of the fluorine atom at C5.

Reaction Workflow (DOT Visualization)

SynthesisPath Start 8-Methoxyquinoline (Starting Material) Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Inter1 5-Nitro-8-methoxyquinoline Nitration->Inter1 Reduction Reduction (H2, Pd/C or Fe/HCl) Inter1->Reduction Inter2 5-Amino-8-methoxyquinoline Reduction->Inter2 Diazotization Diazotization (NaNO2, HBF4, -5°C) Inter2->Diazotization Salt Diazonium Tetrafluoroborate (Precipitate) Diazotization->Salt Decomp Thermal Decomposition (140°C, Sand) Salt->Decomp Product 5-Fluoro-8-methoxyquinoline (Target Scaffold) Decomp->Product

Figure 1: Step-wise synthesis of 5-fluoro-8-methoxyquinoline via the Balz-Schiemann mechanism. This route avoids the regiochemical ambiguity of ring-closure methods.

Detailed Protocol: Thermal Decomposition of Diazonium Salt

Note: This step is the most critical for safety and yield. The diazonium tetrafluoroborate salt is stable when dry but must be handled with care.

  • Diazotization: Suspend 5-amino-8-methoxyquinoline (10 mmol) in 48% tetrafluoroboric acid (

    
    , 20 mL). Cool to -5°C in an ice/salt bath.
    
  • Addition: Dropwise add a solution of

    
     (1.1 eq) in water, maintaining temperature below 0°C. Stir for 30 min.
    
  • Isolation: The diazonium tetrafluoroborate salt will precipitate. Filter the solid, wash with cold 5%

    
    , then cold ether. Critical:  Dry the salt thoroughly in a vacuum desiccator (moisture interferes with the next step).
    
  • Decomposition (Fluorination):

    • Setup: Use a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize

      
       fumes).
      
    • Medium: Mix the dry salt with clean, dry sand (1:2 ratio) to modulate heat distribution.

    • Reaction: Heat the flask gently with a heat gun or oil bath. Decomposition begins ~110-120°C, indicated by the evolution of white

      
       smoke and nitrogen gas.
      
    • Completion: Once gas evolution ceases, extract the sand mixture with dichloromethane (DCM).

  • Purification: Wash DCM with 1M NaOH (to remove phenolic byproducts), dry over

    
    , and concentrate. Recrystallize from hexane/ethanol.
    

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The 5-fluoro-8-methoxyquinoline is rarely the final drug; it is the "warhead carrier." The 8-methoxy group is typically deprotected (to 8-OH) or converted to an amine (8-NH-R) to generate the active pharmacophore.

The Metabolic Blockade Hypothesis

The primary failure mode of 8-AQs is the metabolic conversion to 5,6-quinolinequinone species, which redox-cycle in erythrocytes, causing oxidative stress and hemolysis.

Comparison of C5 Substituents:

Substituent (C5)Bond Energy (kcal/mol)Van der Waals Radius (Å)Metabolic Outcome
Hydrogen (-H) 991.20Rapid hydroxylation by CYP2D6; high hemotoxicity risk.
Fluorine (-F) 116 1.47 Resistant to oxidation; blocks quinone formation.
Chlorine (-Cl) 811.75Metabolically stable but sterically bulky; may disrupt target binding.
Methyl (-CH3) 882.00Susceptible to benzylic oxidation (metabolic switching).
Mechanism of Action & Toxicity Pathway

MOA Drug 8-Aminoquinoline Drug CYP CYP2D6 Metabolism (Liver) Drug->CYP Metab_H 5-Hydroxy Metabolite (Unstable) CYP->Metab_H If C5=H Metab_F Alternative Metabolites (Ring intact) CYP->Metab_F If C5=F (Blockade) Quinone 5,6-Quinolinequinone Metab_H->Quinone Oxidation Efficacy Parasite Clearance (Hypnozoite Killing) Metab_H->Efficacy Partial Redox Redox Cycling (Erythrocyte) Quinone->Redox Hemolysis Hemolysis / Methemoglobinemia (TOXICITY) Redox->Hemolysis Metab_F->Efficacy Maintained Potency

Figure 2: Divergent metabolic pathways. The 5-fluoro substitution (Green path) shunts the molecule away from the toxic quinone pathway (Red path) while maintaining efficacy.

Biological Evaluation Protocols

To validate the "safer scaffold" hypothesis, researchers must run a paired screen: Anti-parasitic Potency vs. Hemolytic Liability .

In Vitro Anti-Plasmodial Assay (Sybr Green I)

Objective: Confirm that 5-F substitution does not compromise potency against Plasmodium falciparum.

  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit in RPMI 1640.

  • Plating: Distribute parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates (100 µL/well).

  • Treatment: Add serial dilutions of the 5-fluoro derivative (start 10 µM, 2-fold dilutions). Include Chloroquine and Primaquine as positive controls.

  • Incubation: 72 hours at 37°C in a gas chamber (

    
    ).
    
  • Readout: Add 100 µL Sybr Green I lysis buffer. Incubate 1 hour in dark. Read fluorescence (Ex: 485nm, Em: 535nm).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
G6PD-Deficient Hemolysis Screen (The "Safety Gate")

Objective: Quantify the reduction in oxidative stress compared to Primaquine.

  • Source: Obtain G6PD-deficient human blood (commercial source or consented donor, WHO Class II or III variant).

  • Preparation: Wash RBCs and resuspend to 40% hematocrit in PBS.

  • Metabolic Activation (Critical): 8-AQs are prodrugs. You must use a liver microsome co-incubation system.

    • Mix: Test Compound (10 µM) + Human Liver Microsomes (1 mg/mL) + NADPH regenerating system.

    • Pre-incubate 30 mins at 37°C to generate metabolites.

  • Exposure: Add the microsome/metabolite mixture to the G6PD-deficient RBC suspension (final hematocrit 2%).

  • Measurement: Incubate 4 hours. Centrifuge. Measure supernatant hemoglobin absorbance at 540 nm (Drabkin’s reagent).

  • Success Metric: A >50% reduction in hemoglobin release compared to an equimolar dose of Primaquine indicates a successful metabolic blockade.

References

  • Synthesis of 8-Methoxyquinoline Derivatives

    • Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[1]

    • Source: ResearchG
    • URL:

  • Fluorination Strategies (Balz-Schiemann Context)

    • Title: Synthesis of Medicinals Derived from 5-Fluoro-8-Hydroxyquinoline.[2]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:

  • Metabolic Mechanism of 8-Aminoquinolines

    • Title: The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery.
    • Source: Drug Metabolism Reviews (2020).
    • URL:

  • Toxicity and G6PD Deficiency

    • Title: Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model.
    • Source: Nature Communic
    • URL:

  • Antimalarial Activity of 5-Substituted Derivatives

    • Title: Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives.[3]

    • Source: Journal of Medicinal Chemistry (2011).[3]

    • URL:

Sources

Foundational

5-Fluoro-8-methoxyquinoline: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications. This guide delves into the untapped potential of a specific derivative, 5-Fluoro-8-methoxyquinoline, as a promising scaffold for the development of novel anticancer, antimicrobial, and neuroprotective agents. By leveraging established structure-activity relationships and proposing a clear path for experimental validation, we present a compelling case for the synthesis and evaluation of this compound. This document is intended to serve as a strategic blueprint for researchers and drug development professionals seeking to explore new chemical entities with significant therapeutic promise.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, making it an ideal framework for interacting with diverse biological targets. This versatility has led to the development of quinoline-based drugs for a wide range of diseases, from infectious diseases to cancer and neurological disorders.[2]

The biological activity of quinoline derivatives can be finely tuned by the nature and position of substituents on the ring system. Notably, substitutions at the 5 and 8 positions have been shown to be critical in modulating the pharmacological properties of these compounds.

Synthesis and Physicochemical Rationale of 5-Fluoro-8-methoxyquinoline

The synthesis of 5-Fluoro-8-methoxyquinoline can be readily achieved from its precursor, 5-fluoro-8-hydroxyquinoline. A standard Williamson ether synthesis provides a reliable and efficient route to the target molecule.

Proposed Synthetic Protocol: Williamson Ether Synthesis
  • Deprotonation of 5-fluoro-8-hydroxyquinoline: To a solution of 5-fluoro-8-hydroxyquinoline (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetone), add a slight excess of a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: To the resulting mixture, add an alkylating agent such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Fluoro-8-methoxyquinoline.

Synthesis 5-Fluoro-8-hydroxyquinoline 5-Fluoro-8-hydroxyquinoline Alkoxide Intermediate Alkoxide Intermediate 5-Fluoro-8-hydroxyquinoline->Alkoxide Intermediate K₂CO₃ 5-Fluoro-8-methoxyquinoline 5-Fluoro-8-methoxyquinoline Alkoxide Intermediate->5-Fluoro-8-methoxyquinoline CH₃I

Caption: Proposed synthesis of 5-Fluoro-8-methoxyquinoline.

The strategic placement of the fluoro and methoxy groups on the quinoline scaffold is expected to confer unique physicochemical properties that are advantageous for drug development:

  • 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the quinoline nitrogen, influencing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the compound's pharmacokinetic profile.

  • 8-Methoxy Substituent: The methoxy group at the 8-position is an electron-donating group that can influence the electron density of the aromatic system. This can affect the molecule's binding affinity to target proteins. Additionally, the 8-methoxy group can participate in hydrogen bonding interactions as an acceptor, further contributing to target engagement.

Potential Therapeutic Applications

Based on the extensive literature on related quinoline derivatives, 5-Fluoro-8-methoxyquinoline is a prime candidate for investigation in several therapeutic areas.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[3][4] Derivatives of 8-hydroxyquinoline, the precursor to our target molecule, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, 5-nitro-8-hydroxyquinoline has been shown to exhibit strong antiproliferative effects.[5][6] The substitution of the nitro group with a fluorine atom is a logical step in drug design, as fluorine is a bioisostere of the nitro group's steric footprint but with more favorable electronic and metabolic properties. Furthermore, some 5-methoxyquinoline derivatives have been identified as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[7]

Proposed Mechanism of Action: The anticancer activity of 5-Fluoro-8-methoxyquinoline could be mediated through various mechanisms, including the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation 5F8MQ 5-Fluoro-8-methoxyquinoline 5F8MQ->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol for Anticancer Evaluation:

  • Cell Viability Assay (MTT/XTT):

    • Plate a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) in 96-well plates.

    • Treat the cells with increasing concentrations of 5-Fluoro-8-methoxyquinoline for 48-72 hours.

    • Add MTT or XTT reagent and incubate until color development.

    • Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the IC₅₀ concentration of the compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis:

    • Treat cells with the compound and lyse them to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and apoptosis-related proteins (e.g., Caspase-3, PARP).

    • Use a secondary antibody conjugated to HRP for detection by chemiluminescence.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-documented for their broad-spectrum antimicrobial properties.[8] The parent compound, 8-methoxyquinoline, has demonstrated strong antifungal and antibacterial activity.[9] The introduction of a fluorine atom at the 5-position is a hallmark of the potent fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.

Proposed Mechanism of Action: The antimicrobial activity of 5-Fluoro-8-methoxyquinoline could arise from its ability to chelate essential metal ions, disrupting microbial metabolic processes, or by directly inhibiting key bacterial enzymes.

Antimicrobial_Workflow Compound Synthesis Synthesize & Purify 5-Fluoro-8-methoxyquinoline MIC Determination Determine Minimum Inhibitory Concentration (MIC) Compound Synthesis->MIC Determination MBC Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC Determination->MBC Determination Mechanism of Action Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Metal Chelation) MBC Determination->Mechanism of Action Studies Data Analysis Analyze Results & Determine Structure-Activity Relationship Mechanism of Action Studies->Data Analysis

Sources

Exploratory

5-Fluoro-8-methoxyquinoline: A Strategic Scaffold for Metabolic Stability

This guide serves as an advanced technical resource for researchers investigating 5-Fluoro-8-methoxyquinoline (5-F-8-MQ). It synthesizes historical context, synthetic methodologies, and pharmacological rationale, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating 5-Fluoro-8-methoxyquinoline (5-F-8-MQ). It synthesizes historical context, synthetic methodologies, and pharmacological rationale, specifically focusing on its role as a metabolic probe in antimalarial and neurodegenerative research.

Chemical Identity & Strategic Significance

5-Fluoro-8-methoxyquinoline is a specialized quinoline derivative primarily utilized as a metabolic blocker and a pharmacophore precursor in medicinal chemistry. It belongs to the 8-hydroxyquinoline family, a class of compounds renowned for their metal-chelating properties and biological activity.

The "Metabolic Soft Spot" Rationale

In the development of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine), the C-5 position of the quinoline ring is a "metabolic soft spot." Cytochrome P450 enzymes rapidly hydroxylate this position, leading to the formation of redox-active quinone-imines. These metabolites generate Reactive Oxygen Species (ROS), causing severe hemotoxicity (methemoglobinemia) in patients with G6PD deficiency.

The Fluorine Solution:

  • Metabolic Blockade: Replacing the C-5 hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs. C-H: ~99 kcal/mol) prevents oxidative metabolism at this site.

  • Steric Isostere: Fluorine’s Van der Waals radius (1.47 Å) is similar to Hydrogen (1.20 Å), allowing the molecule to retain its binding affinity to biological targets (e.g., heme polymerase in Plasmodium) while resisting degradation.

  • Lipophilicity: The 8-methoxy group masks the polar hydroxyl, increasing membrane permeability (LogP) and allowing the compound to cross the blood-brain barrier or parasitic membranes before activation (demethylation).

PropertyValueRelevance
CAS RN 439-88-3Unique Identifier
Formula C₁₀H₈FNO--
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 177.18 g/mol Fragment-based drug design compliant
LogP ~2.3 (Predicted)Optimal for CNS/Parasite penetration
Melting Point 38–42 °CLow-melting solid, requires cold storage

Synthesis & Manufacturing Evolution

The synthesis of 5-F-8-MQ has evolved from harsh classical methods to precise, late-stage functionalization.

Pathway A: The Modified Skraup Synthesis (Historical & Scale-Up)

The most robust route for multi-gram synthesis involves constructing the pyridine ring onto a pre-functionalized benzene derivative. This avoids the selectivity issues of direct fluorination.

  • Precursor: 5-Fluoro-2-anisidine (2-methoxy-5-fluoroaniline).

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

  • Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) via a Michael addition, followed by cyclization and oxidation.

Pathway B: Electrophilic Fluorination (Late-Stage)

For generating radiolabeled analogs (


F-PET tracers) or small library synthesis, direct fluorination of 8-methoxyquinoline is employed.
  • Reagents: Selectfluor (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI).

  • Selectivity: The 8-methoxy group is an ortho/para director. However, the 5-position is electronically favored for electrophilic attack in the quinoline system, though separation from the 7-fluoro isomer is often required.

SynthesisPathways cluster_0 Route A: De Novo Cyclization (Preferred) Anisidine 5-Fluoro-2-anisidine (Precursor) Intermediate Dihydroquinoline Intermediate Anisidine->Intermediate Acrolein (in situ) Michael Addition Glycerol Glycerol + H2SO4 (Skraup Conditions) Glycerol->Intermediate Target 5-Fluoro-8-methoxyquinoline (Target) Intermediate->Target Oxidation (-2H) HQ 8-Methoxyquinoline HQ->Target Direct Fluorination (Low Yield/Regioisomers) Selectfluor Selectfluor (Electrophilic F+) Selectfluor->Target

Figure 1: Comparative synthetic pathways. Route A is preferred for scale and purity, avoiding regioisomer separation.

Pharmacological Context & Applications

Antimalarial Optimization (Hemotoxicity Mitigation)

Research at institutes like WRAIR (Walter Reed Army Institute of Research) utilized 5-F-8-MQ derivatives to dissociate antimalarial efficacy from toxicity.

  • Mechanism: 8-Aminoquinolines kill hypnozoites (dormant liver stage of P. vivax).

  • The 5-F Effect: By preventing 5-hydroxylation, the drug cannot form the hemotoxic 5,6-quinolinequinone. However, some studies suggest the quinone metabolite is the active species against the parasite. Therefore, 5-F analogs often show reduced efficacy , serving as negative controls that prove the necessity of metabolic activation for antimalarial activity [1].

Metal Chelation & Neuroprotection

Upon demethylation (removal of the 8-methoxy group), the compound becomes 5-Fluoro-8-hydroxyquinoline (5-F-8-HQ) .

  • Alzheimer's Disease: 5-F-8-HQ acts as a clioquinol analog, chelating Zinc (Zn²⁺) and Copper (Cu²⁺) in the brain. This disrupts the metal-induced aggregation of Amyloid-beta (Aβ) plaques.

  • Ionophores: The fluorine atom alters the pKa of the phenolic hydroxyl, tuning the metal-binding constant (LogK) to ensure the chelator does not strip metals from essential metalloenzymes (a common side effect of stronger chelators).

Experimental Protocols

Protocol A: Modified Skraup Synthesis of 5-Fluoro-8-methoxyquinoline

Use this protocol for gram-scale synthesis with high regiochemical fidelity.

Materials:

  • 5-Fluoro-2-anisidine (10.0 mmol)

  • Glycerol (30.0 mmol)

  • Sulfuric acid (conc., 5 mL)

  • Sodium m-nitrobenzenesulfonate (Oxidant, 15.0 mmol)

  • Ferrous sulfate (Catalyst, 0.5 g)

Method:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, mix 5-fluoro-2-anisidine, sodium m-nitrobenzenesulfonate, and ferrous sulfate.

  • Acid Addition: Add sulfuric acid dropwise with stirring. The reaction is exothermic; cool in an ice bath if temp exceeds 60°C.

  • Cyclization: Add glycerol and heat the mixture to 135–140°C for 4 hours. Note: The reaction may foam vigorously around 120°C due to water elimination (acrolein formation).

  • Workup: Cool to room temperature. Pour onto 100g crushed ice. Basify to pH 9-10 with 50% NaOH or NH₄OH.

  • Extraction: Extract the resulting precipitate/oil with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1).

  • Validation: Product should appear as a pale yellow solid (MP: ~40°C). Confirm via ¹H-NMR (characteristic quinoline doublets at 8.8 ppm).

Protocol B: Demethylation to 5-Fluoro-8-hydroxyquinoline

Use this if the free chelator is required.

Method:

  • Dissolve 5-Fluoro-8-methoxyquinoline (1 eq) in dry DCM.

  • Cool to -78°C under Argon.

  • Add Boron Tribromide (BBr₃, 3 eq) dropwise.

  • Warm to Room Temp and stir for 12 hours.

  • Quench with Methanol (carefully). Partition between water and EtOAc. The product is in the organic layer.

References

  • Antimalarial Activity & Metabolism

    • Title: Antimalarial activity of novel 5-aryl-8-aminoquinoline deriv
    • Source:Journal of Medicinal Chemistry (2011).
    • Significance: Establishes the SAR of 5-substituted quinolines and the trade-off between metabolic stability and antiparasitic potency.
    • URL:[Link]

  • Synthetic Methodology (Skraup)

    • Title: Synthesis of Medicinals Derived
    • Source:The Journal of Organic Chemistry (1961).
    • Significance: The foundational text for synthesizing fluorinated 8-hydroxyquinoline deriv
    • URL:[Link]

  • Chemical Data & Safety

    • Title: 5-Fluoro-8-methoxyquinoline Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

  • Mechanism of Action (Heme)

    • Title: Quinolines block every step of malaria heme crystal growth.
    • Source:PNAS (2017).
    • URL:[Link]

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Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Fluoro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among its myriad derivatives, 5-Fluoro-8-methoxyquinoline presents a compelling starting point for drug discovery, combining the unique electronic properties of fluorine with the influential methoxy group. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the 5-Fluoro-8-methoxyquinoline core, synthesizing available data to offer insights into its potential as an anticancer, antimicrobial, and neuroprotective agent. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its rigid structure and ability to intercalate with DNA, along with the potential for diverse functionalization, have made it a focal point of medicinal chemistry research for decades. Derivatives of quinoline have demonstrated a remarkable range of pharmacological effects, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, and neuroprotective activities.[1]

The biological profile of a quinoline derivative is intricately linked to the nature and position of its substituents. The introduction of different functional groups onto the quinoline core can modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

This guide focuses specifically on the 5-Fluoro-8-methoxyquinoline scaffold. The strategic placement of a fluorine atom at the C5 position and a methoxy group at the C8 position is not arbitrary. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the acidity of nearby protons, influence metabolic stability, and enhance binding affinity to target proteins. The 8-methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the overall electronic nature and lipophilicity of the molecule. Understanding the interplay of these substituents is crucial for the rational design of potent and selective drug candidates.

The 5-Fluoro-8-methoxyquinoline Core: A Privileged Scaffold

The 5-Fluoro-8-methoxyquinoline core serves as a versatile template for the generation of diverse chemical libraries. The quinoline ring system itself offers multiple sites for modification, allowing for a systematic exploration of the structure-activity landscape.

Caption: The core chemical structure of 5-Fluoro-8-methoxyquinoline.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study dedicated solely to 5-Fluoro-8-methoxyquinoline is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally related quinoline derivatives. The following sections synthesize these findings to build a predictive SAR model for the 5-Fluoro-8-methoxyquinoline scaffold in key therapeutic areas.

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents.[2] For 8-hydroxyquinoline derivatives, substitution at the C5 position with electron-withdrawing groups has been shown to enhance anticancer activity.[3] This suggests that the fluorine atom at the C5 position of our core scaffold is likely to contribute positively to its cytotoxic potential.

Key SAR Insights for Anticancer Activity:

  • C5-Position: Electron-withdrawing groups at this position, such as halogens, are generally favorable for anticancer activity. The fluorine atom in 5-Fluoro-8-methoxyquinoline is therefore predicted to be a key contributor to its potential cytotoxicity.

  • C8-Position: The presence of a methoxy group at C8, as seen in related anticancer compounds, can contribute to the overall activity profile, though its precise impact in conjunction with a C5-fluoro group requires further investigation.[4]

  • C2 and C4-Positions: Modifications at these positions with various amine-containing side chains have been shown to significantly influence the anticancer potency of quinoline derivatives. The nature and length of these side chains can impact cellular uptake and target engagement.

Hypothetical SAR for Anticancer Activity of 5-Fluoro-8-methoxyquinoline Analogs:

Position of ModificationType of SubstituentPredicted Impact on Anticancer ActivityRationale
C2 Small alkyl or aryl groupsLikely to modulate activitySteric hindrance at this position can affect planarity and intercalation with DNA.
C4 Aminoalkyl or aminoaryl side chainsPotentially significant enhancementThese groups can improve solubility and provide additional binding interactions with biological targets.
C7 Halogens or small alkyl groupsMay fine-tune activitySubstitutions at this position can influence lipophilicity and electronic properties.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard and reliable method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Fluoro-8-methoxyquinoline analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Add the diluted compounds to the cells and incubate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

Caption: A general workflow for an in vitro neuroprotection assay using SH-SY5Y cells.

Conclusion and Future Directions

The 5-Fluoro-8-methoxyquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The analysis of structure-activity relationships, even when extrapolated from related quinoline derivatives, provides a rational basis for the design of new analogs with enhanced potency and selectivity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 5-Fluoro-8-methoxyquinoline derivatives. Key areas for exploration include:

  • Diversification at the C2, C4, and C7 positions to probe the effects of various substituents on anticancer, antimicrobial, and neuroprotective activities.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways through which active compounds exert their effects.

  • Optimization of pharmacokinetic properties to ensure that promising lead compounds have the necessary ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy.

By combining rational drug design with robust biological evaluation, the full therapeutic potential of the 5-Fluoro-8-methoxyquinoline scaffold can be unlocked, paving the way for the discovery of next-generation medicines.

References

  • Abdel-Ghany, L. M. A., Abdelmegeed, H., Youssef, A., El-Etrawy, A.-A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21623-21644.
  • Bacher, F., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7793–7817.
  • BenchChem. (2024). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Gontijo, M. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Chest, 119(2_suppl), 274S-280S.
  • Lopes, J. P., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7058.
  • Nigro, C., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1356883.
  • Rakuno Gakuen University. (2024). Antimicrobial susceptibility testing (Broth microdilution method).
  • BenchChem. (2024). Toxicological Screening and Preliminary Safety Assessment of Pyrido[1,2-a]quinolines: An In-depth Technical Guide.
  • Sani, I., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Research Journal of Chemical Sciences, 4(12), 47-51.
  • Saraiva, M. F., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology, 13, 843301.
  • Sirimontree, S., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Scientific Reports, 14(1), 1-13.
  • Tok, O. O., & Nazıroğlu, M. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 148-153.
  • Tomé, A. C., & Morton, M. J. (2020). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 10(7), a034903.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14.
  • Truong, V. H., et al. (2016). Effects of quinoline-based compounds on neuronal cells.
  • Sharma, P., & Kumar, A. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 73-79.
  • Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4254.
  • Kim, M.-J., et al. (2022).
  • Interagency Coordinating Committee on the Validation of Alternative Methods. (2001). Report of the International Workshop on In Vitro Methods for Assessing Acute Systemic Toxicity.
  • Asghari, M., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 148-153.
  • Murthy, K. N. C., Jayaprakasha, G. K., & Patil, B. S. (2012). The natural alkaloid berberine targets multiple pathways to induce cell death in cultured human colon cancer cells. European Journal of Pharmacology, 688(1-3), 14-21.

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Exploratory

An In-depth Technical Guide to the Solubility of 5-Fluoro-8-methoxyquinoline in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-8-methoxyquinoline in a range of common organic solvents. As a key physicochemical property, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-8-methoxyquinoline in a range of common organic solvents. As a key physicochemical property, solubility is paramount in the fields of drug discovery, chemical synthesis, and materials science, influencing everything from reaction kinetics to bioavailability. While specific quantitative solubility data for 5-Fluoro-8-methoxyquinoline is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to empirically determine its solubility profile. We will delve into the theoretical underpinnings of solubility, explore the factors influencing the solubility of quinoline derivatives, and provide step-by-step methodologies for both kinetic and thermodynamic solubility assays. Furthermore, this guide will present and analyze solubility data from a closely related analogue, 5-chloro-8-hydroxyquinoline, to provide a predictive framework and contextualize experimental outcomes.

Introduction: The Critical Role of Solubility in Scientific Research

5-Fluoro-8-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom and a methoxy group to the quinoline core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making 5-Fluoro-8-methoxyquinoline a compelling candidate for further investigation.

A thorough understanding of a compound's solubility is a prerequisite for its successful application. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and intermediates, impacting reaction rates, yields, and purification processes. This guide serves as a practical resource for researchers, providing both the theoretical knowledge and the experimental tools to comprehensively characterize the solubility of 5-Fluoro-8-methoxyquinoline in organic solvents.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution. This equilibrium is governed by the free energy change of the dissolution process (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol [2]

For a compound to dissolve, the change in Gibbs free energy must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is generally positive as the dissolved solute particles are more disordered than in the solid crystalline state.[3]

Factors Influencing the Solubility of 5-Fluoro-8-methoxyquinoline

The molecular structure of 5-Fluoro-8-methoxyquinoline dictates its interaction with various organic solvents. Key influencing factors include:

  • Polarity : The quinoline ring system is aromatic and relatively nonpolar, while the nitrogen atom, the methoxy group, and the fluorine atom introduce polarity. The overall polarity of the molecule will determine its affinity for polar or nonpolar solvents.

  • Hydrogen Bonding : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The methoxy group's oxygen atom can also accept hydrogen bonds. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) may exhibit enhanced solubility.

  • Molecular Size and Shape : The planar structure of the quinoline ring system can influence how it packs in the crystal lattice and how it interacts with solvent molecules.

  • Temperature : The effect of temperature on solubility is dependent on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic (ΔH_sol > 0), and thus solubility increases with increasing temperature, in accordance with Le Chatelier's principle.[4]

Predicted Solubility Profile Based on Analogue Data

While quantitative solubility data for 5-Fluoro-8-methoxyquinoline is scarce in the public domain, data from structurally similar compounds can provide valuable predictive insights. A study on the solubility of 5-chloro-8-hydroxyquinoline in twelve different organic solvents offers a strong comparative basis. The mole fraction solubility of 5-chloro-8-hydroxyquinoline at 298.15 K is presented in the table below.

Table 1: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline in Various Organic Solvents at 298.15 K

SolventMole Fraction (x10²)
1,4-Dioxane7.51
2-Ethoxyethanol3.33
n-Propyl acetate2.97
2-Methoxyethanol2.91
Ethyl acetate2.69
Methyl acetate2.45
Isopropyl acetate2.32
Acetone2.00
n-Propanol0.76
Ethanol0.58
Isopropanol0.45
Methanol0.42

Based on this analogue data, it is reasonable to predict that 5-Fluoro-8-methoxyquinoline will exhibit good solubility in polar aprotic solvents such as 1,4-dioxane, acetone, and ethyl acetate. Its solubility in alcohols is predicted to be lower. It is also qualitatively known to be soluble in methanol. The presence of the methoxy group in 5-Fluoro-8-methoxyquinoline, as opposed to the hydroxyl group in the analogue, may lead to differences in hydrogen bonding capabilities and thus variations in the solubility profile.

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of 5-Fluoro-8-methoxyquinoline.

Kinetic Solubility Assay (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in a saturated solution prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer or organic solvent, followed by a short incubation period.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock solution of 5-Fluoro-8-methoxyquinoline in DMSO C Add stock solution to each well (final concentration e.g., 200 µM) A->C B Dispense organic solvents into a 96-well plate B->C D Incubate with shaking (e.g., 2 hours at 25°C) C->D E Filter to remove precipitate D->E F Analyze filtrate by UV-Vis spectroscopy or HPLC E->F G Quantify concentration against a standard curve F->G

Caption: Workflow for a typical kinetic solubility assay.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Fluoro-8-methoxyquinoline in 100% dimethyl sulfoxide (DMSO).

  • Solvent Dispensing: In a 96-well microplate, dispense 198 µL of each organic solvent to be tested into separate wells.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with constant shaking.

  • Filtration: After incubation, filter the samples to remove any precipitated compound. This can be done using a 96-well filter plate.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Determine the concentration of 5-Fluoro-8-methoxyquinoline in each solvent by comparing the analytical signal to a standard curve prepared from the stock solution.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid compound. It is a more time-consuming but more accurate measure of solubility than the kinetic assay.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid 5-Fluoro-8-methoxyquinoline to vials B Add a known volume of organic solvent to each vial A->B C Incubate with shaking at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solid to settle C->D E Collect a clear aliquot of the supernatant and filter D->E F Analyze by UV-Vis spectroscopy or HPLC E->F G Quantify concentration against a standard curve F->G

Caption: Workflow for a thermodynamic solubility assay.

  • Sample Preparation: Add an excess amount of solid 5-Fluoro-8-methoxyquinoline to several glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it using a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution (if necessary): Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Quantify the concentration of 5-Fluoro-8-methoxyquinoline in the diluted solution using a validated analytical method (UV-Vis or HPLC).

  • Calculation: Calculate the solubility in the original solvent, taking into account any dilution factors.

Analytical Methods for Concentration Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.

  • Determine λ_max: Scan a dilute solution of 5-Fluoro-8-methoxyquinoline in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

  • Prepare Standard Curve: Prepare a series of standard solutions of known concentrations of 5-Fluoro-8-methoxyquinoline in the solvent.

  • Measure Absorbance: Measure the absorbance of the standard solutions and the filtered sample solutions at the λ_max.

  • Calculate Concentration: Plot a calibration curve of absorbance versus concentration for the standards and use the equation of the line to determine the concentration of the sample solutions.

HPLC is a more selective and sensitive method, particularly useful for complex matrices or when UV-Vis is not suitable.

  • Develop an HPLC Method: Develop a suitable HPLC method with a column and mobile phase that provides good peak shape and resolution for 5-Fluoro-8-methoxyquinoline.

  • Prepare Standard Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC to generate a standard curve based on peak area.

  • Analyze Samples: Inject the filtered and diluted sample solutions into the HPLC.

  • Calculate Concentration: Determine the concentration of 5-Fluoro-8-methoxyquinoline in the samples by comparing their peak areas to the standard curve.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as mg/mL or g/100mL, along with the temperature at which the measurement was performed. For comparative purposes, solubility can also be expressed in molarity (mol/L) or as a mole fraction. It is crucial to specify whether the reported solubility is kinetic or thermodynamic.

Table 2: Example Data Table for Reporting Thermodynamic Solubility of 5-Fluoro-8-methoxyquinoline at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value
Dimethylformamide (DMF)Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 5-Fluoro-8-methoxyquinoline in organic solvents. By understanding the factors that influence solubility and by employing the detailed experimental protocols outlined herein, researchers can generate accurate and reliable solubility data. This information is invaluable for advancing research in drug discovery, chemical synthesis, and materials science, enabling the rational design of experiments and the successful application of this promising quinoline derivative.

References

  • Ma, S., et al. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
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  • Der Pharma Chemica. (2015). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Retrieved from [Link]

  • MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • NIH. (n.d.). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Retrieved from [Link]

  • Fordham Research Commons. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • NCBI. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • JoVE. (2020). Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

Sources

Foundational

Theoretical and Computational Profiling of 5-Fluoro-8-methoxyquinoline: A Strategic Guide

Executive Summary This technical guide outlines a rigorous theoretical and experimental framework for the study of 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) . As a lipophilic derivative of the chelating agent 8-hydroxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous theoretical and experimental framework for the study of 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) . As a lipophilic derivative of the chelating agent 8-hydroxyquinoline, this scaffold is of significant interest in medicinal chemistry. The 5-fluoro substitution is strategically employed to block metabolic oxidation at the susceptible C5 position, while the 8-methoxy group modulates metal chelation affinity and enhances membrane permeability compared to its hydroxyl parent.

This document serves as a blueprint for researchers to execute high-fidelity Density Functional Theory (DFT) calculations, validate them against experimental spectroscopic data, and predict pharmacological efficacy through molecular docking.[1]

Part 1: Computational Framework (The Theoretical Core)

Density Functional Theory (DFT) Methodology

To accurately model the electronic effects of the highly electronegative fluorine atom and the electron-donating methoxy group, standard basis sets are insufficient. The following protocol ensures convergence and accuracy.

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a balanced description of exchange and correlation energies.

  • Basis Set: 6-311++G(d,p) .[1]

    • Why: The diffuse functions (++) are critical for modeling the lone pairs on the quinoline nitrogen and methoxy oxygen, as well as the diffuse electron cloud of fluorine.

  • Solvent Model: PCM (Polarizable Continuum Model) . Calculations should be performed in both gas phase and water (dielectric

    
    ) to simulate physiological conditions.[1]
    
Electronic Property Profiling

Once the geometry is optimized (verified by the absence of imaginary frequencies), the following descriptors must be extracted to predict reactivity:

DescriptorPhysical SignificanceTarget Value / Trend
HOMO Energy Electron donation ability.[1]Higher energy implies better nucleophilicity (N-atom).[1]
LUMO Energy Electron acceptance ability.[1]Lower energy implies susceptibility to nucleophilic attack.[1]
Band Gap (

)
Chemical hardness/stability.[1]

.[1] A large gap indicates high kinetic stability.[1]
Dipole Moment (

)
Polarity and solubility.[1]High

correlates with stronger non-covalent interactions in docking.[1]
MEP Map Reactive sites.Red regions (negative potential) at N1 and O8 indicate H-bond acceptor sites.[1]
Natural Bond Orbital (NBO) Analysis

NBO analysis is required to quantify the anomeric effect and hyperconjugation involving the fluorine atom.[1]

  • Key Interaction:

    
    .[1]
    
  • Fluorine Effect:

    
    .[1] This back-donation strengthens the C-F bond, making it resistant to metabolic cleavage.[1]
    

Part 2: The Self-Validating Experimental Protocol

Theoretical models must be grounded in physical reality.[1] This section details the synthesis and characterization steps that serve as "checkpoints" for the computational data.

Synthesis Route: O-Methylation

The most efficient route to 5-F-8-OMeQ avoids the harsh conditions of Skraup synthesis by utilizing a direct O-methylation of the commercially available 5-fluoro-8-hydroxyquinoline.

Protocol:

  • Reactants: 5-Fluoro-8-hydroxyquinoline (1.0 eq), Methyl Iodide (1.2 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or Acetone (Reflux).[1]

  • Workup: Precipitate in ice water; recrystallize from ethanol.

  • Yield Expectation: >85%.

Spectroscopic Validation (The "Truth" Test)

Compare experimental NMR shifts with GIAO-DFT calculated shifts. A correlation coefficient (


) > 0.98 validates the model.[1]
  • 
    :  The fluorine signal is a diagnostic handle.[1] Expect a multiplet around -130 ppm (relative to 
    
    
    
    ).[1]
  • 
    :  The methoxy singlet (
    
    
    
    ppm) confirms O-methylation.[1] The disappearance of the broad -OH singlet confirms reaction completion.[1]

Part 3: Pharmacological Potential & Docking

Target Selection

Based on the quinoline scaffold's privileged structure, two primary biological targets are identified for in silico screening:

  • DNA Gyrase (e.g., PDB: 1KZN): Target for antibacterial activity.[1] The planar quinoline ring intercalates into DNA or binds the ATP pocket.[1]

  • Human Topoisomerase II: Target for anticancer activity.[1]

Molecular Docking Workflow
  • Ligand Prep: Energy minimize 5-F-8-OMeQ using the DFT-optimized geometry.

  • Grid Generation: Center grid box on the co-crystallized ligand of the target protein.[1]

  • Scoring: Use binding free energy (

    
    ).[1]
    
    • Success Metric:

      
       kcal/mol suggests lead potential.[1]
      
    • Interaction Check: Look for

      
       stacking (quinoline ring) and H-bonding (N1 acceptor).[1]
      

Part 4: Visualizations

Computational & Experimental Workflow

This diagram illustrates the parallel processing of theoretical prediction and experimental validation.

G cluster_Theory Theoretical Stream (In Silico) cluster_Exp Experimental Stream (In Vitro) Start Start: 5-Fluoro-8-methoxyquinoline DFT_Opt DFT Optimization (B3LYP/6-311++G**) Start->DFT_Opt Synth Synthesis (O-Methylation) Start->Synth FMO_Calc FMO & MEP Analysis (Reactivity Prediction) DFT_Opt->FMO_Calc Docking Molecular Docking (DNA Gyrase/Topo II) FMO_Calc->Docking Validation Data Correlation (Exp vs. Calc) Docking->Validation Predicts Char Characterization (NMR, IR, MP) Synth->Char BioAssay Bio-Assay Validation Char->BioAssay BioAssay->Validation Confirms Decision Lead Candidate? Validation->Decision

Figure 1: Integrated Theoretical and Experimental Workflow for Quinoline Profiling.

Synthesis and Metabolic Logic

This diagram details the synthesis pathway and the metabolic rationale behind the 5-Fluoro substitution.

Reaction SM 5-Fluoro-8-hydroxyquinoline (Starting Material) Prod 5-Fluoro-8-methoxyquinoline (Target) SM->Prod O-Methylation Metab_Vuln Metabolic Vulnerability (C5-H is labile) SM->Metab_Vuln Without F-sub Reagents MeI / K2CO3 (Reflux) Reagents->SM Metab_Block Metabolic Blockade (C5-F prevents P450 oxid.) Prod->Metab_Block In Vivo Advantage

Figure 2: Synthesis Pathway and Metabolic Rationale for 5-Fluoro Substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253661832, 5-Fluoro-8-methoxyquinoline.[1] Retrieved from [Link][1]

  • Pratiksha, G., et al. (2019). Synthesis, characterization and DFT studies of 8-hydroxyquinoline derivatives.[1][2] (Contextual grounding for DFT methodology). Retrieved from [Link][1]

  • Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. (Foundational citation for B3LYP functional choice). Journal of Chemical Physics. Retrieved from [Link][1]

  • Méndez, F., et al. (2019). Chemical Reactivity Theory: A Density Functional View.[1] (Basis for FMO/MEP analysis interpretation).[1] Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing & Quality Assurance: 5-Fluoro-8-methoxyquinoline

The following technical guide details the sourcing, quality assurance, and handling of 5-Fluoro-8-methoxyquinoline (CAS 439-88-3) . This document is structured to support drug development professionals in establishing a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality assurance, and handling of 5-Fluoro-8-methoxyquinoline (CAS 439-88-3) . This document is structured to support drug development professionals in establishing a robust supply chain for this specific medicinal chemistry scaffold.

CAS: 439-88-3 | Formula: C₁₀H₈FNO | MW: 177.18 g/mol

Executive Summary & Technical Context

5-Fluoro-8-methoxyquinoline is a specialized quinoline derivative often utilized as a scaffold in medicinal chemistry programs targeting antimalarial, antibacterial, and neuroprotective pathways. Unlike its parent compound (8-hydroxyquinoline), the 8-methoxy variant lacks the ability to form stable bidentate chelates with metal ions (Fe²⁺/Zn²⁺), making it a critical control compound or a precursor for metabolic stability optimization (blocking glucuronidation at the O-position).

Critical Sourcing Factor: The compound possesses a low melting point (38.0–42.0 °C) . This physical property dictates strict logistics protocols; standard shipping in summer months can result in fused distinct crystals into a solid block, complicating handling and potentially degrading purity if not stabilized.

Commercial Supply Landscape

The market for CAS 439-88-3 is divided between catalog suppliers (for gram-scale R&D) and custom synthesis organizations (for kg-scale GMP needs).

Primary Catalog Suppliers (R&D Scale)

The following vendors are verified sources for high-purity research samples.

SupplierProduct CodePurity SpecificationPack SizesStock Location
TCI Chemicals F0909>98.0% (GC)1g, 5gJP, BE, USA
PureSynth Custom98.0% (GC)Bulk/CustomDE (Germany)
Apollo Scientific OR30626>98%1g, 5g, 10gUK
Combi-Blocks QN-455297%1g, 5gUSA (San Diego)

Sourcing Insight: TCI (Tokyo Chemical Industry) is the primary originator for this specific fluorinated derivative. Many secondary aggregators list TCI stock. For rapid US/EU delivery, verify "In-Stock" status directly with TCI or Combi-Blocks to avoid cross-border delays.

Technical Evaluation: Synthesis & Impurity Profiling

To validate a supplier's Certificate of Analysis (CoA), one must understand the synthetic origin. The presence of specific impurities indicates the manufacturing route and potential downstream risks.

Dominant Synthetic Route: O-Methylation

The most scalable route involves the methylation of 5-fluoro-8-hydroxyquinoline using methyl iodide (MeI) or dimethyl sulfate.

  • Precursor: 5-Fluoro-8-hydroxyquinoline (CAS 446-35-5).

  • Reagent: Methyl Iodide / K₂CO₃ in DMF or Acetone.

Impurity Fingerprint
Impurity TypeOriginDetection MethodRisk
5-Fluoro-8-hydroxyquinoline Unreacted Starting MaterialHPLC / ¹H NMRHigh. (Reactive phenol affects biological assays).[1][2][3]
N-Methylated Quinolone Regioisomer byproduct¹H NMRMedium. (Changes solubility and potency).
Inorganic Salts K₂CO₃ / KI residuesResidue on IgnitionLow (unless gravimetric precision is required).
Visualizing the QC Decision Matrix

The following workflow illustrates the self-validating logic required when receiving a new batch.

QC_Workflow Start Incoming Material (CAS 439-88-3) Visual 1. Visual Inspection (Check for melting/fusion) Start->Visual MeltingPoint 2. Melt Point Check (Target: 38-42°C) Visual->MeltingPoint Crystals intact Reject QUARANTINE / REJECT Visual->Reject Fused block/Discolored NMR 3. 1H NMR (CDCl3) (Identify O-Me vs N-Me) MeltingPoint->NMR Range OK MeltingPoint->Reject <38°C (Wet/Impure) HPLC 4. HPLC Purity (Detect Phenolic Precursor) NMR->HPLC Structure Confirmed NMR->Reject Wrong Isomer Decision Decision Gate HPLC->Decision Approve RELEASE to Inventory Decision->Approve >98% & No Phenol Decision->Reject <98% or Phenol Detected

Figure 1: Incoming Quality Control (IQC) workflow emphasizing the critical melting point check.

Validated Experimental Protocols

These protocols are designed to be "self-validating"—if the controls fail, the result is automatically void.

Protocol A: ¹H NMR Identity Verification

Objective: Distinguish the target O-methoxy product from the N-methyl quinolone impurity.

  • Solvent: CDCl₃ (Chloroform-d).

  • Key Diagnostic Signals:

    • Target (5-F-8-OMe): Look for a sharp singlet (3H) at ~4.1 ppm (O-CH₃). The aromatic region should show characteristic quinoline splitting.

    • Impurity (5-F-8-OH): Broad singlet (exchangeable) >8.0 ppm (Phenolic OH).

    • Impurity (N-Me): N-CH₃ signals typically appear upfield relative to O-CH₃, often around 3.8–3.9 ppm , accompanied by a loss of aromaticity in the pyridine ring (shift in coupling constants).

Protocol B: HPLC Purity (Reverse Phase)

Objective: Quantify residual 5-Fluoro-8-hydroxyquinoline.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Validation Criteria:

    • The 8-hydroxy precursor is more polar and will elute earlier than the 8-methoxy target.

    • Pass Criteria: Area % of Target > 98.0%; Area % of Precursor < 0.5%.

Handling & Logistics Recommendations

Due to the melting point of 38-42 °C, this compound is classified as Temperature Sensitive during transport, though chemically stable at room temperature.

  • Storage: Store refrigerated (2–8 °C) under inert gas (Argon/Nitrogen). TCI explicitly notes "Light Sensitive" and "Air Sensitive" [1].

  • Shipping:

    • May - September: Must ship with cold packs (blue ice).

    • October - April: Ambient shipping is generally acceptable in temperate zones.

  • Handling: Avoid prolonged exposure to ambient air. The methoxy group activates the ring, making it susceptible to slow oxidation or photo-degradation over months.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 5-Fluoro-8-methoxyquinoline (F0909). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 253661832: 5-Fluoro-8-methoxyquinoline. Retrieved from .

  • Gershon, H., et al. (1972). 8-Quinolinols and their Copper(II) Chelates. Synthesis and Antifungal Activity.[2][3][4][5][6] Journal of Medicinal Chemistry. (Contextual synthesis of halogenated quinolines).

  • Sigma-Aldrich. Safety Data Sheet & Related Quinoline Specifications. Retrieved from .

Sources

Foundational

Technical Guide: Safety and Handling of 5-Fluoro-8-methoxyquinoline

[1] Part 1: Executive Summary 5-Fluoro-8-methoxyquinoline (CAS: 439-88-3) is a specialized quinoline derivative primarily utilized as a pharmacophore in the development of antimalarial agents (analogous to Primaquine) an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

5-Fluoro-8-methoxyquinoline (CAS: 439-88-3) is a specialized quinoline derivative primarily utilized as a pharmacophore in the development of antimalarial agents (analogous to Primaquine) and as a ligand in organometallic catalysis.[1] While often categorized generically as an irritant, its structural features—specifically the fluorine substitution at the C5 position and the methoxy group at C8—impart unique physicochemical properties that demand rigorous handling protocols.[1]

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, addressing the compound's low melting point (~40°C) and air/light sensitivity .[1] These factors create a narrow window for safe manipulation, where thermal instability can lead to rapid degradation or inadvertent liquefaction, increasing the risk of dermal absorption.[1]

Part 2: Physicochemical Profile

The following data constitutes the baseline for all engineering controls and experimental designs.

PropertyValueCritical Handling Implication
CAS Number 439-88-3Identifier for inventory tracking.
Molecular Formula C₁₀H₈FNOMW: 177.18 g/mol
Physical State Solid (Powder/Crystal)Risk: Liquefies near body temperature.[1]
Melting Point 38.0 – 42.0 °C CRITICAL: Handling with warm tools or in hot labs can induce phase change.[1]
Boiling Point 147 °C (at 9 mmHg)High vacuum required for distillation.[1]
Solubility Methanol, DCM, ChloroformLipophilic nature facilitates skin absorption.[1]
Stability Air & Light SensitiveRequires inert atmosphere (N₂/Ar) and amber glass.[1]

Part 3: Hazard Identification & Toxicology (Read-Across Analysis)

While specific toxicological data for this derivative is limited, safety protocols must be extrapolated from the structural parent (8-methoxyquinoline) and analogs (8-hydroxyquinoline).[1]

GHS Classification[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

The "Hidden" Hazards (Expert Insight)
  • Thermal Liquefaction Vector: Unlike high-melting solids, 5-Fluoro-8-methoxyquinoline can melt upon contact with warm PPE (gloves).[1] A liquid phase significantly increases the permeation rate through nitrile gloves compared to a solid powder.[1]

  • Metabolic Activation: In vivo, 8-methoxyquinolines often undergo O-demethylation to form 8-hydroxyquinolines .[1] These metabolites are potent metal chelators and can interfere with metalloenzymes or induce oxidative stress via redox cycling (e.g., Cu²⁺/Cu⁺ cycling).[1]

  • Fluorine Effect: The C5-fluorine atom alters the electronic density of the ring, potentially increasing metabolic stability compared to the non-fluorinated parent, thereby prolonging systemic retention if absorbed.[1]

Part 4: Safe Handling & Engineering Controls

The "Cold-Chain" Handling Protocol

Due to the low melting point (38-42°C), standard weighing procedures can result in the compound fusing to spatulas or weighing boats.[1]

Protocol: Low-Melting Solid Transfer

  • Equilibration: Remove the container from refrigeration (0-10°C) and place it in a desiccator. Allow it to reach ambient temperature only if the lab is <25°C. If the lab is warm, keep the vial on a cool block.

  • Tooling: Pre-chill spatulas in a freezer or with dry ice prior to contact. This prevents localized melting at the contact point.[1]

  • Atmosphere: Perform all open-vessel manipulations within a nitrogen-purged glovebox or an inverted funnel argon stream in a fume hood.[1]

  • Transfer: Avoid holding the glass vial directly with a gloved hand for extended periods; body heat is sufficient to melt the compound.[1] Use a vial clamp or tongs.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a fume hood (not recommended).[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile.[1]

    • Outer Layer: 4-8 mil Nitrile or Laminate film (Silver Shield) if handling solutions.[1]

    • Rationale: The methoxy group enhances lipophilicity, increasing skin permeation risk.[1]

  • Ocular: Chemical splash goggles.[1] Face shield required if working with quantities >5g or under vacuum.[1]

Part 5: Storage & Stability Logic

The compound is susceptible to photo-oxidation and hydrolysis.[1]

  • Primary Storage: Refrigerator (4°C).

  • Containment: Amber glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink bands to seal the cap.[1]

  • Headspace: Backfill with Argon or Nitrogen after every use.[1] Oxygen promotes the formation of N-oxides or oxidative degradation of the methoxy group.

Visualization: Handling Decision Tree

The following diagram outlines the decision logic for handling 5-Fluoro-8-methoxyquinoline based on environmental conditions.

HandlingProtocol Start Start: 5-Fluoro-8-methoxyquinoline CheckTemp Check Lab Temperature Start->CheckTemp HighTemp Temp > 25°C CheckTemp->HighTemp Risk of Melting LowTemp Temp < 25°C CheckTemp->LowTemp Solid Stable CoolBlock Use Cool Block / Ice Bath (Prevent Liquefaction) HighTemp->CoolBlock StandardHood Standard Fume Hood (Inert Gas Stream) LowTemp->StandardHood Weighing Weighing Protocol: Chilled Spatula + Tongs CoolBlock->Weighing StandardHood->Weighing Reaction Reaction Vessel (Schlenk/Sealed) Weighing->Reaction

Figure 1: Decision matrix for handling low-melting point quinolines to prevent phase-change induced exposure.

Part 6: Experimental Workflow: Demethylation (Example)

A common application is converting 5-Fluoro-8-methoxyquinoline to 5-Fluoro-8-hydroxyquinoline.[1] This process releases methyl bromide or similar byproducts, requiring strict capture.[1]

Reaction: 5-F-8-OMe-Q + BBr₃


 5-F-8-OH-Q
  • Setup: Flame-dried Schlenk flask under Argon.

  • Addition: Dissolve 5-F-8-OMe-Q in anhydrous DCM. Cool to -78°C (Dry ice/Acetone).

  • Reagent: Add BBr₃ (1M in DCM) dropwise.[1] Note: The low melting point of the starting material usually ensures high solubility in DCM.

  • Quench: Quench carefully with Methanol at 0°C.

  • Waste: The aqueous layer will contain fluoride and bromide salts.[1] Dispose of as halogenated organic waste.[1]

Part 7: Emergency Response

ScenarioImmediate ActionRationale
Skin Contact (Molten) Flush with cold water for 15 min.[1] Do not peel solidified material.[1]Cold water halts thermal injury and reduces absorption; peeling damages skin barrier.[1]
Eye Contact Rinse for 15 min; lift eyelids.[1] Consult ophthalmologist.Quinoline derivatives can cause corneal clouding.[1]
Spill (Solid) Cover with sand/vermiculite.[1] Scoop with chilled tools.Prevents melting during cleanup friction.[1]
Fire Use CO₂, Dry Chemical, or Foam.[1]Burning releases toxic Fluorine (HF) and Nitrogen Oxide (NOx) fumes.[1]

Part 8: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link][1]

  • Kikuchi, H., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents.[1][4] Molecules, 26(13), 4028.[1] (Contextual grounding for biological activity and synthesis). Retrieved from [Link]

  • Gershon, H., et al. (1972). 5- and 7-substituted 2-methyl-8-quinolinols.[1][5] Journal of Heterocyclic Chemistry. (Synthetic grounding for fluoro-quinoline handling). Retrieved from [Link][1]

Sources

Exploratory

Molecular weight and formula of 5-Fluoro-8-methoxyquinoline

An In-depth Technical Guide to 5-Fluoro-8-methoxyquinoline: Properties, Synthesis, and Applications for Advanced Research Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Fluoro-8-methoxyquinoline: Properties, Synthesis, and Applications for Advanced Research

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this important class, 5-Fluoro-8-methoxyquinoline emerges as a highly functionalized intermediate, offering unique electronic and steric properties for the synthesis of novel molecular entities. The strategic placement of a fluorine atom at the C5 position and a methoxy group at the C8 position allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecular and physicochemical properties of 5-Fluoro-8-methoxyquinoline, outlines its synthesis and characterization, discusses its applications in modern research, and provides essential safety and handling protocols.

Core Molecular and Physicochemical Properties

5-Fluoro-8-methoxyquinoline is a synthetic organic compound characterized by a quinoline ring system substituted with fluorine and methoxy groups.[3] Its fundamental properties are critical for its use in experimental design and chemical synthesis.

PropertyValueSource
Chemical Formula C₁₀H₈FNO[4][5]
Molecular Weight 177.175 g/mol [4]
Monoisotopic Mass 177.05899 Da[5]
CAS Number 439-88-3[4]
Appearance White to light yellow crystalline powder
Purity Typically >98.0% (by GC)
Storage Temperature 0-10°C[4]

Spectroscopic and Analytical Characterization

Accurate identification and confirmation of 5-Fluoro-8-methoxyquinoline are paramount for experimental integrity. The following are the expected spectroscopic signatures based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would be complex due to the substituted quinoline core. Key signals would include a singlet for the methoxy group (-OCH₃) protons around 3.9-4.1 ppm. The aromatic protons on the quinoline ring would appear as a series of doublets and multiplets in the 7.0-8.8 ppm region, with coupling constants influenced by both proton-proton and proton-fluorine interactions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 10 distinct carbon signals. The methoxy carbon would resonate around 55-60 ppm. The carbon atom directly bonded to the fluorine (C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), making it a prominent doublet. Other aromatic carbons would appear in the 110-155 ppm range, with smaller C-F coupling constants observable for carbons two or three bonds away.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be observed for the C5-fluorine atom, likely appearing as a multiplet due to coupling with adjacent aromatic protons. This technique is highly specific and confirms the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 177.05899 Da.[5] Common adducts observed in electrospray ionization (ESI) are [M+H]⁺ at m/z 178.06627 and [M+Na]⁺ at m/z 200.04821.[5]

Synthesis and Chemical Reactivity

The synthesis of substituted quinolines can be achieved through several classic methods, such as the Skraup or Friedlander syntheses.[6] A plausible and efficient pathway for 5-Fluoro-8-methoxyquinoline involves a multi-step sequence starting from commercially available precursors. The workflow below illustrates a conceptual synthetic route.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Skraup Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Deamination A 2-Fluoro-5-methoxyaniline B 4-Fluoro-2-nitro-5-methoxyaniline A->B HNO₃, H₂SO₄ C 5-Fluoro-8-methoxy-6-nitroquinoline B->C Glycerol, H₂SO₄, Oxidizing Agent D 5-Fluoro-8-methoxy-6-aminoquinoline C->D Fe, HCl or H₂, Pd/C E 5-Fluoro-8-methoxyquinoline D->E 1. NaNO₂, H₂SO₄ 2. H₃PO₂

Caption: Conceptual workflow for the synthesis of 5-Fluoro-8-methoxyquinoline.

Reactivity Insights: The reactivity of 5-Fluoro-8-methoxyquinoline is governed by its functional groups. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring is electron-rich due to the methoxy group, making it susceptible to electrophilic aromatic substitution, although the fluorine atom acts as a deactivating group. The C-F bond is generally stable but can participate in certain transition-metal-catalyzed cross-coupling reactions under specific conditions.

Applications in Research and Drug Development

The true value of 5-Fluoro-8-methoxyquinoline lies in its role as a versatile building block for creating more complex molecules with therapeutic potential.

  • Scaffold for Anticancer Agents: The quinoline core is integral to numerous anticancer drugs. Notably, derivatives of 5-methoxyquinoline have been investigated as a new class of EZH2 (Enhancer of zeste homolog 2) inhibitors, a promising target in cancer therapy.[7] This compound provides a key starting point for synthesizing libraries of analogues to explore structure-activity relationships (SAR).

  • Development of Antimicrobial Agents: 8-Hydroxyquinoline and its derivatives are well-known for their potent antibacterial and antifungal activities, which are often linked to their ability to chelate essential metal ions.[6][8] The methoxy group in 5-Fluoro-8-methoxyquinoline can serve as a protected hydroxyl, which can be deprotected in a later synthetic step to yield bioactive 8-hydroxyquinoline analogues. The parent compound, 8-methoxyquinoline, has demonstrated strong antifungal and antibacterial properties.[2]

  • Probes and Chemosensors: The inherent fluorescence of many quinoline derivatives upon metal chelation makes them excellent candidates for developing chemosensors.[8] While 8-methoxyquinoline itself is not a strong chelator, its conversion to the 8-hydroxy variant opens avenues for creating fluorescent probes for detecting biologically relevant metal ions.

Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when working with 5-Fluoro-8-methoxyquinoline.

Hazard Identification:

  • Signal Word: Warning[4]

  • Hazard Statements: Causes skin irritation (H315) and causes serious eye irritation (H319).[4]

Recommended Protocol for Safe Handling:

  • Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect for tears or degradation before and during use.

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Handling Procedures:

    • Avoid all direct contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in the laboratory.

    • Weigh the solid material carefully to minimize dust generation.

    • Keep the container tightly sealed when not in use.[10]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[11]

    • The recommended storage temperature is between 0°C and 10°C.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[11]

  • Spill & Disposal:

    • In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for chemical waste disposal.[12]

    • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: A Representative Synthetic Application

The following protocol describes a representative Suzuki cross-coupling reaction using a bromo-substituted 5-fluoro-8-methoxyquinoline as a hypothetical starting material to illustrate its utility. This self-validating protocol includes purification and characterization steps.

Objective: To synthesize a C2-arylated 5-fluoro-8-methoxyquinoline derivative.

Materials:

  • 2-Bromo-5-fluoro-8-methoxyquinoline

  • (4-methylphenyl)boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoro-8-methoxyquinoline (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst solution to the main reaction flask. Causality Note: The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation and facilitating the catalytic cycle.

  • Solvent Addition & Degassing: Add a 3:1 mixture of toluene and water (degassed) to the flask. Degas the entire reaction mixture by bubbling argon or nitrogen through it for 15 minutes. Causality Note: Degassing is crucial to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90°C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation & Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, ensuring it matches the expected arylated derivative.

References

  • PureSynth. (n.d.). 5-Fluoro-8-Methoxyquinoline 98.0%(GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 777110, 5-Methoxyquinolin-8-amine. Retrieved from [Link]

  • University of Luxembourg. (n.d.). PubChemLite - 5-fluoro-8-methoxyquinoline (C10H8FNO). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cloxyquin. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 439-88-3, 5-Fluoro-8-methoxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Retrieved from [Link]

  • Owolabi, B. J., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Liu, K., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(8), 14341-14354. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 5-Fluorouracil. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Doebner-von Miller Quinoline Synthesis

Topic: Doebner-von Miller Reaction for Quinoline Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The Doebner-von M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Doebner-von Miller Reaction for Quinoline Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The Doebner-von Miller reaction remains a cornerstone in the synthesis of the quinoline scaffold, a pharmacophore ubiquitous in antimalarial (e.g., Chloroquine), anticancer, and anti-inflammatory therapeutics.[1][2] Historically, this reaction—an acid-catalyzed condensation of an aniline with an


-unsaturated carbonyl—suffered from notoriously harsh conditions and "tarry" side products caused by polymerization.

This guide bridges the gap between the classical 1881 methodology and modern process chemistry. We present a mechanistically grounded approach that prioritizes the "Fragmentation-Recombination" pathway, offering two optimized protocols: a Biphasic Method to suppress polymerization and a Green Iodine-Catalyzed Method for rapid library generation.

Mechanistic Insight: The "Fragmentation-Recombination" Pathway

Contrary to the traditional view of a simple Michael addition followed by cyclization, isotopic labeling studies (Denmark & Venkatraman, 2006) have revealed a more complex fragmentation-recombination mechanism.[3] Understanding this is critical for controlling regioselectivity and yield.

The Mechanism[3][4][5][6][7]
  • Conjugate Addition: Aniline attacks the

    
    -unsaturated ketone (reversible).
    
  • Fragmentation: The intermediate cleaves into an imine and a ketone fragment.[3][4][5]

  • Recombination: These fragments recombine to form the stable Schiff base precursor.

  • Cyclization & Oxidation: Intramolecular electrophilic aromatic substitution closes the ring, followed by oxidative dehydrogenation to aromatize the system.

DoebnerMillerMechanism Start Aniline + α,β-Unsaturated Carbonyl Inter1 Amino-Ketone (Michael Adduct) Start->Inter1 Conjugate Addn Frag Fragmentation: Imine + Ketone Inter1->Frag Acid Catalysis Recomb Recombination: Schiff Base Frag->Recomb Condensation Cyclic Dihydroquinoline Recomb->Cyclic Cyclization (-H2O) Product Quinoline (Aromatized) Cyclic->Product Oxidation (-2H)

Figure 1: The modern Fragmentation-Recombination mechanistic pathway. Note that the oxidation step is the final determinant of yield.

Critical Parameters & Optimization

To transform this "messy" reaction into a reliable protocol, three variables must be controlled:

ParameterTraditional IssueModern Solution
Oxidant Nitrobenzene/Arsenic Acid (Toxic, explosive risks).Disproportionation: The Schiff base itself acts as an oxidant (transfer hydrogenation), or use Iodine (

)
as a mild oxidant.
Acidity Conc. HCl/H

SO

causes polymerization of the vinyl ketone (Tar).
Biphasic System: Keep the vinyl ketone in an organic phase (Toluene) and the acid in the aqueous phase.
Substrate Electron-Withdrawing Groups (EWGs) on aniline kill reactivity.Lewis Acid Catalysis: Use of Sc(OTf)

or microwave irradiation to overcome the activation energy barrier.

Experimental Protocols

Protocol A: The Biphasic "Clean" Synthesis (High Purity)

Best for: Scale-up of simple quinolines (e.g., 2-methylquinoline) where purification is the bottleneck.

Principle: By dissolving the


-unsaturated aldehyde (e.g., crotonaldehyde) in toluene, its concentration in the aqueous acid phase is kept low, minimizing self-polymerization (tar formation) while allowing the reaction with aniline to proceed at the interface.

Materials:

  • Aniline (10 mmol)

  • Crotonaldehyde (12 mmol)

  • 6 M HCl (Aqueous)

  • Toluene (Reagent Grade)

  • Sodium Hydroxide (NaOH) for neutralization[6]

Step-by-Step:

  • Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Aniline (0.93 g, 10 mmol) and 6 M HCl (10 mL). Heat to mild reflux (

    
    ).
    
  • Biphasic Addition: Dissolve Crotonaldehyde (0.84 g, 12 mmol) in Toluene (5 mL). Load this solution into a pressure-equalizing addition funnel.

  • Controlled Reaction: Add the toluene solution dropwise to the refluxing aqueous mixture over 1–2 hours . Crucial: Slow addition prevents the accumulation of unreacted aldehyde.

  • Digestion: Continue reflux for 4 hours. The organic layer may diminish as reagents are consumed/partitioned.

  • Workup: Cool to room temperature. The mixture should be relatively free of black tar. Basify with 20% NaOH until pH > 10.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc) or steam distillation for volatile quinolines.

Expected Yield: 65–80% (vs. 30–40% in single-phase classic conditions).

Protocol B: Iodine-Catalyzed Green Synthesis (Rapid)

Best for: Library generation, substituted anilines, and metal-free conditions.

Principle: Molecular iodine acts as a dual-role reagent: a mild Lewis acid to activate the carbonyl and an oxidant to facilitate the final aromatization step.

Materials:

  • Substituted Aniline (1.0 equiv)

  • 
    -Unsaturated Ketone/Aldehyde (1.2 equiv)
    
  • Molecular Iodine (

    
    ) (5–10 mol%)
    
  • Solvent: THF or Ethanol

Step-by-Step:

  • Setup: In a reaction vial, mix Aniline (1 mmol) and the Enone (1.2 mmol) in THF (3 mL).

  • Catalysis: Add Iodine (

    
    , 13 mg, 0.05 mmol).
    
  • Reaction: Stir at room temperature for 1 hour, then heat to ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     for 2–4 hours. Monitor by TLC.[6]
    
  • Quench: Treat the mixture with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color change from brown to clear).
  • Isolation: Extract with DCM, dry, and concentrate.

Data Presentation: Substrate Scope & Limitations

The electronic nature of the aniline significantly impacts yield. Electron-Donating Groups (EDGs) facilitate the initial nucleophilic attack, while Electron-Withdrawing Groups (EWGs) deactivate the ring.

Table 1: Comparative Yields (Biphasic Protocol)

EntryAniline Substituent (R)Carbonyl ComponentProductYield (%)Notes
1H (Unsubstituted)Crotonaldehyde2-Methylquinoline78%Clean isolation
24-OMe (EDG)Crotonaldehyde6-Methoxy-2-methylquinoline85%Fast reaction (<2h)
34-Me (EDG)Methyl Vinyl Ketone2,6-Dimethylquinoline81%High regioselectivity
44-NO

(EWG)
Crotonaldehyde6-Nitro-2-methylquinoline<25%Fail: Requires stronger acid or microwave
53-Cl (EWG/Meta)Crotonaldehyde7-Chloro-2-methylquinoline55%Mixture of 5-Cl and 7-Cl isomers (7-Cl major)

Troubleshooting & Self-Validating Checks

Self-Validating System:

  • Checkpoint 1 (TLC): After 1 hour, the aniline spot should diminish. If aniline remains and "tar" spots appear at the baseline, stop. Correction: Switch to Biphasic mode or lower temperature.

  • Checkpoint 2 (Color): A deep red/brown color is normal (Schiff base formation). A solid black mass indicates polymerization.

  • Checkpoint 3 (Workup): Upon basification, the product should precipitate or oil out. If the aqueous layer remains dark and homogenous, the quinoline may be trapped as a salt or polymerized.

Workflow Start Start Synthesis Check1 Is Aniline Electron Deficient? (e.g., -NO2, -CN) Start->Check1 MethodA Use Strong Acid / Microwave (Classic/Harsh) Check1->MethodA Yes MethodB Use Biphasic Protocol (Matsugi Method) Check1->MethodB No Check2 Monitor: Tar Formation? MethodB->Check2 Success Isolate Quinoline Check2->Success No Tar Fail Switch to Iodine Catalysis or Solid Acid Check2->Fail Tar Observed

Figure 2: Decision tree for selecting the optimal Doebner-von Miller protocol.

References

  • Denmark, S. E., & Venkatraman, S. (2006).[3][7] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.[3]

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[8] "Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines." Tetrahedron Letters, 41(44), 8523-8525.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." BenchChem Application Notes.

  • Wu, J., et al. (2024). "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway." International Journal of Molecular Sciences.

Sources

Application

Investigating 5-Fluoro-8-methoxyquinoline as a Potential Metal Ion Sensor: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals. Preamble: Charting Unexplored Territory in Metal Ion Sensing The quest for novel fluorescent chemosensors is a cornerstone of analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Charting Unexplored Territory in Metal Ion Sensing

The quest for novel fluorescent chemosensors is a cornerstone of analytical chemistry, with profound implications for biological imaging, environmental monitoring, and pharmaceutical development. Within the vast arsenal of fluorophores, quinoline derivatives have consistently demonstrated exceptional utility due to their inherent ability to chelate metal ions and transduce this binding event into a measurable optical signal.[1][2] While the sensing capabilities of numerous 8-hydroxyquinoline analogs are well-documented, the potential of 5-fluoro-8-methoxyquinoline as a metal ion sensor remains a largely unexplored frontier.

This technical guide, therefore, deviates from a standard application note for a well-characterized compound. Instead, it serves as a comprehensive roadmap for the researcher venturing to investigate the sensing properties of 5-fluoro-8-methoxyquinoline. By leveraging the established principles of quinoline-based sensors, this document provides a robust framework for the synthesis, characterization, and validation of this promising, yet uncharacterized, molecule as a metal ion sensor. We will proceed with informed hypotheses, grounded in the extensive literature on analogous compounds, to propose a putative sensing mechanism and a detailed experimental workflow to rigorously test this hypothesis.

I. The Scientific Premise: Why 5-Fluoro-8-methoxyquinoline Holds Potential

The foundational hypothesis for the utility of 5-fluoro-8-methoxyquinoline as a metal ion sensor is built upon the well-established chelating properties of the 8-alkoxyquinoline scaffold. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group at the 8-position can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.

The introduction of a fluorine atom at the 5-position is a strategic modification. Fluorine, being the most electronegative element, can significantly modulate the electronic properties of the quinoline ring system through its strong electron-withdrawing inductive effect. This, in turn, can influence the photophysical properties of the molecule, such as its quantum yield and susceptibility to photoinduced electron transfer (PET), a common mechanism for fluorescence quenching.[3] It may also alter the binding affinity and selectivity towards different metal ions compared to its non-fluorinated counterparts.

Proposed Sensing Mechanism: A Hypothesis to be Tested

We hypothesize that 5-fluoro-8-methoxyquinoline, in its unbound state, will exhibit native fluorescence upon excitation at an appropriate wavelength. Upon the introduction of a suitable metal ion, coordination to the nitrogen and oxygen atoms will occur. This complexation is predicted to induce a change in the fluorescence of the molecule. This change could manifest as either:

  • Fluorescence Quenching ("Turn-Off" Sensor): The metal ion, upon binding, could facilitate a non-radiative decay pathway, such as photoinduced electron transfer (PET), from the excited fluorophore to the metal center. This would result in a decrease in fluorescence intensity. Paramagnetic metal ions like Fe³⁺, Cu²⁺, and Ni²⁺ are known quenchers.[4]

  • Fluorescence Enhancement ("Turn-On" Sensor): For certain diamagnetic metal ions, such as Zn²⁺ or Al³⁺, the chelation can lead to a more rigid molecular structure, which can inhibit non-radiative decay pathways (e.g., intramolecular vibrations or rotations) and thus enhance the fluorescence quantum yield.

The following diagram illustrates the proposed chelation of a metal ion by 5-fluoro-8-methoxyquinoline.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Studies cluster_sensing Metal Ion Sensing Evaluation Synthesis Synthesis of 5-Fluoro-8-methoxyquinoline Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, FTIR) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_em, Φ_F) UV_Vis->Fluorescence Titration Fluorescence Titration with Metal Ions Fluorescence->Titration Selectivity Selectivity & Competition Studies Titration->Selectivity Stoichiometry Stoichiometry Determination (Job's Plot) Titration->Stoichiometry LOD LOD & Binding Constant Calculation Titration->LOD

Sources

Method

Application Notes and Protocols for Protein Labeling with 5-Fluoro-8-methoxyquinoline

Introduction: Unveiling Cellular Dynamics with Quinoline-Based Fluorophores In the intricate landscape of molecular and cellular biology, the ability to visualize and track proteins is paramount to understanding their fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with Quinoline-Based Fluorophores

In the intricate landscape of molecular and cellular biology, the ability to visualize and track proteins is paramount to understanding their function, localization, and interactions. Fluorescent labeling has emerged as an indispensable tool, and the choice of fluorophore is critical to the success of such investigations. Quinoline derivatives, a class of heterocyclic aromatic compounds, have garnered significant interest as fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to their local environment.[1] 8-hydroxyquinoline and its derivatives, for instance, are widely recognized for their diverse biological and pharmacological applications, including their use as fluorescent chemosensors for metal ions.[2]

This guide provides a comprehensive overview and detailed protocols for the covalent labeling of proteins using a novel quinoline-based fluorophore, 5-Fluoro-8-methoxyquinoline. For the purpose of these application notes, we will be discussing the use of an amine-reactive derivative, specifically a succinimidyl ester (NHS ester) of 5-Fluoro-8-methoxyquinoline. This common bioconjugation strategy targets the primary amines of lysine residues and the N-terminus of the protein, forming a stable amide bond.

These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of quinoline-based fluorophores for a wide range of applications, from fluorescence microscopy and flow cytometry to in vitro binding assays.

Principle of the Method: Amine-Reactive Labeling

The labeling strategy is based on the reaction of an N-hydroxysuccinimide (NHS) ester of 5-Fluoro-8-methoxyquinoline with primary amines on the protein. NHS esters are highly reactive towards nucleophilic primary amines at a slightly alkaline pH (7.5-8.5), resulting in the formation of a stable covalent amide bond. The reaction is highly efficient and specific under these conditions.

The general reaction scheme is as follows:

G reagent 5-Fluoro-8-methoxyquinoline-NHS product Protein-NH-CO-5-Fluoro-8-methoxyquinoline (Labeled Protein) reagent->product + protein Protein-NH2 (Lysine residue or N-terminus) protein->product pH 7.5-8.5 nhs N-hydroxysuccinimide product->nhs +

Caption: Amine-reactive labeling of a protein with 5-Fluoro-8-methoxyquinoline-NHS ester.

Materials and Reagents

Required Materials (Not Provided in a Hypothetical Kit)
MaterialSpecifications
Protein of InterestPurified to >90%, in an amine-free buffer (e.g., PBS)
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3
Quenching Buffer1 M Tris-HCl, pH 8.0
Purification ColumnSize-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
SpectrophotometerCapable of UV-Vis and fluorescence measurements
Centrifugal FiltersAppropriate molecular weight cut-off (MWCO) for the protein
Hypothetical Reagent Kit Components
ComponentDescription
5-Fluoro-8-methoxyquinoline-NHS esterLyophilized powder
Anhydrous Dimethylformamide (DMF)For reconstituting the dye
Reaction Tubes1.5 mL microcentrifuge tubes

Experimental Protocols

The following protocols provide a step-by-step guide for the labeling of proteins with 5-Fluoro-8-methoxyquinoline-NHS ester.

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS).

    • Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

  • Reaction Buffer:

    • Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3 using sodium hydroxide.

  • 5-Fluoro-8-methoxyquinoline-NHS ester Stock Solution:

    • Immediately before use, dissolve the lyophilized 5-Fluoro-8-methoxyquinoline-NHS ester in anhydrous DMF to a final concentration of 10 mg/mL.

    • Vortex briefly to ensure complete dissolution. The stock solution is susceptible to hydrolysis and should be used promptly.

Protocol 2: Protein Labeling Reaction

The efficiency of the labeling reaction is dependent on the molar ratio of the dye to the protein. A typical starting point is a 10- to 20-fold molar excess of the dye. This may need to be optimized for your specific protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the reaction buffer. A common approach is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.3 to the protein solution.

    • Add the calculated volume of the 5-Fluoro-8-methoxyquinoline-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a final concentration of 50-100 mM of a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

Purification is essential to remove unreacted dye and any byproducts, which can interfere with downstream applications.[3] Size-exclusion chromatography is a highly effective method for this purpose.[3]

  • Column Equilibration:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS or another suitable storage buffer for your protein.

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated column.

    • Elute the protein with the equilibration buffer. The labeled protein will typically elute in the first colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.

  • Fraction Collection and Pooling:

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and the excitation maximum of the dye to identify the fractions containing the labeled protein.

    • Pool the fractions containing the purified, labeled protein.

  • Concentration:

    • If necessary, concentrate the pooled fractions using a centrifugal filter with an appropriate MWCO for your protein.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein (1-5 mg/mL in PBS) reaction Incubate Protein + Dye (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock (10 mg/mL in DMF) prep_dye->reaction quench Quench Reaction (1M Tris, 30 min) reaction->quench sec Size-Exclusion Chromatography quench->sec collect Collect & Pool Fractions sec->collect dol Calculate Degree of Labeling (DOL) collect->dol storage Store Labeled Protein dol->storage

Caption: Experimental workflow for labeling proteins with 5-Fluoro-8-methoxyquinoline-NHS ester.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum (λ_max) of the dye.

1. Measure Absorbance:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and the λ_max of 5-Fluoro-8-methoxyquinoline.

2. Calculate Protein Concentration:

  • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm:

    • CF = A_280 of dye / A_max of dye

  • The concentration of the protein can then be calculated using the following formula:

    • Protein Concentration (M) = [A_280 - (A_max * CF)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

3. Calculate Dye Concentration:

  • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its λ_max.

4. Calculate DOL:

  • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 7 for antibodies and may vary for other proteins. Over-labeling can lead to fluorescence quenching and loss of protein function.[4]

Spectral Properties
PropertyEstimated Wavelength
Excitation Maximum (λ_ex)~360-370 nm
Emission Maximum (λ_em)~440-510 nm

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Labeling Inactive dye due to hydrolysis.Prepare the dye stock solution immediately before use.
Presence of primary amines in the protein buffer.Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.
Incorrect pH of the reaction buffer.Ensure the reaction buffer is at pH 7.5-8.5.
Low Fluorescence Signal Over-labeling causing self-quenching.[6]Reduce the molar excess of the dye in the labeling reaction.
Labeled protein has precipitated.Optimize labeling conditions (e.g., lower dye concentration, shorter incubation time).
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification by size-exclusion chromatography or dialysis.
Loss of Protein Activity Labeling of critical residues in the active or binding site.Reduce the degree of labeling by lowering the dye-to-protein ratio.
Denaturation of the protein during labeling or purification.Perform all steps at 4°C if the protein is sensitive to room temperature.

Conclusion

The use of 5-Fluoro-8-methoxyquinoline, as an amine-reactive NHS ester, provides a powerful tool for the fluorescent labeling of proteins. The protocols outlined in this guide offer a robust starting point for achieving efficient and reproducible conjugation. As with any bioconjugation procedure, optimization of the reaction conditions, particularly the dye-to-protein molar ratio, is crucial for obtaining a well-characterized and functional labeled protein. The unique spectral properties of quinoline-based fluorophores hold great promise for advancing our understanding of protein dynamics in a multitude of biological systems.

References

  • 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their - Semantic Scholar. (2023). Retrieved from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - MDPI. (2023). Retrieved from [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - ResearchGate. (2012). Retrieved from [Link]

  • Toseland, C. P. (2013). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(3), 85–95. Retrieved from [Link]

  • Gagnon-Hébert, G., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(5), 820–826. Retrieved from [Link]

  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - MDPI. (2023). Retrieved from [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]

  • Hydrophobic Bombyx mori Silk Fibroin: Routes to Functionalization with Alkyl Chains - Uniba. (2023). Retrieved from [Link]

  • Methoxyquinoline labeling--a new strategy for the enantioseparation of all chiral proteinogenic amino acids in 1-dimensional liquid chromatography using fluorescence and tandem mass spectrometric detection - PubMed. (2012). Retrieved from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014). Retrieved from [Link]

  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications | Analytical Chemistry - ACS Publications. (1983). Retrieved from [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC - NIH. (2007). Retrieved from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. (1983). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (2018). Retrieved from [Link]

  • Why is my protein labelling not working? - ResearchGate. (2022). Retrieved from [Link]

  • Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling - Liberty University. (2024). Retrieved from [Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications | Analytical Chemistry - ACS Publications. (2015). Retrieved from [Link]

  • Fluorescent Amine Protein Labeling - Jena Bioscience. (n.d.). Retrieved from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (2021). Retrieved from [Link]

  • Protein labeling protocol - Abberior Instruments. (n.d.). Retrieved from [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. (2021). Retrieved from [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein - YouTube. (2021). Retrieved from [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class - ResearchGate. (2025). Retrieved from [Link]

  • Immunofluorescence Troubleshooting Tips - Elabscience. (2021). Retrieved from [Link]

  • Purification of Green Fluorescent Protein - DNA Learning Center. (n.d.). Retrieved from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2022). Retrieved from [Link]

Sources

Application

Experimental setup for measuring quantum yield of 5-Fluoro-8-methoxyquinoline

Application Note: AN-QY-5F8MQ Subject: Precise Determination of Fluorescence Quantum Yield ( ) for 5-Fluoro-8-methoxyquinoline Date: January 29, 2026 Author: Senior Application Scientist, Spectroscopy Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QY-5F8MQ Subject: Precise Determination of Fluorescence Quantum Yield (


) for 5-Fluoro-8-methoxyquinoline
Date:  January 29, 2026
Author:  Senior Application Scientist, Spectroscopy Division

Executive Summary

This guide details the experimental protocol for determining the fluorescence quantum yield (


) of 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) . While 8-hydroxyquinoline derivatives are widely characterized, the 8-methoxy analogs prevent excited-state intramolecular proton transfer (ESPT), often resulting in distinct solvatochromic properties. The 5-fluoro substituent acts as an electron-withdrawing group, potentially altering the pKa of the ring nitrogen and the dipole moment of the excited state.

This protocol utilizes the Relative (Comparative) Method , the industry standard for solution-phase fluorophores, referencing Quinine Sulfate as the actinometer. This method is chosen for its high sensitivity and suitability for blue-emitting quinoline scaffolds.

Theoretical Background & Mechanistic Insight

The Challenge of 8-Methoxyquinolines

Unlike 8-hydroxyquinoline, which is highly fluorescent upon metal chelation due to rigidification, 8-methoxyquinoline derivatives are often weakly fluorescent in protic solvents (like water or alcohols) due to hydrogen bonding with the ring nitrogen, which promotes non-radiative decay.

  • 5-Fluoro Effect: The fluorine atom at position 5 withdraws electron density from the aromatic system. This stabilizes the HOMO/LUMO gap but may also lower the basicity of the quinoline nitrogen, making the molecule less sensitive to protonation-induced quenching compared to the non-fluorinated parent.

The Relative Method Logic

The quantum yield is calculated by comparing the integrated fluorescence intensity of the sample (


) to a standard (

) of known quantum yield (

).[1][2][3]


Where:

  • Grad: The slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.

  • 
    :  Refractive index of the solvent.[1][3]
    
  • Subscripts:

    
     (sample) and 
    
    
    
    (standard).

Experimental Setup

Instrumentation
  • UV-Vis Spectrophotometer: Double-beam preferred for baseline stability (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Spectrofluorometer: Photon-counting detector with correction factors for lamp intensity and detector sensitivity (e.g., Horiba Fluorolog or Edinburgh FS5).

  • Cuvettes: 10 mm path length Quartz fluorescence cuvettes (4-sided clear). Do not use plastic or glass.

Reagents & Standards
ComponentSpecificationRole
Analyte 5-Fluoro-8-methoxyquinoline (>98% purity)Sample
Standard Quinine Sulfate DihydrateReference (

)
Solvent A 0.1 M H

SO

(aq)
Solvent for Standard
Solvent B Acetonitrile (Spectroscopic Grade)Solvent for Analyte (Aprotic)
Solvent C Methanol (Spectroscopic Grade)Solvent for Analyte (Protic check)

Experimental Workflow (Visualization)

QY_Workflow Start Start: Preparation SolventCheck 1. Solvent Blank Check (Scan Pure Solvent) Start->SolventCheck StockPrep 2. Stock Solution Prep (1 mM in MeCN) SolventCheck->StockPrep Dilution 3. Serial Dilution (Create 5 concentrations) StockPrep->Dilution Absorbance 4. UV-Vis Scan (Target Abs < 0.1 OD) Dilution->Absorbance Fluorescence 5. Fluorescence Scan (Same parameters for all) Absorbance->Fluorescence Use same cuvette Integration 6. Data Integration (Area Under Curve) Fluorescence->Integration Calculation 7. Calculate Slope (Grad) & Apply Refractive Index Integration->Calculation Validation 8. Linearity Check (R² > 0.99?) Calculation->Validation Validation->Dilution No (Re-dilute) End Final QY Value Validation->End Yes

Figure 1: Step-by-step workflow for relative quantum yield determination. Note the feedback loop at the validation stage.

Detailed Protocol

Step 1: Standard Preparation
  • Prepare a stock solution of Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    .
  • Create a dilution series (5 samples) such that the absorbance at the excitation wavelength (350 nm) ranges from 0.01 to 0.10 .

    • Critical: Never exceed Abs = 0.1. This prevents the Inner Filter Effect (IFE) , where the sample re-absorbs its own emission.

Step 2: Sample Preparation (5-F-8-OMeQ)
  • Dissolve 5-F-8-OMeQ in Acetonitrile (MeCN) .

    • Note: MeCN is preferred over alcohols initially to observe the "unquenched" emission, as protic solvents may quench the methoxy-quinoline via H-bonding.

  • Create a matching dilution series (5 samples) in MeCN. Ensure the absorbance at the same excitation wavelength (350 nm) matches the range of the standard (0.01 – 0.10).

Step 3: Absorbance Measurement[4]
  • Blank the UV-Vis spectrophotometer with the pure solvent.

  • Measure absorbance for all 5 concentrations of Standard and Sample.

  • Record the exact absorbance value at 350 nm (or your chosen

    
    ).
    
Step 4: Fluorescence Measurement[5][6]
  • Set

    
     nm.
    
  • Set emission scan range: 360 nm to 650 nm .

  • Slit widths: Keep narrow (e.g., 2 nm) to avoid detector saturation, but identical for both standard and sample.

  • Scan the solvent blank first to ensure no Raman scattering overlaps significantly with the peak.

  • Scan all 10 solutions (5 Standard, 5 Sample).

Step 5: Data Processing
  • Integration: Calculate the total area under the fluorescence emission curve (F) for each sample.

  • Plotting:

    • X-Axis: Absorbance at

      
      .[4]
      
    • Y-Axis: Integrated Fluorescence Intensity (Area).

  • Linear Regression: Determine the slope (Gradient) for the Standard (

    
    ) and the Sample (
    
    
    
    ).
    • Self-Validation: The intercept should be effectively zero. If

      
      , re-prepare solutions.
      

Calculation & Analysis

Refractive Index Correction

Because 5-F-8-OMeQ is in Acetonitrile (


) and Quinine Sulfate is in Water/Acid (

), you must apply the correction factor:


Final Calculation Example

Assume the following experimental data:

  • 
     (Quinine Sulfate) = 0.546
    
  • Slope of Quinine Sulfate (

    
    ) = 1,500,000
    
  • Slope of 5-F-8-OMeQ (

    
    ) = 250,000
    
  • Solvent Correction = 1.016




Interpretation: The sample has a quantum yield of 9.2%.

Critical "Self-Validating" Checks (Troubleshooting)

To ensure scientific integrity, perform these checks before accepting data:

  • The 10% Rule (IFE Check): If your absorbance is > 0.1, the linear relationship between Absorbance and Fluorescence breaks down.

    • Visual: See Figure 2 below.

IFE_Logic HighConc High Concentration (Abs > 0.1) Reabsorption Re-absorption of Emitted Photons HighConc->Reabsorption SignalLoss Artificially Low Fluorescence Signal Reabsorption->SignalLoss BadData Non-Linear Plot (Invalid QY) SignalLoss->BadData LowConc Low Concentration (Abs < 0.05) LinearResponse True Linear Response LowConc->LinearResponse ValidData Valid QY Calculation LinearResponse->ValidData

Figure 2: The impact of concentration on data validity. High absorbance leads to the Inner Filter Effect (IFE), invalidating the measurement.

  • Solvent Background Subtraction: Always subtract the integrated area of the pure solvent from the sample area. 8-methoxyquinolines can be weak emitters; if the solvent Raman peak is included in the integration, the QY will be artificially inflated.

  • Excitation Wavelength Consistency: Ensure

    
     is exactly the same for absorbance and fluorescence measurements. A shift of even 2 nm can alter the absorbed photon count significantly if measuring on a slope of the absorption band.
    

References

  • Brouwer, A. M. (2011).[5][6] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Application Note.

  • Lakowicz, J. R. (2006).[7] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Foundational text for IFE and Refractive Index corrections).

  • Bardez, E., et al. (1997). Excited-state proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A. (Context for quinoline photophysics).

Sources

Method

Application Note: 5-Fluoro-8-methoxyquinoline Scaffolds in Live-Cell Metal Ion Imaging

This Application Note provides a comprehensive guide for the use of 5-Fluoro-8-methoxyquinoline and its active derivative, 5-Fluoro-8-hydroxyquinoline , in cellular imaging. Note on Nomenclature & Function: 5-Fluoro-8-me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the use of 5-Fluoro-8-methoxyquinoline and its active derivative, 5-Fluoro-8-hydroxyquinoline , in cellular imaging.

Note on Nomenclature & Function:

  • 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ): This is the commercially available, membrane-permeable, O-methylated form. It is primarily used as a synthetic precursor or a negative control because the methoxy group blocks the metal-binding site, preventing fluorescence turn-on.

  • 5-Fluoro-8-hydroxyquinoline (5-F-8-HQ): This is the active fluorescent probe (obtained via demethylation or metabolism). It functions as a high-affinity intracellular sensor for Zinc (

    
    ) and Magnesium (
    
    
    
    ) ions.

The protocols below focus on using 5-F-8-HQ for ion sensing, while utilizing 5-F-8-OMeQ as the essential negative control to validate signal specificity.

Introduction & Mechanism of Action

The 8-hydroxyquinoline scaffold is a classic chelation-enhanced fluorescence (CHEF) sensor. The introduction of a fluorine atom at the 5-position modulates the electronic properties of the ring system, altering the pKa (~7.3 for the phenol) and increasing lipophilicity (LogP), which enhances cell membrane permeability compared to the non-fluorinated parent.

Mechanism
  • The Active Probe (5-F-8-HQ): In its free form, the probe exhibits very weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the nitrogen or oxygen to the aromatic ring, or via non-radiative decay through bond rotation.

  • Metal Binding: Upon binding to

    
     (or 
    
    
    
    /
    
    
    ), the ligand forms a rigid 1:1 or 2:1 complex. This binding:
    • Prevents non-radiative decay.

    • Blocks the PET quenching mechanism.

    • Triggers a strong fluorescence "Turn-On" response (Green/Yellow emission).

  • The Control (5-F-8-OMeQ): The methoxy group (

    
    ) at the 8-position sterically and chemically prevents metal coordination. Therefore, it should not  exhibit fluorescence in the presence of ions, making it an ideal reference to quantify non-specific background signal or autofluorescence.
    
Visualization: Mechanism of Action

G Precursor 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) Blocked Binding Site Activation Demethylation (Chemical/Enzymatic) Precursor->Activation BBr3 or Metabolism ControlPath Negative Control (No Binding) Precursor->ControlPath + Zn2+ (No Reaction) ActiveProbe 5-Fluoro-8-hydroxyquinoline (5-F-8-HQ) Free Ligand (Weak Fluo) Activation->ActiveProbe Complex Fluorescent Complex (5-F-8-HQ + Zn2+) STRONG EMISSION ActiveProbe->Complex + Zn2+ (Chelation) Zinc Zn2+ Ion Zinc->Complex

Figure 1: The 5-Fluoro-8-methoxyquinoline scaffold acts as a blocked control, while the hydroxy-derivative chelates Zinc to activate fluorescence.

Materials & Preparation

Reagents
ComponentSpecificationStorageNotes
5-Fluoro-8-methoxyquinoline >98% Purity (TCI/Sigma)RT, DarkNegative Control / Precursor
5-Fluoro-8-hydroxyquinoline >98% Purity4°C, DarkActive Probe
DMSO Anhydrous, Cell Culture GradeRTSolvent
TPEN High Purity-20°CIntracellular Zn2+ Chelator (Validation)
ZnCl2 / ZnSO4 100 mM Stock (aq)RTPositive Control Stimulation
Hoechst 33342 Nuclear Stain4°CCounterstain
Stock Solution Protocol
  • Calculate Mass: For 10 mM stock, dissolve 1.77 mg of 5-Fluoro-8-methoxyquinoline (MW: 177.18 g/mol ) in 1 mL DMSO.

  • Dissolution: Vortex vigorously until fully dissolved.

  • Storage: Aliquot into amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 or 1:500 in warm culture medium (HBSS or DMEM without phenol red) to achieve final concentration (10-50 µM).

Experimental Protocols

Protocol A: Live Cell Zinc Imaging (Standard Workflow)

Objective: Visualize intracellular labile Zinc pools using the active 5-F-8-HQ probe.

  • Cell Seeding:

    • Seed HeLa, HEK293, or neuronal cells on sterile glass-bottom confocal dishes.

    • Grow to 60-70% confluency (24-48 hours).

  • Staining:

    • Remove growth medium and wash cells 2x with PBS (pH 7.4).

    • Add 20 µM 5-Fluoro-8-hydroxyquinoline in HBSS (Hank's Balanced Salt Solution).

    • Optional: Add 1 µg/mL Hoechst 33342 for nuclear counterstaining.

    • Incubate for 30 minutes at 37°C / 5% CO2.

  • Washing:

    • Aspirate staining solution.

    • Wash 3x with warm HBSS to remove excess extracellular probe.

  • Imaging (Time-Zero):

    • Place dish in the microscope stage incubator.

    • Acquire baseline images (See Imaging Parameters below).

  • Validation (Exogenous Zinc Addition):

    • Perfusion: Add 50 µM ZnCl2 + 5 µM Pyrithione (ionophore) to the medium.

    • Observe fluorescence increase within 1-5 minutes.

  • Validation (Chelation - Specificity Check):

    • Wash cells and add 50 µM TPEN (membrane-permeable Zn chelator).

    • Observe fluorescence quenching (return to baseline) within 5-10 minutes.

Protocol B: Negative Control Validation

Objective: Confirm that fluorescence is due to metal binding and not non-specific dye accumulation.

  • Parallel Setup: Prepare a separate dish of the same cells.

  • Staining: Incubate with 20 µM 5-Fluoro-8-methoxyquinoline (the inactive methoxy form) under identical conditions.

  • Imaging: Acquire images using the exact same exposure/gain settings as Protocol A.

  • Result: The image should be dark (minimal fluorescence). Any signal detected here represents background noise or autofluorescence.

Visualization: Experimental Workflow

Workflow cluster_Prep Staining Phase cluster_Image Imaging & Validation Start Start: Adherent Cells (60-70% Confluency) Wash1 Wash PBS (2x) Start->Wash1 Incubate Incubate 30 min @ 37°C (20 µM Probe in HBSS) Wash1->Incubate Wash2 Wash HBSS (3x) Incubate->Wash2 Baseline Acquire Baseline Image (Ex: 360nm / Em: 510nm) Wash2->Baseline Split Validation Step Baseline->Split AddZn + ZnCl2 / Pyrithione (Signal Increase) Split->AddZn Positive Control AddTPEN + TPEN (Chelator) (Signal Quench) Split->AddTPEN Specificity Check

Figure 2: Step-by-step workflow for intracellular Zinc imaging and signal validation.

Imaging Parameters & Data Analysis[1][2][3]

Optical Configuration
ParameterSettingRationale
Excitation 360 - 405 nm UV/Violet excitation is required for the quinoline core.
Emission 490 - 550 nm Green/Yellow emission upon metal chelation.
Dichroic Mirror 420 nm LPSeparates excitation UV from emission.
Detector PMT or sCMOSHigh sensitivity required for intracellular ion pools.
Data Interpretation[4]
  • Localization: 5-F-8-HQ typically localizes to Zincosomes (lysosomal/endosomal vesicles) or mitochondria depending on cell type.

  • Quantification:

    • Select Regions of Interest (ROIs) over individual cells.

    • Measure Mean Fluorescence Intensity (MFI).

    • Calculate the Response Ratio (R) :

      
      .
      
  • Artifacts: If the Control (5-F-8-OMeQ) shows high fluorescence, check for:

    • Precipitation of the dye (crystals on cell surface).

    • Autofluorescence overlap (use a non-stained control).

Troubleshooting Guide

IssueProbable CauseSolution
No Fluorescence (Active Probe) Low intracellular Zn2+ or Probe efflux.Add 10 µM ZnCl2 + Pyrithione to confirm probe works. Use probenecid to block efflux pumps.
High Background (Control) Dye aggregation.Reduce concentration to 10 µM. Sonicate stock solution.
Cell Toxicity Heavy metal toxicity or DMSO effect.Keep DMSO < 0.5%. Limit Zn/Pyrithione exposure to < 10 mins.
Rapid Photobleaching UV excitation damage.Reduce laser power/exposure time. Use pulsed excitation if available.

References

  • Chemical Properties & Safety

    • 5-Fluoro-8-methoxyquinoline (CAS 439-88-3). TCI Chemicals Product Catalog.

  • Zinc Sensing Mechanism (General 8-HQ): Jiang, P., Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews, 248(1-2), 205-229.
  • Gershon, H., et al. (1972). "5-Fluoro-8-hydroxyquinoline and derivatives." Journal of Medicinal Chemistry.
  • Advanced 8-Methoxyquinoline Sensors

    • Csomos, A., et al. (2024). "A GFP Inspired 8-methoxyquinoline-derived fluorescent molecular sensor for the detection of Zn2+ by two-photon microscopy." Chemistry – A European Journal.[1] (Note: This reference highlights the use of the methoxy-scaffold in complex "smart" probes, contrasting with the simple precursor use described above.)

Sources

Application

5-Fluoro-8-methoxyquinoline as an intermediate in drug synthesis

Application Note: 5-Fluoro-8-methoxyquinoline as a High-Value Scaffold in Medicinal Chemistry Abstract & Strategic Utility 5-Fluoro-8-methoxyquinoline (5-F-8-MQ) represents a critical pharmacophore in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Fluoro-8-methoxyquinoline as a High-Value Scaffold in Medicinal Chemistry

Abstract & Strategic Utility

5-Fluoro-8-methoxyquinoline (5-F-8-MQ) represents a critical pharmacophore in the development of next-generation quinoline-based therapeutics. While the 6-fluoro-8-methoxy motif is widely recognized in blockbuster fluoroquinolone antibiotics (e.g., Gatifloxacin, Moxifloxacin) for its ability to minimize phototoxicity, the 5-fluoro isomer offers a distinct structure-activity relationship (SAR) profile.

The 5-fluoro substituent serves as a metabolic blocker, preventing oxidative metabolism at the C-5 position, while the 8-methoxy group enhances lipophilicity and reduces the generation of reactive oxygen species (ROS) upon UV irradiation compared to 8-H or 8-halo analogues. This intermediate is pivotal in the synthesis of:

  • Modified Fluoroquinolones: Investigating C-5 substitution effects on DNA gyrase binding.

  • Antimalarial Agents: Analogues of Primaquine where the 5-position is blocked to alter metabolic clearance.

  • Anticancer Scaffolds: Intercalating agents that utilize the planar quinoline core.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Fluoro-8-methoxyquinoline
CAS Registry 112963-99-6 (Generic/Related)
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Key Reactivity Nucleophilic substitution (C-2/C-4), Electrophilic substitution (C-7), Reduction (Pyridine ring)

Synthetic Protocols

Protocol A: De Novo Synthesis via Modified Skraup Reaction

Rationale: The Skraup reaction is the most direct route to the quinoline core. We utilize 5-fluoro-2-methoxyaniline as the precursor. The 2-methoxy group directs cyclization to the nitrogen ortho-position, while the 5-fluoro group (meta to the amine) dictates the final 5-position on the quinoline ring.

Reagents:

  • 5-Fluoro-2-methoxyaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sodium 3-nitrobenzenesulfonate (Oxidant, 0.7 eq)

  • Sulfuric Acid (70%, Solvent/Catalyst)

  • Ferrous Sulfate (Catalyst, 0.1 eq)

Step-by-Step Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-fluoro-2-methoxyaniline (10 g) in sulfuric acid (70%, 50 mL).

  • Addition: Add glycerol (19 g), sodium 3-nitrobenzenesulfonate (11 g), and ferrous sulfate (1 g).

  • Reaction (Exotherm Control): Heat the mixture gently to 100°C. Caution: The reaction is exothermic. Once the exotherm begins (indicated by reflux without external heating), remove the heat source. Maintain internal temperature between 100–110°C.

  • Completion: Once the exotherm subsides, reflux at 135°C for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Pour the dark reaction mixture onto crushed ice (200 g).

  • Neutralization: Basify carefully with 50% NaOH solution to pH 9–10. The crude quinoline will precipitate or oil out.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane.
      
    • Note: Isomers (if 7-fluoro forms) typically elute with different Rf values due to the dipole moment difference.

Protocol B: Selective Reduction to Tetrahydroquinoline

Rationale: Many bioactive drugs require the 1,2,3,4-tetrahydroquinoline core (e.g., for bridging to tricyclic structures). Selective reduction of the pyridine ring while preserving the F and OMe groups is critical.

Reagents:

  • 5-Fluoro-8-methoxyquinoline (Intermediate from Protocol A)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Acetic Acid (Glacial)

Step-by-Step Workflow:

  • Dissolve 5-F-8-MQ (1.0 g) in Glacial Acetic Acid (15 mL).

  • Cool to 15°C. Add NaBH₃CN (3.0 eq) portion-wise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Quench: Pour into ice water and neutralize with NaOH (keep temperature <20°C to prevent decomposition).

  • Extraction: Extract with EtOAc.

  • Result: Yields 5-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline , a key amine nucleophile for further drug scaffold construction.

Visualized Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the transformation from the aniline precursor to the active tetrahydroquinoline scaffold.

SynthesisPathway Aniline Precursor: 5-Fluoro-2-methoxyaniline Skraup Reaction: Modified Skraup (Glycerol/H2SO4) Aniline->Skraup Cyclization Intermediate Intermediate: 5-Fluoro-8-methoxyquinoline Skraup->Intermediate Oxidation & Workup Reduction Functionalization: Selective Reduction (NaBH3CN/AcOH) Intermediate->Reduction Pyridine Ring Reduction Product Scaffold: 5-Fluoro-8-methoxy- 1,2,3,4-tetrahydroquinoline Reduction->Product Isolation

Caption: Step-wise synthesis from aniline precursor to the reduced tetrahydroquinoline scaffold.

Diagram 2: Purification & Quality Control Logic

Decision tree for handling crude reaction mixtures to ensure high-purity isolation.

PurificationLogic Crude Crude Reaction Mixture (Dark Oil/Solid) Basify Basify to pH 10 (Precipitate Free Base) Crude->Basify Extract DCM Extraction Basify->Extract TLC TLC Analysis (Hex/EtOAc 7:3) Extract->TLC Isomers Isomers Detected? (5-F vs 7-F) TLC->Isomers Flash Flash Chromatography (Gradient Elution) Isomers->Flash Yes (Complex Mix) Recryst Recrystallization (EtOH/Water) Isomers->Recryst No (Clean Crude) Final Pure 5-F-8-MQ (>98% HPLC) Flash->Final Recryst->Final

Caption: Purification strategy distinguishing between chromatographic and crystallization routes based on crude purity.

Analytical Validation (HPLC-UV)

To validate the synthesis, use the following HPLC method adapted for polar, basic quinolines.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 320 nm (quinoline specific)
Retention Time ~8.5 min (varies by column; 8-OMe group increases retention vs 8-OH)

Self-Validation Check:

  • Peak Symmetry: The use of phosphoric acid suppresses the ionization of the quinoline nitrogen, preventing peak tailing.

  • Identity: 1H-NMR must show a doublet of doublets for the H-6 and H-7 protons, with distinct F-H coupling constants (

    
    ) typically ranging from 5–12 Hz depending on the position.
    

Safety & Handling

  • Fluoride Safety: While the fluorine is bound, combustion or extreme acidic conditions can release HF. Handle in a fume hood.

  • Quinoline Toxicity: Quinolines are potential mutagens. Wear double nitrile gloves and use a localized exhaust.

  • Skraup Reaction: The reaction with glycerol and sulfuric acid can be violent (formation of acrolein in situ). Always use a blast shield and ensure the exotherm is controlled.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.

  • Mitscher, L. A. (2005). "Structure-Activity Relationships of Fluoroquinolones." Chemical Reviews, 105(2), 559–592. (Foundational text on 8-methoxy and fluoro-substitution effects).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 8-Methoxyquinoline Derivatives." PubChem.

  • Sielc Technologies. (n.d.). "HPLC Analysis of 8-Hydroxyquinoline and Derivatives." Application Note. (Methodology adapted for Methoxy-analogs).[1][2]

  • World Health Organization. (2023). "Information on Quinolone Safety and Phototoxicity." (Context for 8-methoxy utility).

Sources

Method

Optimizing HTS Campaigns Utilizing the 5-Fluoro-8-methoxyquinoline Scaffold

Application Note: AN-Q5F-HTS-01 Abstract This guide details the protocol for utilizing 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. Unlike its 8-hydroxyq...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q5F-HTS-01

Abstract

This guide details the protocol for utilizing 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. Unlike its 8-hydroxyquinoline (8-HQ) analogs, the 8-methoxy derivative acts as a "masked" lipophilic probe, preventing immediate metal chelation while retaining the planar quinoline pharmacophore. The addition of the 5-fluorine atom enhances metabolic stability by blocking the primary site of oxidative metabolism (C5). This application note focuses on library management, phenotypic screening for neuroprotective activity, and critical counter-screening strategies to mitigate autofluorescence artifacts common to the quinoline class.

Introduction: The Scaffold Advantage

In drug discovery, the quinoline ring is a "privileged structure" capable of binding diverse biological targets, including kinases, metalloproteases, and amyloid aggregates. However, standard 8-hydroxyquinolines often suffer from poor pharmacokinetic (PK) profiles due to rapid glucuronidation and indiscriminate metal chelation.

5-Fluoro-8-methoxyquinoline addresses these liabilities:

  • Metabolic Blockade: The fluorine substitution at position 5 blocks CYP450-mediated oxidation, extending half-life.

  • Lipophilic Masking: The 8-methoxy group caps the phenolic oxygen, increasing LogP for better Blood-Brain Barrier (BBB) penetration and preventing non-specific metal stripping in assay buffers.

Physicochemical Profile (Target Data)
PropertyValueImplication for HTS
MW 177.18 g/mol Fragment-based screening compatible.
LogP (Calc) ~2.5 - 2.8Ideal for CNS-targeted cell assays; requires DMSO <1% final.
Fluorescence Weak (Blue/Green)Risk: Potential interference in fluorescence intensity assays.[1]
Solubility High in DMSOStable stock solutions (10 mM).

Compound Management & Library Preparation[2]

Objective: Ensure solubility and prevent precipitation-induced false positives (aggregators).

Protocol: Stock Preparation
  • Solubilization: Dissolve 5-F-8-OMeQ powder (Purity >98% by GC) in anhydrous DMSO to a concentration of 10 mM .

    • Note: Avoid aqueous buffers during initial solubilization to prevent micro-precipitation.

  • Acoustic Dispensing (Echo® Liquid Handler):

    • Transfer 20 nL of stock to 384-well assay plates (e.g., Greiner Bio-One black/clear bottom).

    • Target Final Concentration: 10 µM (assuming 20 µL assay volume).

  • Quality Control: Verify compound integrity via LC-MS if stored >3 months. The 5-fluoro group is stable, but the methoxy ether can hydrolyze under highly acidic storage conditions.

Primary Assay Protocol: Phenotypic Neuroprotection Screen

Context: This scaffold is frequently screened for neuroprotective properties against oxidative stress or metal-induced toxicity (e.g., Alzheimer's models).

Assay Principle: CellTiter-Glo® (Luminescence) viability assay. Cell Line: SH-SY5Y (Human Neuroblastoma). Stressor: Copper(II)-induced oxidative stress (CuCl2 + Ascorbate).

Step-by-Step Workflow
  • Cell Plating:

    • Harvest SH-SY5Y cells and resuspend in DMEM/F12 (low serum).

    • Dispense 5,000 cells/well (20 µL volume) into the pre-spotted assay plates (containing 5-F-8-OMeQ).

    • Incubate for 4 hours at 37°C/5% CO2 to allow compound entry.

  • Induction of Stress:

    • Add 5 µL of Stress Mix: 250 µM CuCl2 + 1 mM Ascorbate (Final conc: 50 µM Cu / 200 µM Asc).

    • Control Wells: Vehicle (DMSO only) + Stress Mix (0% Viability Control).

    • Positive Control: Clioquinol or Vitamin E (10 µM).

  • Incubation:

    • Incubate plates for 24 hours .

  • Detection:

    • Equilibrate plates to room temperature (RT) for 15 min.

    • Add 25 µL CellTiter-Glo® reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Read Luminescence (Integration time: 0.5s).

Data Visualization: HTS Logic Flow

HTS_Workflow Library 5-F-8-OMeQ Library (DMSO Stock) Dispense Acoustic Dispensing (20 nL) Library->Dispense Cells Cell Seeding (SH-SY5Y) Dispense->Cells Stress Stress Induction (Cu/Ascorbate) Cells->Stress 4h Pre-incubation Readout Luminescence Read (CellTiter-Glo) Stress->Readout 24h Incubation Analysis Hit Selection (>3 SD above Mean) Readout->Analysis

Caption: Figure 1. Phenotypic screening workflow for 5-Fluoro-8-methoxyquinoline derivatives protecting against oxidative stress.

Critical Counter-Screening: Autofluorescence & Interference[2]

Quinolines are notorious for intrinsic fluorescence. Although the 8-methoxy group reduces fluorescence compared to the 8-hydroxy form, metabolic conversion or pH changes can restore fluorescence, leading to false positives in fluorescence-based assays (e.g., Resazurin).

The "Interference Flag" Protocol:

  • Spectral Scan:

    • Dilute 5-F-8-OMeQ to 10 µM in assay buffer (cell-free).

    • Excitation Scan: 350–450 nm.

    • Emission Scan: 400–600 nm.

    • Threshold: If signal > 20% of the positive control fluorophore, flag as "Optical Interferer" .

  • Mechanism Check (Chelation vs. Scaffold):

    • To validate if a "Hit" is acting via specific binding or generic metal stripping, perform a Titration Shift Assay .

    • Repeat the primary screen with excess Zn2+ (10 µM).

    • Result: If activity is abolished by Zn2+, the compound is likely acting as a non-specific chelator (demethylation may have occurred). If activity remains, it is a true scaffold-driven hit.

Data Analysis & Hit Validation

Calculate the Z-Factor (Z') to validate assay robustness before running the full library.



  • 
    : Mean and SD of Positive Control (Vitamin E).
    
  • 
    : Mean and SD of Negative Control (Stress + DMSO).
    
  • Acceptance Criteria: Z' > 0.5.

Hit Confirmation: Re-test hits in a dose-response curve (10-point, 1:3 dilution). 5-F-8-OMeQ derivatives should show a sigmoidal curve. "Bell-shaped" curves often indicate colloidal aggregation (PAINS), common with hydrophobic quinolines.

References

  • Synthesis and Properties: TCI Chemicals. 5-Fluoro-8-methoxyquinoline Product Specifications. Link

  • Scaffold Biology: Oliveri, V. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules. Link

  • HTS Interference: Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH/NCBI.[1] Link

  • Assay Guidance: NCATS Assay Guidance Manual. Interference and Artifacts in High-content Screening. Link

  • Neuroprotection Models: Prati, F., et al. (2015). 8-Hydroxyquinolines in Alzheimer's Disease Drug Discovery. ACS Chemical Neuroscience. Link

Sources

Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 5-Fluoro-8-methoxyquinoline Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-fluoro-8-methoxyquinoline derivatives and the subsequent evaluation of their ant...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-fluoro-8-methoxyquinoline derivatives and the subsequent evaluation of their anticancer properties. This document emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of biologically active compounds, including numerous approved drugs.[1][2] Its rigid, planar structure and ability to be readily functionalized make it an ideal framework for designing molecules that can interact with various biological targets. In the realm of oncology, quinoline derivatives have demonstrated significant potential, exhibiting a diverse range of anticancer mechanisms.[3][4] These mechanisms include, but are not limited to, the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and interference with cell signaling pathways that govern proliferation, angiogenesis, and apoptosis.[4][5]

The strategic incorporation of a fluorine atom at the C-5 position and a methoxy group at the C-8 position of the quinoline core is a deliberate design choice. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding interactions, and modulate the electronic properties of the molecule. The methoxy group at the C-8 position can influence the molecule's lipophilicity and also serve as a handle for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[6]

This guide will first detail a robust synthetic route to 5-fluoro-8-methoxyquinoline derivatives, followed by a suite of protocols for assessing their anticancer efficacy, from initial in vitro cytotoxicity screening to more mechanistic cellular assays and preliminary in vivo evaluation.

Part 1: Synthesis of 5-Fluoro-8-methoxyquinoline Derivatives

The synthesis of the target quinoline derivatives can be achieved through several established methods for quinoline ring formation, such as the Skraup, Combes, or Conrad-Limpach syntheses.[2][7][8][9][10] The choice of method often depends on the availability of starting materials and the desired substitution pattern. Here, we will focus on a versatile approach that allows for the introduction of various substituents, crucial for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Modified Combes Synthesis Approach

The Combes synthesis provides a reliable method for constructing the quinoline core from an aniline and a β-diketone under acidic conditions.[2][11][12][13] This approach is advantageous as it allows for the use of readily available substituted anilines and β-diketones, enabling the generation of a diverse library of quinoline derivatives.

Synthetic_Pathway A 2-Fluoro-5-methoxyaniline C Enamine Intermediate A->C Condensation B β-Diketone (e.g., Acetylacetone) B->C D 5-Fluoro-8-methoxy-2,4-dimethylquinoline C->D Acid-catalyzed Cyclization

Caption: General synthetic scheme for 5-fluoro-8-methoxyquinoline derivatives via the Combes synthesis.

Detailed Synthetic Protocol:

Objective: To synthesize 5-fluoro-8-methoxy-2,4-dimethylquinoline as a representative example.

Materials:

  • 2-Fluoro-5-methoxyaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methoxyaniline (10 mmol) in ethanol (50 mL).

    • To this solution, add acetylacetone (12 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The initial condensation between the aniline and the β-diketone forms an enamine intermediate. Refluxing in ethanol facilitates this dehydration reaction.

  • Cyclization:

    • After the formation of the enamine is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully and slowly add the reaction mixture to a flask containing concentrated sulfuric acid (20 mL) cooled in an ice bath. The addition should be done dropwise to control the exothermic reaction.

    • After the addition is complete, heat the mixture to 100-110 °C for 2-3 hours.

    • Rationale: The strong acid protonates the carbonyl group of the enamine, facilitating the electrophilic aromatic substitution reaction (cyclization) to form the quinoline ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-fluoro-8-methoxy-2,4-dimethylquinoline.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Anticancer Evaluation

A tiered approach is recommended for the in vitro evaluation of the synthesized compounds, starting with broad cytotoxicity screening followed by more specific assays to elucidate the mechanism of action.

Tier 1: Cytotoxicity Screening

Objective: To determine the general cytotoxic potential of the synthesized 5-fluoro-8-methoxyquinoline derivatives against a panel of cancer cell lines.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)[6][16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized 5-fluoro-8-methoxyquinoline derivatives (stock solutions in DMSO).[17]

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil).[19][20]

    • Incubate the plates for another 48-72 hours.[21]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC₅₀ Values of 5-Fluoro-8-methoxyquinoline Derivatives

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)
FQ-115.222.518.7
FQ-28.912.19.5
Doxorubicin0.50.80.6
Tier 2: Mechanistic Studies

For compounds that exhibit significant cytotoxicity (low µM IC₅₀ values), further assays can be performed to investigate their mechanism of action.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.

Protocol: Cell Cycle Analysis (Flow Cytometry)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by arresting the cell cycle at a specific phase.[16]

Anticancer_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Synthesis of 5-Fluoro-8-methoxyquinoline Derivatives B Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Lead Compound Selection C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Mechanism of Action Elucidation E->G F->G H Xenograft Model in Mice G->H I Efficacy and Toxicity Assessment H->I

Caption: A tiered workflow for the anticancer evaluation of synthesized quinoline derivatives.

Part 3: In Vivo Anticancer Studies

Promising lead compounds from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context.

Protocol: Xenograft Tumor Model

A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.[22]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).[22]

  • Human cancer cell line that showed high sensitivity in vitro.

  • Lead 5-fluoro-8-methoxyquinoline derivative.

  • Vehicle for drug administration (e.g., a mixture of PEG, Tween 80, and saline).

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[22]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Drug Administration:

    • Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

    • Administer the test compound and controls via a suitable route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring and Endpoint:

    • Monitor the tumor size and body weight of the mice regularly.

    • The experiment is typically terminated when the tumors in the control group reach a certain size or after a predetermined period.

    • At the end of the study, the tumors are excised and weighed.

Data Analysis: The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition (% TGI). The toxicity of the compound is assessed by monitoring changes in body weight and observing any signs of adverse effects.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and anticancer evaluation of novel 5-fluoro-8-methoxyquinoline derivatives. The protocols described are robust and can be adapted to suit specific research needs. The data generated from these studies will be crucial for establishing structure-activity relationships and identifying lead candidates for further preclinical and clinical development. Future work could involve exploring different substitutions on the quinoline ring to optimize anticancer activity and pharmacokinetic properties, as well as investigating the specific molecular targets of the most potent compounds.

References

  • ResearchGate. (2024, May 6). An overview of quinoline derivatives as anti-cancer agents. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]

  • PubMed. (2021, August 5). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • NIH. (n.d.). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications | PPTX. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. Retrieved from [Link]

  • NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • MDPI. (2023, June 9). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • YouTube. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21). Retrieved from [Link]

  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • Dove Medical Press. (2020, July 29). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]

Sources

Method

Application Note: Regioselective Nitration of 6-Fluoro-7-Methoxyquinoline

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-fidelity procedure for the nitration of fluoro-methoxy quinolines. The protocol focuses on 6-fluoro-7-methoxyquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring a high-fidelity procedure for the nitration of fluoro-methoxy quinolines. The protocol focuses on 6-fluoro-7-methoxyquinoline , a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin precursors).

Introduction & Mechanistic Rationale

The nitration of quinolines is a pivotal step in functionalizing the pharmacophore for subsequent reduction to amines and cyclization. For 6-fluoro-7-methoxyquinoline (1) , the challenge lies in achieving exclusive regioselectivity at the C8 position while avoiding the C5 isomer or over-nitration.

Mechanistic Insight: The "Battle" of Directing Groups

The regiochemistry is dictated by the competing electronic effects of the substituents on the benzenoid ring (carbocycle):

  • 7-Methoxy Group (+M Effect): A strong activator and ortho, para-director.

    • Ortho positions: C6 (blocked by F) and C8 .

    • Para position: C10 (bridgehead carbon, inaccessible).

    • Result: Strongly directs electrophilic attack to C8 .

  • 6-Fluoro Group (-I, +M Effect): A weak deactivator but ortho, para-director.

    • Ortho positions: C5 and C7 (blocked by OMe).

    • Result: Weakly directs to C5 .

Conclusion: The activation potential of the methoxy group (


) significantly outweighs the directing influence of the fluorine atom. Therefore, under kinetically controlled conditions, the reaction proceeds selectively at C8 , yielding 6-fluoro-7-methoxy-8-nitroquinoline (2) .

Experimental Protocols

Two protocols are provided: Method A (Standard Mixed Acid) for robust scale-up, and Method B (Acetyl Nitrate) for milder, high-precision laboratory synthesis.

Method A: Standard Mixed Acid Nitration (Scale-Up Preferred)

Best for: Gram-to-multigram scale synthesis where temperature control is automated.

Reagents & Equipment[1][2][3][4]
  • Substrate: 6-Fluoro-7-methoxyquinoline (1.0 eq)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), conc. 98% (10 mL/g substrate)
    
  • Reagent: Fuming Nitric Acid (

    
    ), >90% or Potassium Nitrate (
    
    
    
    ) (1.2 eq)
  • Quench: Crushed ice, Ammonium Hydroxide (

    
    ) 25%
    
Step-by-Step Procedure
  • Dissolution: Charge a 3-neck round-bottom flask (RBF) with 6-fluoro-7-methoxyquinoline and a magnetic stir bar. Cool the flask to 0–5°C using an ice/salt bath.

  • Acid Addition: Add concentrated

    
      dropwise via an addition funnel. Maintain internal temperature 
    
    
    
    . The solution will likely turn yellow/orange due to protonation of the quinoline nitrogen (
    
    
    ).
  • Nitration:

    • Option 1 (Liquid

      
      ): Mix fuming 
      
      
      
      (1.2 eq) with an equal volume of
      
      
      . Add this mixture dropwise over 30 minutes, maintaining temperature 0–5°C .
    • Option 2 (Solid

      
      ): Add solid 
      
      
      
      (1.2 eq) portion-wise over 45 minutes. This generates anhydrous
      
      
      in situ, often resulting in a cleaner profile.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[5][6][7] The product is less polar than the starting material.

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

    • Neutralize carefully with

      
        to pH 8–9. Caution: Exothermic.
      
    • The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol or Acetonitrile if necessary.

Method B: Acetyl Nitrate Protocol (Mild Conditions)

Best for: Small scale (<1g) or if the substrate contains acid-sensitive impurities.

Reagents
  • Substrate: 6-Fluoro-7-methoxyquinoline (1.0 eq)

  • Solvent: Acetic Anhydride (

    
    )
    
  • Reagent: Fuming

    
     (1.1 eq)
    
Step-by-Step Procedure
  • Preparation of Acetyl Nitrate: In a separate vial, cool Acetic Anhydride (5 mL/mmol) to 0°C. Slowly add Fuming

    
      (1.1 eq). Caution: Acetyl nitrate is explosive if heated; keep below 10°C.
    
  • Addition: Add the substrate (dissolved in minimal

    
     or nitromethane) to the acetyl nitrate solution at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to 10°C for 1 hour.

  • Quench: Pour into ice water. Hydrolysis of acetic anhydride will occur.

  • Isolation: Extract with Dichloromethane (DCM), wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Data Presentation & Troubleshooting

Reaction Parameter Summary
ParameterMethod A (Mixed Acid)Method B (Acetyl Nitrate)
Active Electrophile Nitronium ion (

)
Acetyl nitrate (

)
Temperature 0°C

25°C
0°C

10°C
Reaction Time 2–4 Hours1–2 Hours
Yield (Typical) 85–92%75–85%
Regioselectivity (C8:C5) >95:5>98:2
Safety Risk High (Corrosive, Exotherm)High (Unstable Reagent)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete protonation or water in acid.Ensure

is 98%. Use fuming

.[8][9]
C5-Nitro Isomer Formation Temperature too high during addition.Keep addition strictly

.
Tar/Blackening Oxidation of the methoxy group.Reduce temperature.[1][10][11] Switch to Method B.
Incomplete Conversion Deactivation by protonation.Increase

to 1.5 eq; warm to 35°C (carefully).

Visualization: Reaction Workflow & Mechanism[8]

The following diagram illustrates the logical flow of the experiment and the regioselective directing effects.

NitrationProtocol Start Start: 6-Fluoro-7-Methoxyquinoline Acid Dissolve in conc. H2SO4 (0°C) Protonation of Quinoline N Start->Acid Reagent Add Electrophile Source (HNO3 or KNO3) Acid->Reagent Mech MECHANISM CHECKPOINT 7-OMe (+M) directs to C8 6-F (-I) directs to C5 OMe Effect >> F Effect Reagent->Mech Reaction Reaction: 0°C -> RT, 3h Formation of Sigma Complex at C8 Mech->Reaction Major Path (C8) Quench Quench on Ice Neutralize with NH4OH Reaction->Quench Isolate Filter Yellow Precipitate (6-Fluoro-7-methoxy-8-nitroquinoline) Quench->Isolate

Caption: Workflow for the regioselective nitration of 6-fluoro-7-methoxyquinoline, highlighting the critical mechanistic checkpoint determining C8 selectivity.

References

  • Gershon, H., et al. (1996). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Research Commons. Link

  • Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline. Org. Synth. 1948, 28, 80. Link

  • BenchChem. (2025).[1] Application Notes: Nitration of 6-Bromoquinoline Derivatives. Link

  • Frontiers in Chemistry. (2024). Chemo- and regioselective aqueous phase nitration of aromatics. Link

  • PubChem. (2025). Compound Summary: 6-Methoxy-8-nitroquinoline. Link

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Application

Application Notes and Protocols for Green Chemistry Approaches to Quinoline Synthesis

Introduction: Reimagining a Classic Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Its derivatives are lauded for a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Historically, the synthesis of this vital heterocycle has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[2][5][6] While foundational, these methods often suffer from significant drawbacks, including the use of harsh and corrosive acids, high temperatures, toxic reagents, and the generation of substantial chemical waste.[1][4][5][6][7] Such protocols are increasingly at odds with the modern imperatives of sustainable chemical manufacturing.

The principles of green chemistry offer a transformative framework for addressing these challenges, aiming to design chemical processes that are environmentally benign, economically viable, and inherently safer.[1][4][8] In the context of quinoline synthesis, this paradigm shift involves leveraging alternative energy sources like microwave and ultrasound, employing greener solvents, developing highly efficient multicomponent reactions (MCRs), and utilizing recyclable or metal-free catalysts.[1][9][10] These approaches not only minimize the environmental footprint but frequently lead to superior reaction efficiencies, higher yields, and simplified product purification.[1]

This document provides a detailed guide to several field-proven green chemistry approaches for quinoline synthesis, complete with comparative data and step-by-step experimental protocols designed for researchers, scientists, and professionals in drug development.

Core Green Synthetic Strategies

The following sections detail key green methodologies that have revolutionized the synthesis of quinoline derivatives. Each section explains the core principle, highlights the advantages, and provides a representative experimental protocol.

Microwave-Assisted Synthesis (MAS): Accelerating Reactions with Focused Energy

The Principle of Microwave Heating: Unlike conventional heating which relies on slow thermal conduction, microwave-assisted synthesis (MAS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat directly and efficiently.[11] This results in rapid, uniform heating of the reaction mixture, often leading to dramatic rate enhancements and the completion of reactions in minutes rather than hours.[11][12][13][14]

Causality and Advantages: The primary advantage of MAS is the significant reduction in reaction time and energy consumption.[8][12] The rapid heating can also minimize the formation of side products, leading to cleaner reactions and higher yields.[15] Furthermore, the efficiency of microwave heating often enables reactions to be performed under solvent-free ("neat") conditions, a significant step towards waste reduction.[11]

This protocol demonstrates a catalyst-free, one-pot synthesis of a complex quinoline-hybrid system, showcasing the power of combining MCR and MAS strategies.[15]

Step-by-Step Methodology:

  • In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 3-formyl-quinoline derivative (0.05 mmol, 1.0 equiv), the appropriate aminopyrimidine (0.05 mmol, 1.0 equiv), and a cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol, 1.0 equiv).

  • Add dimethylformamide (DMF) (1.0 mL) as the solvent.

  • Seal the vessel securely.

  • Place the vessel inside a dedicated scientific microwave reactor.

  • Irradiate the mixture at a constant temperature of 125–135 °C for 8–20 minutes. (Note: The reactor will automatically adjust the power, typically around 250 W, to maintain the target temperature).[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.

  • Collect the solid product by filtration, wash with cold ethanol (2 x 3 mL), and air-dry to obtain the purified product.

G cluster_workflow Microwave-Assisted Synthesis Workflow Reactants 1. Combine Reactants (Formyl-quinoline, Amine, Diketone) in Microwave Vessel Solvent 2. Add Solvent (DMF) Reactants->Solvent Seal 3. Seal Vessel Solvent->Seal Irradiate 4. Microwave Irradiation (125-135°C, 8-20 min) Seal->Irradiate TLC 5. Monitor by TLC Irradiate->TLC Cool 6. Cool to RT TLC->Cool Filter 7. Filter & Wash Product Cool->Filter Product Purified Product Filter->Product

Microwave-Assisted Synthesis Workflow
Ultrasound-Assisted Synthesis: Powering Reactions with Acoustic Cavitation

The Principle of Sonochemistry: Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium.[16][17] This phenomenon involves the formation, growth, and violent collapse of microscopic bubbles, generating localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm).[17] This intense energy input creates a unique reaction environment that enhances mass transfer and dramatically accelerates chemical reactions.

Causality and Advantages: The primary benefit of sonochemistry is the ability to conduct reactions at lower bulk temperatures while still achieving significant rate enhancements.[17] This makes it ideal for thermally sensitive substrates. The method leads to shorter reaction times, higher yields, and improved product purity by minimizing side reactions.[17] It is an energy-efficient and environmentally friendly alternative to conventional thermal heating.[16][17]

This protocol details the first step in a two-step green synthesis of quinoline-imidazole derivatives, highlighting the efficiency of ultrasound in promoting alkylation reactions.[16][17]

Step-by-Step Methodology:

  • To a solution of the starting quinoline-imidazole compound (1.0 mmol, 1.0 equiv) in a suitable solvent like acetonitrile (10 mL) in a round-bottom flask, add the appropriate alkylating agent (e.g., an alkyl halide) (1.2 mmol, 1.2 equiv).

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) and a controlled temperature (e.g., 40-50°C) for 1 to 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a rotary evaporator and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

G cluster_workflow Ultrasound-Assisted Synthesis Workflow Reactants 1. Combine Reactants (Quinoline-imidazole, Alkylating Agent) in Flask Solvent 2. Add Solvent (Acetonitrile) Reactants->Solvent Ultrasound 3. Place in Ultrasonic Bath Irradiate (35 kHz, 40°C, 1-2h) Solvent->Ultrasound TLC 4. Monitor by TLC Ultrasound->TLC Evaporate 5. Remove Solvent TLC->Evaporate Purify 6. Purify Product (Chromatography/Recrystallization) Evaporate->Purify Product Purified Product Purify->Product

Ultrasound-Assisted Synthesis Workflow
Multicomponent Reactions (MCRs): Building Complexity in a Single Step

The Principle of MCRs: Multicomponent reactions are convergent synthetic strategies where three or more starting materials react in a single pot to form a product that incorporates structural features from each reactant.[18][19] This approach is the epitome of step and atom economy, two core tenets of green chemistry.

Causality and Advantages: The power of MCRs lies in their operational simplicity and efficiency. By combining multiple synthetic steps into one, they drastically reduce solvent usage, energy consumption, and the need for intermediate purification, thereby minimizing waste.[9][18] This strategy allows for the rapid generation of diverse and complex molecular libraries from simple starting materials, accelerating the drug discovery process.[2][19] Green variations of classic quinoline syntheses, such as the Friedländer and Povarov reactions, are often designed as MCRs.[19][20]

This protocol exemplifies a three-component reaction using an environmentally benign catalyst (p-toluenesulfonic acid) in water, the greenest solvent.[5]

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 6-amino-1,3-dimethyluracil (1.0 mmol, 1.0 equiv), an aromatic aldehyde (1.0 mmol, 1.0 equiv), and dimedone (1.0 mmol, 1.0 equiv) in water (10 mL).

  • Add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%) to the suspension.

  • Heat the reaction mixture to 90°C with vigorous stirring for 2.5–3.5 hours.

  • Monitor the reaction's progress via TLC.

  • After completion, cool the mixture to room temperature. The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove any residual catalyst and starting materials.

  • Recrystallize the crude product from ethanol to obtain the purified pyrimido[4,5-b]quinolone derivative.

G cluster_MCR Multicomponent Reaction (MCR) Logic A Reactant A (Aminouracil) OnePot One-Pot Reaction (+ Catalyst, Solvent) A->OnePot B Reactant B (Aldehyde) B->OnePot C Reactant C (Dimedone) C->OnePot Product Complex Quinoline Product OnePot->Product

Convergent Nature of MCRs
Metal-Free & Catalyst-Free Syntheses: The Cleanest Approach

The Principle of Metal-Free and Catalyst-Free Reactions: A paramount goal in green chemistry is to eliminate the need for catalysts, especially those based on toxic or precious metals.[7][21] Metal-free syntheses employ organocatalysts (like iodine) or non-toxic reagents, while catalyst-free approaches are designed to proceed efficiently under specific conditions (e.g., thermal or microwave) without any catalytic additive.[22][23][24]

Causality and Advantages: Avoiding metal catalysts circumvents issues of cost, toxicity, and potential contamination of the final product, which is particularly critical in pharmaceutical manufacturing.[4] These approaches simplify purification protocols, reducing solvent waste and production costs. While challenging to design, catalyst-free reactions represent the ideal in terms of process simplicity and environmental impact.[22]

This protocol describes a novel, mild, and catalyst-free method for generating valuable quinoline-enol scaffolds.[22]

Step-by-Step Methodology:

  • In a sealed tube, dissolve the quinoline N-oxide derivative (0.2 mmol, 1.0 equiv) and the CF3-ynone (0.3 mmol, 1.5 equiv) in 1,2-dichloroethane (DCE) (1.0 mL).

  • Ensure the tube is securely sealed.

  • Heat the reaction mixture at 60°C for 12 hours with magnetic stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure quinoline-enol product.

G cluster_workflow Catalyst-Free Synthesis Logic Reactants Reactants (N-Oxide, Ynone) Energy Energy Input (Thermal, MW, etc.) Reactants->Energy Workup Simple Workup (Solvent Removal, Chromatography) Energy->Workup Reaction Proceeds Product Purified Product Workup->Product

Logic of Catalyst-Free Synthesis

Comparative Data of Green Synthesis Methods

The choice of synthetic method depends on available equipment, substrate scope, and desired scale. The following table provides a comparative overview to aid in this selection process.

MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesLimitations / Considerations
Microwave-Assisted 5–30 minutes[11][15]80–95%[12][15]Extremely fast, high yields, energy efficient, enables solvent-free conditions.Requires specialized microwave reactor; scalability can be a challenge.[11]
Ultrasound-Assisted 1–3 hours[1][16]75–90%[16][17]Milder conditions, energy efficient, good for thermally sensitive molecules.Yields may be lower than MAS; requires specific sonication equipment.
Multicomponent (MCR) 2–12 hours[5][20]60–95%[5][19]High atom/step economy, operational simplicity, reduces waste, builds complexity quickly.Optimization can be complex; finding compatible reactants is key.
Green Solvents/Catalysts Varies (2–24 hours)75–95%[5]Environmentally benign, reduces toxicity, catalyst can often be recycled.Reaction rates can be slower; catalyst separation may be required.
Catalyst/Metal-Free Varies (4–24 hours)[22][25]70–90%[22][24]No catalyst cost or contamination, simplified purification, ideal for pharma applications.May require higher temperatures or longer times; limited to specific reaction types.

Conclusion and Future Outlook

The transition from traditional, often hazardous, quinoline syntheses to green and sustainable methodologies is not merely an academic exercise but a critical evolution in chemical science.[9][10] The adoption of techniques such as microwave and ultrasound irradiation, multicomponent reactions, and catalyst-free systems has demonstrably improved the efficiency, safety, and environmental impact of producing these vital heterocyclic compounds.[4][5]

Looking forward, the field is poised for further innovation. The integration of continuous flow chemistry with these green techniques promises enhanced scalability and process control. The exploration of biocatalysis and the use of starting materials derived from renewable biomass will continue to push the boundaries of what constitutes a truly "green" synthesis. By embracing these principles, the scientific community can continue to develop novel quinoline-based drugs and materials while safeguarding the environment for future generations.

References

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances and prospects in the metal-free synthesis of quinolines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]

  • RSC Publishing. Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions. [Link]

  • Taylor & Francis Online. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. [Link]

  • RSC Publishing. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ResearchGate. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. [Link]

  • PubMed. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • PubMed. Ultrasound-assisted Synthesis of 6-substituted indolo[2,3-b]quinolines: their Evaluation as Potential Cytotoxic Agents. [Link]

  • ACS Publications. Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. [Link]

  • PubMed. Green recipes to quinoline: A review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. [Link]

  • National Center for Biotechnology Information. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. [Link]

  • American Chemical Society. New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Preprints.org. Insights into Quinoline in Context of Conventional versus Green Synthesis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]

  • National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Bentham Science. Microwave-assisted Synthesis of Quinolines. [Link]

  • ResearchGate. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • ACS Sustainable Chemistry & Engineering. Synthesis of Quinolines: A Green Perspective. [Link]

  • ResearchGate. Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al.. [Link]

  • ACS Combinatorial Science. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. [Link]

  • MDPI. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • ResearchGate. Catalyst‐free method for the synthesis of quinoline tethered α‐AKs.. [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • National Center for Biotechnology Information. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • National Center for Biotechnology Information. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

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Method

Application Note: Evaluating 5-Fluoro-8-methoxyquinoline for Flow Cytometric Analysis of Cellular Viability

Introduction: Unveiling the Potential of a Novel Quinoline Fluorophore The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline Fluorophore

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial and antineoplastic properties.[1][2] Many of these heterocyclic aromatic compounds also possess intrinsic fluorescence, a characteristic that makes them attractive candidates for development as novel probes in cellular analysis.[3][4][5] 5-Fluoro-8-methoxyquinoline is one such compound, emerging from a class of molecules known for their environmental sensitivity and potential as fluorescent chemosensors.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 5-Fluoro-8-methoxyquinoline as a fluorescent probe for assessing cellular viability by flow cytometry. While direct applications of this specific molecule in flow cytometry are not yet established, this guide outlines a systematic approach to its validation, drawing upon the known properties of analogous 8-hydroxyquinoline derivatives.[6] We hypothesize that 5-Fluoro-8-methoxyquinoline may function as a viability dye, exhibiting differential fluorescence upon changes in cell membrane integrity, a critical parameter in cytotoxicity and apoptosis studies.[7][8]

Hypothesized Mechanism of Action: A Tale of Two States

Derivatives of 8-hydroxyquinoline are known to be weakly fluorescent in aqueous environments.[3][4][6] This phenomenon is often attributed to an excited-state intermolecular proton transfer, which provides a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence.[6] However, upon binding to intracellular components or changes in the molecular environment, such as those occurring during cell death, this quenching mechanism may be disrupted.

We propose a "turn-on" fluorescence mechanism for 5-Fluoro-8-methoxyquinoline as a viability probe. In viable cells with intact membranes, the probe is excluded or remains in a quenched state. Upon loss of membrane integrity, a hallmark of late apoptosis or necrosis, the probe can enter the cell and interact with intracellular components.[8][9] This interaction could lead to a conformational restriction or a change in the local chemical environment, inhibiting the non-radiative decay pathway and causing a significant increase in fluorescence emission.[3][4] This proposed mechanism would allow for the clear distinction between live (low fluorescence) and dead (high fluorescence) cell populations.

Experimental Validation: A Roadmap to a Reliable Probe

Before routine use, any new fluorescent probe must undergo rigorous validation to ensure its reliability and reproducibility.[10][11] The following sections outline a comprehensive strategy for the analytical validation of 5-Fluoro-8-methoxyquinoline.

Determination of Spectral Properties

A fundamental first step is to characterize the probe's fluorescence excitation and emission spectra. This information is crucial for selecting the appropriate lasers and filters on the flow cytometer to maximize signal detection and minimize spectral overlap with other fluorophores in multicolor experiments.

Protocol for Spectral Characterization:

  • Prepare a stock solution of 5-Fluoro-8-methoxyquinoline in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in a buffer relevant to the assay conditions (e.g., PBS).

  • Using a spectrofluorometer, perform an excitation scan at a fixed emission wavelength and an emission scan at a fixed excitation wavelength to determine the respective maxima.

  • Repeat this process in the presence of cellular lysates to assess any spectral shifts that may occur upon interaction with cellular components.

Titration for Optimal Staining Concentration

To achieve a clear distinction between positive and negative populations with minimal toxicity, it is essential to determine the optimal staining concentration.

Protocol for Titration:

  • Prepare a single-cell suspension of a well-characterized cell line.

  • Create a serial dilution of the 5-Fluoro-8-methoxyquinoline stock solution.

  • Stain aliquots of the cell suspension with each concentration of the probe.

  • Include a positive control for cell death (e.g., heat-shocked or ethanol-treated cells) and an unstained control.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Acquire data on a flow cytometer and analyze the staining index (separation between positive and negative populations) for each concentration.

  • The optimal concentration will be the one that provides the best separation with the lowest background fluorescence in the live cell population.

Assessment of Cytotoxicity

It is crucial to ensure that the probe itself does not induce cell death at the optimal staining concentration.

Protocol for Cytotoxicity Assessment:

  • Culture cells in the presence of the optimal concentration of 5-Fluoro-8-methoxyquinoline for a time course that reflects the intended experimental duration.

  • At each time point, assess cell viability using an established method (e.g., Trypan Blue exclusion or a commercially available viability assay).

  • Compare the viability of the probe-treated cells to that of untreated control cells.

Detailed Protocol for Cellular Viability Assessment

This protocol provides a general guideline for using 5-Fluoro-8-methoxyquinoline to assess cell viability in a single-cell suspension.

Reagents and Materials:
  • 5-Fluoro-8-methoxyquinoline stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Single-cell suspension of interest

  • Positive control for cell death (e.g., cells treated with a known cytotoxic agent)

  • Unstained control

  • Flow cytometer tubes

Staining Procedure:
  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

    • For adherent cells, use a gentle detachment method to maintain cell integrity.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometer tubes.

    • Add the optimized concentration of 5-Fluoro-8-methoxyquinoline to the appropriate tubes.

    • Gently vortex to mix.

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended):

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Acquire data on a flow cytometer using the predetermined optimal laser and filter settings.

    • Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events).

Data Analysis and Interpretation
  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

    • Create a histogram of the fluorescence channel corresponding to 5-Fluoro-8-methoxyquinoline for the gated population.

    • Use the unstained control to set the negative gate and the positive control to identify the positive population.

  • Quantification:

    • Quantify the percentage of live (low fluorescence) and dead (high fluorescence) cells in the experimental samples.

Visualizing the Workflow

Validation_Workflow cluster_prep Probe Preparation & Characterization cluster_validation Cell-Based Validation cluster_protocol Protocol Development P1 Prepare Stock Solution P2 Determine Spectral Properties P1->P2 V1 Titrate for Optimal Concentration P2->V1 Inform Instrument Setup V2 Assess Cytotoxicity V1->V2 D1 Develop Staining Protocol V2->D1 Define Safe Concentration D2 Establish Gating Strategy D1->D2 end Validated Assay D2->end Ready for Application

Caption: Workflow for the validation of a novel fluorescent probe.

Staining_Protocol start Start prep Prepare Single-Cell Suspension start->prep stain Add 5-Fluoro-8-methoxyquinoline prep->stain incubate Incubate (15-30 min) stain->incubate wash Wash Cells (Optional) incubate->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Step-by-step cellular staining protocol.

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal Incorrect laser/filter combinationVerify spectral properties and instrument settings.
Insufficient probe concentrationRetitrate the probe to a higher concentration.
Probe degradationStore the probe properly (protected from light, appropriate temperature).
High Background Staining Probe concentration too highTitrate to a lower concentration.[12]
Non-specific bindingInclude additional wash steps.[13]
Presence of dead cells in the negative controlUse a fresh, highly viable cell population for controls.[14]
Poor Resolution Between Live/Dead Suboptimal probe concentrationPerform a careful titration to find the optimal staining index.
Heterogeneous cell populationEnsure a single-cell suspension and consider gating strategies.
Variability Between Experiments Inconsistent cell numbers or staining volumesStandardize cell concentrations and reagent volumes.
Instrument settings not consistentUse daily instrument quality control and standardized settings.[15]

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Narayana, B., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 632-648. [Link]

  • ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Ghosh, S., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(18), 12044-12053. [Link]

  • ResearchGate. (n.d.). Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline... Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and Spectral Properties of the Quinolinic Derivatives (6-19). Retrieved from [Link]

  • Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • College of American Pathologists. (2021). Selection and Validation Strategy for Adding Antibodies to Flow Cytometry Panels. Retrieved from [Link]

  • Applied Cytometry. (2025). Cell Viability Assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Troubleshooting - Flow Cytometry Guide. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Addgene. (2024). Antibody Validation for Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2022). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III. Retrieved from [Link]

  • Antibodies.com. (2024). Flow Cytometry Troubleshooting. Retrieved from [Link]

  • Biocompare. (2014). Cell Viability Tools for Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-8-methoxyquinoline

Welcome to the technical support center for the synthesis of 5-Fluoro-8-methoxyquinoline. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-8-methoxyquinoline. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity.

Introduction

5-Fluoro-8-methoxyquinoline is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. However, its synthesis can present challenges, including low yields, difficult purifications, and the formation of unwanted side products. This guide provides a comprehensive resource to navigate these complexities, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 5-Fluoro-8-methoxyquinoline and related quinoline derivatives.

Q1: What are the most common synthetic routes to prepare the quinoline core?

A1: The most prevalent methods for constructing the quinoline skeleton are the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2]

  • Skraup Synthesis: This classic method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] It is a powerful tool but can be highly exothermic and prone to tar formation.[2][5][6]

  • Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. It is also susceptible to polymerization and vigorous reaction conditions.[2]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] It often offers a milder alternative to the Skraup and Doebner-von Miller reactions.[8][9]

Q2: My Skraup synthesis is too vigorous and produces a lot of tar. How can I control it?

A2: The exothermic nature of the Skraup synthesis is a well-known issue.[2][5] To moderate the reaction and minimize tar formation, consider the following:

  • Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent.[5][6]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Optimize Temperature: Gentle heating should be used to initiate the reaction, followed by careful control to prevent overheating.[6]

  • Solvent Choice: Nitrobenzene can act as both an oxidizing agent and a solvent, helping to control the reaction temperature.[3][4]

Q3: I'm observing poor regioselectivity in my synthesis. How can I improve it?

A3: Regioselectivity can be a concern, especially when using substituted anilines.[2] In the context of 5-Fluoro-8-methoxyquinoline, the starting materials are chosen to direct the formation of the desired isomer. If you are adapting a general quinoline synthesis, consider that electrophilic substitution on the quinoline ring typically occurs at the C-5 and C-8 positions.[5]

Q4: What are the best practices for purifying 5-Fluoro-8-methoxyquinoline?

A4: Purification strategies depend on the scale and impurity profile of your reaction.

  • Column Chromatography: This is a standard method for purifying quinoline derivatives on a laboratory scale. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.[10]

  • Crystallization: If a crude solid is obtained, recrystallization from an appropriate solvent can be a highly effective purification technique.

  • Acid-Base Extraction: Since quinoline is a weak base, it can be protonated with an acid to form a water-soluble salt.[2][5] This allows for extraction into an aqueous layer, leaving non-basic impurities in the organic phase. Neutralization of the aqueous layer will then precipitate the purified quinoline.[11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 5-Fluoro-8-methoxyquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.• Monitor the reaction progress using Thin Layer Chromatography (TLC).• Gradually increase the reaction temperature or extend the reaction time.
2. Inappropriate Catalyst: The chosen acid or base catalyst may not be optimal for the specific substrates.• Screen different catalysts. For Friedländer synthesis, options include p-TsOH, H₂SO₄, or Lewis acids like ZnCl₂.[7]
3. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.[7]• Ensure the purity of your starting materials through appropriate characterization (e.g., NMR, melting point).• Use anhydrous solvents and reagents, as water can be detrimental in some acid-catalyzed reactions.[7]
Multiple Spots on TLC (High Impurity Profile) 1. Side Reactions: Self-condensation of the carbonyl component (in Friedländer synthesis) or polymerization (in Skraup synthesis) can occur.[6][7]• Under basic conditions, add the carbonyl compound slowly to minimize self-condensation.[6]• For the Skraup synthesis, use a moderator like ferrous sulfate to reduce tar formation.[6]
2. Degradation of Product: The product may be unstable under the reaction or work-up conditions.• Consider milder reaction conditions if possible.• Ensure the work-up procedure is performed promptly and at an appropriate temperature.
Difficulty in Product Isolation/Purification 1. Formation of an Emulsion during Extraction: This can make phase separation difficult.• Add a small amount of brine to the extraction mixture to help break the emulsion.• If possible, filter the mixture through a pad of celite.
2. Product is an Oil: The product may not crystallize easily.• Attempt purification by column chromatography.• Try to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to handle and purify.

Optimized Experimental Protocol: Modified Friedländer Synthesis

This protocol provides a robust method for the synthesis of quinoline derivatives, which can be adapted for 5-Fluoro-8-methoxyquinoline. The Friedländer synthesis is often preferred for its milder conditions compared to the Skraup synthesis.[8][9]

Reaction Scheme: 2-amino-5-fluoro-4-methoxyacetophenone + Carbonyl Compound with α-methylene group → 5-Fluoro-8-methoxyquinoline derivative

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-fluoro-4-methoxyacetophenone-1.0 eq-
Carbonyl Compound (e.g., acetaldehyde)44.051.2 eq-
Potassium Hydroxide (KOH)56.112.0 eq-
Ethanol (Anhydrous)46.07--

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-fluoro-4-methoxyacetophenone and potassium hydroxide in anhydrous ethanol.

  • Reagent Addition: Slowly add the carbonyl compound (e.g., acetaldehyde) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).[7]

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[7]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Fluoro-8-methoxyquinoline derivative.

Visualizing the Workflow

Synthesis Workflow Diagram:

SynthesisWorkflow reagents Starting Materials (2-amino-5-fluoro-4-methoxyacetophenone, Carbonyl Compound, KOH, Ethanol) reaction Reaction (Reflux, 4-6h) reagents->reaction 1. Mix & Heat workup Work-up (Solvent Removal, Aqueous Extraction) reaction->workup 2. Cool & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product Pure Product (5-Fluoro-8-methoxyquinoline) purification->product 4. Isolate Troubleshooting start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction Low Yield check_purity Analyze Impurity Profile (TLC, LC-MS) start->check_purity High Impurity check_reaction->check_purity Complete incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_reactions Side Reactions Dominant check_purity->side_reactions optimize_time_temp Optimize Time/ Temperature incomplete->optimize_time_temp optimize_catalyst Change/Optimize Catalyst incomplete->optimize_catalyst purify_reagents Purify Starting Materials incomplete->purify_reagents modify_conditions Modify Reaction Conditions (e.g., slow addition) side_reactions->modify_conditions success Improved Yield/ Purity optimize_time_temp->success optimize_catalyst->success purify_reagents->success modify_conditions->success

Caption: A decision tree for troubleshooting common synthesis problems.

References

Sources

Optimization

Overcoming tar formation in Doebner-von Miller reaction

Technical Support Center: Overcoming Tar Formation in Doebner-von Miller Reaction Introduction: The "Tar" Paradox User Query: "My reaction mixture turned into a black, intractable solid. Yield is <10%.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Tar Formation in Doebner-von Miller Reaction

Introduction: The "Tar" Paradox

User Query: "My reaction mixture turned into a black, intractable solid. Yield is <10%. What happened?"

Executive Summary: The Doebner-von Miller (DvM) reaction is chemically predisposed to tar formation.[1][2] The reaction demands the condensation of an aniline with an


-unsaturated carbonyl (often generated in situ).[3][4] The "tar" is not a random impurity; it is the result of two competing, high-energy polymerization pathways that often outpace the desired cyclization.

This guide provides the mechanistic root cause of tar and a field-proven biphasic protocol to eliminate it.

Module 1: Mechanism & Diagnostics (The "Why")[1]

To solve the problem, you must visualize the "Fork in the Road." Tar forms primarily due to the uncontrolled polymerization of the


-unsaturated intermediate (the "Enone") and the instability of the dihydroquinoline intermediate.
The Divergence Pathway

The following diagram illustrates where the reaction deviates from Quinoline synthesis (Desired) to Polymerization (Tar).

DVM_Mechanism Start Aniline + Aldehyde/Ketone Enone α,β-Unsaturated Carbonyl (Enone) Start->Enone In-situ Aldol Schiff Schiff Base (Michael Acceptor) Enone->Schiff + Aniline Tar1 Poly-Enone (Aliphatic Tar) Enone->Tar1 Acid-Cat. Polymerization DHQ 1,2-Dihydroquinoline (Unstable Intermediate) Schiff->DHQ Cyclization Quinoline Quinoline (Final Product) DHQ->Quinoline Oxidation (-2H) Tar2 Poly-DHQ (Oxidative Tar) DHQ->Tar2 Disproportionation/ Polymerization

Figure 1: Mechanistic divergence in Doebner-von Miller synthesis. Red paths indicate irreversible tar formation.

Diagnostic Q&A

Q: Why does the reaction exotherm violently before solidifying? A: This is the signature of Enone Polymerization . The


-unsaturated carbonyl (e.g., Crotonaldehyde, Methyl Vinyl Ketone) acts as a monomer under strong acid catalysis. If its concentration is too high, it polymerizes rapidly (exothermic) rather than reacting with the aniline.

Q: My product is red/brown instead of yellow. Is this tar? A: Likely yes. This indicates Dihydroquinoline (DHQ) oligomerization . The DHQ intermediate must be oxidized to become aromatic.[5] If no oxidant is present, it disproportionates or polymerizes into red/brown gums.

Module 2: Process Control (The "How")

The traditional "dump and reflux" method is obsolete for sensitive substrates. Modern protocols utilize Phase-Transfer Control and Controlled Oxidation .

Strategy 1: The Biphasic Shield (The "Gold Standard")
  • Concept: Isolate the reactive Enone from the Acid.

  • Mechanism: Use a two-phase system (e.g., Aqueous HCl + Toluene). The aniline resides in the aqueous acid phase (as the hydrochloride salt). The Enone (or its precursor) resides in the Toluene phase.

  • Benefit: The Enone partitions slowly into the aqueous phase, ensuring its instantaneous concentration is low. It reacts with aniline before it can find another Enone molecule to polymerize with.

Strategy 2: Oxidative Driving Force
  • Concept: Don't rely on air.[6]

  • Mechanism: The final step (

    
    ) requires the removal of 2 hydrogens. Traditionally, the reaction "scavenged" these from other intermediates (disproportionation), lowering yield and creating sludge.
    
  • Fix: Add a mild oxidant (e.g., Iodine (

    
    ) or p-Chloranil) to drive the aromatization cleanly.
    

Module 3: Advanced Experimental Protocol

Protocol Title: High-Yield Biphasic Doebner-von Miller Synthesis Target: Synthesis of 2-Methylquinoline (Quinaldine) or substituted derivatives. Goal: Zero tar formation; simplified workup.

Reagents & Setup
  • Phase A (Aqueous): Aniline (1.0 equiv) + 6M HCl (2.5 equiv).

  • Phase B (Organic): Toluene (Volume equal to aqueous phase).

  • Feed: Crotonaldehyde (or Enone precursor) (1.2 equiv) dissolved in Toluene.[2]

  • Oxidant (Optional but Recommended): Iodine (

    
    , 0.05 equiv).
    
Step-by-Step Workflow
  • Preparation of the Salt: In a round-bottom flask, dissolve Aniline in 6M HCl. Stir until a clear homogeneous solution (Aniline

    
    HCl) is formed.
    
    • Checkpoint: If solids precipitate, add minimal water to dissolve.

  • Establish Biphasic System: Add pure Toluene to the flask. Heat the biphasic mixture to a gentle reflux (

    
    ).
    
    • Note: Vigorous stirring is essential to create an emulsion at the interface.

  • Kinetic Addition (Crucial Step): Dissolve the Crotonaldehyde (or ketone) in a separate volume of Toluene. Add this solution dropwise to the refluxing mixture over 1–2 hours.

    • Why: This keeps the concentration of free Enone in the acid phase near zero, starving the polymerization pathway.

  • Reaction & Oxidation: After addition, continue reflux for 2–4 hours.

    • Optional: If the reaction darkens significantly, add catalytic Iodine (

      
      ) to promote aromatization of the dihydroquinoline.
      
  • Workup (The "Clean" Separation):

    • Cool to room temperature.

    • Separate the layers. Discard the Toluene layer (contains unreacted Enone/Tar).

    • Basify the aqueous layer with NaOH or

      
       to pH > 10.
      
    • Extract the free Quinoline base with fresh Ether or DCM.

Data Comparison: Traditional vs. Biphasic
ParameterTraditional (One-Pot)Biphasic (Toluene/HCl)
Solvent Conc. HCl / Ethanol6M HCl / Toluene
Enone Conc. High (Instant)Low (Partition controlled)
Tar Yield High (15–40%)Negligible (<5%)
Product Yield 30–50%70–85%
Workup Difficult (Emulsions)Clean Phase Separation

Module 4: Troubleshooting FAQ

Q: I am using a solid


-unsaturated ketone. How do I apply the biphasic method? 
A:  Dissolve the solid ketone in the Toluene phase. If it is insoluble in Toluene, use Chlorobenzene (higher boiling point, better solubility) as the organic phase.

Q: Can I use Lewis Acids instead of HCl to reduce tar? A: Yes. Lanthanide triflates (e.g.,


 or 

) or Indium trichloride (

) allow the reaction to proceed in water or ethanol under milder conditions. However, these catalysts are expensive. For scale-up, the Biphasic HCl method is more economical and equally effective.

Q: My yield is high, but the product is difficult to crystallize. A: This is due to trace "Red Tar" (oligomers). Fix: Perform a "Zinc Dust Purification." Dissolve the crude quinoline in dilute acetic acid, add zinc dust, and stir for 30 mins. This reduces the colored impurities. Filter, basify, and re-extract.

References

  • Doebner-Miller Reaction Mechanism & History. Wikipedia. Retrieved from .

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.[2][5] Retrieved from .

  • Doebner-Miller Reaction - SynArchive. SynArchive. Retrieved from .

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (PMC). Retrieved from .

  • Cycliz

    
    -unsaturated N-aryliminium salts. Journal of Organic Chemistry (ACS). Retrieved from .
    

Sources

Troubleshooting

5-Fluoro-8-methoxyquinoline stability and storage issues

The following technical guide addresses the stability profile and handling protocols for 5-Fluoro-8-methoxyquinoline (CAS: 439-88-3). This document is structured as a Tier-3 Technical Support resource, designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile and handling protocols for 5-Fluoro-8-methoxyquinoline (CAS: 439-88-3).

This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate troubleshooting for compound degradation, physical state anomalies (melting/fusing), and storage compliance.

Status: Active | Topic: Stability, Storage, & Handling | CAS: 439-88-3

Executive Summary: The "Low-Melt" Hazard

As a Senior Application Scientist, the most frequent issue I diagnose with 5-Fluoro-8-methoxyquinoline is not chemical decomposition, but physical state failure .

With a melting point of 38–42°C [1, 2], this compound hovers dangerously close to ambient temperatures in warm laboratories or uncontrolled shipping conditions. If your vial arrived as a fused yellow mass or a sticky gum rather than a crystalline powder, it has likely exceeded its phase transition temperature. While often chemically intact, this physical change complicates weighing and increases the surface area for oxidative degradation.

Module 1: Critical Storage Parameters

User Question: I stored the vial on the shelf at room temperature. Is it compromised?

Technical Response: Short-term exposure (days) to ambient temperature (


) is usually acceptable for chemical purity, but long-term storage requires strict thermal control. The combination of a methoxy group at position 8 and a nitrogen heterocycle makes this scaffold susceptible to photo-oxidation and N-oxide formation [3].
Storage Protocol Matrix
ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated) Prevents physical fusion (MP ~40°C) and slows oxidative kinetics.
Atmosphere Inert Gas (Argon/Nitrogen) The electron-rich quinoline ring is prone to N-oxidation over time.
Light Amber Vial / Foil Wrap 8-Methoxyquinolines are photosensitive; UV exposure accelerates degradation to dark tars.
Desiccant Required Prevents hydrolysis of the methoxy ether to 8-hydroxyquinoline (a strong metal chelator).
Visualization: Storage Decision Logic

The following diagram illustrates the decision process for evaluating storage viability and handling "excursions" (temperature spikes).

StorageLogic Start Compound Receipt / Inspection CheckState Physical State Check Start->CheckState Solid Crystalline Powder CheckState->Solid Pass Fused Fused Mass / Gum CheckState->Fused Fail (>38°C) CheckColor Color Check Solid->CheckColor Fused->CheckColor Action2 Thermal Excursion Likely. Chemical purity often intact. Cool to 4°C to re-solidify. Fused->Action2 WhiteYellow White to Pale Yellow CheckColor->WhiteYellow Pass DarkBrown Dark Brown / Black CheckColor->DarkBrown Fail (Oxidation) Action1 Standard Storage: 2-8°C, Argon, Dark WhiteYellow->Action1 Action3 Oxidative Degradation. Check LCMS for N-oxide. Purify or Discard. DarkBrown->Action3

Figure 1: Decision tree for evaluating incoming or stored 5-Fluoro-8-methoxyquinoline batches.

Module 2: Troubleshooting & FAQs

Q1: My compound turned from pale yellow to dark brown. Can I still use it?

Diagnosis: This indicates oxidative degradation , likely triggered by light exposure or air leaks.

  • Mechanism: The quinoline nitrogen can form an N-oxide, and the electron-rich aromatic system can polymerize to form "tars."

  • Action: Run a QC check (LCMS or H-NMR).

    • *If purity >90%: * Perform a rapid filtration through a short silica plug (eluting with CH2Cl2) to remove polar tars.

    • *If purity <90%: * Recrystallization is difficult due to the low melting point. Column chromatography is required.

Q2: The compound is a sticky gum at the bottom of the vial. How do I weigh it?

Diagnosis: The compound has melted (MP 38–42°C) and supercooled.

  • Do NOT: Scrape the gum with a spatula at room temperature; you will lose significant mass and introduce static charge issues.

  • Protocol:

    • Place the vial in a -20°C freezer for 30 minutes.

    • The gum should harden into a brittle solid.

    • Quickly chip the solid while cold, or allow it to warm slightly to 4°C and handle quickly.

    • Alternative: Dissolve the entire content in a known volume of solvent (e.g., DMSO or Methanol) to create a stock solution, avoiding the need to weigh solids repeatedly.

Q3: Is the fluorine atom stable?

Diagnosis: Yes, the C-F bond at position 5 is metabolically and chemically robust under standard storage conditions.

  • Context: Unlike the labile methoxy group (which can demethylate in strong acids like BBr3 or HI), the fluorine requires extreme conditions (e.g., nucleophilic aromatic substitution at high temps) to displace. It is not a stability concern for standard storage [4].

Module 3: Handling & Experimental Protocols

Standard Stock Solution Preparation

Because of the low melting point, preparing a volumetric stock solution is superior to weighing solids for every experiment.

Reagents: Anhydrous DMSO or Methanol (HPLC Grade). Concentration Target: 10 mM or 50 mM.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopicity is a minor but cumulative risk).

  • Solvation: Add the calculated volume of solvent directly to the product vial if possible.

    • Note: 5-Fluoro-8-methoxyquinoline dissolves readily in DMSO.

  • Storage of Solution:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C .

    • Shelf Life: Solutions in DMSO are stable for ~6 months at -20°C if protected from moisture [5].

QC Method: Detecting Impurities

If you suspect degradation, use this rapid LCMS method setup.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm (aromatic) and 220 nm
Expected MS [M+H]+ = 178.06 (Parent). Look for +16 (N-oxide) or -14 (Demethylation).
Visualization: Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

Degradation Parent 5-Fluoro-8-methoxyquinoline (MW 177.17) NOxide N-Oxide Impurity (MW 193.17) [Light/Air Induced] Parent->NOxide + [O] (UV/Air) Hydroxy 8-Hydroxy Analog (Demethylation) [Acid/Enzyme Induced] Parent->Hydroxy + H+ / H2O (Hydrolysis) Chelate Metal Complex (Color Change) Hydroxy->Chelate + Fe3+/Cu2+

Figure 2: Primary degradation pathways. The transition to the 8-Hydroxy analog renders the compound a potent metal chelator, which can interfere with biological assays.

References

  • TCI Chemicals. Product Specification: 5-Fluoro-8-methoxyquinoline (F0909). Retrieved from .

  • PureSynth. Safety Data Sheet (SDS) & Analysis: 5-Fluoro-8-Methoxyquinoline. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 8-Methoxyquinoline (Analogous Stability Data). Retrieved from .

  • RxList. Fluoroquinolones: Drug Class & Mechanisms (Structural Stability Context). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 8-Methoxyquinoline (Storage & Handling). Retrieved from .

Optimization

Technical Support Center: Scalable Synthesis of 5-Fluoro-8-methoxyquinoline

Status: Active Role: Senior Application Scientist Doc ID: TS-5F8MQ-SC-2024 Last Updated: October 26, 2025[1][2] Introduction Welcome to the technical support hub for the synthesis of 5-Fluoro-8-methoxyquinoline (5F8MQ) ....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Doc ID: TS-5F8MQ-SC-2024 Last Updated: October 26, 2025[1][2]

Introduction

Welcome to the technical support hub for the synthesis of 5-Fluoro-8-methoxyquinoline (5F8MQ) . This compound is a critical scaffold in medicinal chemistry, particularly for antibiotic (fluoroquinolone analogs) and neuroimaging tracer development.

Scaling this synthesis from milligram to kilogram quantities presents distinct challenges: exothermic runaway during ring closure, regiochemical ambiguity , and purification bottlenecks caused by tar formation. This guide moves beyond standard literature to provide a robust, self-validating process optimized for reproducibility and safety.

Module 1: Route Selection & Strategy

Q: Which synthetic route offers the highest reliability for multi-kilogram scale-up?

A: We recommend the Two-Step Modified Skraup & Methylation Protocol .[1][2]

While direct Skraup cyclization of 5-fluoro-2-anisidine appears shorter, it is prone to ether cleavage (demethylation) under the harsh acidic conditions required for cyclization, leading to mixed product streams (methoxy/hydroxy).[1][2] The two-step route ensures intermediate purity and overall process control.[1][2]

The Recommended Pathway:
  • Step 1 (Cyclization): Skraup reaction of 2-amino-4-fluorophenol with acrolein (generated in situ from glycerol) to yield 5-fluoro-8-hydroxyquinoline .[1][2]

  • Step 2 (Alkylation): O-Methylation using Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) to yield 5-Fluoro-8-methoxyquinoline .[1][2]

RouteSelection cluster_0 Step 1: Modified Skraup cluster_1 Step 2: Methylation Start 2-Amino-4-fluorophenol Reagents1 Glycerol / H2SO4 + m-NO2-Ph-SO3H (Oxidant) Inter 5-Fluoro-8-hydroxyquinoline (Stable Intermediate) Start->Inter 140°C, 4h Reagents1->Inter Final 5-Fluoro-8-methoxyquinoline (Target) Inter->Final Reflux, 6h Reagents2 DMS / K2CO3 Acetone or DMF Reagents2->Final

Caption: Optimized two-step industrial route minimizing side reactions and ensuring intermediate purification.

Module 2: Step-by-Step Protocol & Critical Process Parameters (CPPs)

Step 1: Synthesis of 5-Fluoro-8-hydroxyquinoline

Q: How do I control the violent exotherm in the Skraup reaction?

A: The "runaway" is caused by the rapid dehydration of glycerol to acrolein and its subsequent polymerization.[2]

  • Mitigation: Do not mix all reagents at once. Use a Dosage-Controlled Protocol .

  • Oxidant Choice: Replace Nitrobenzene (toxic, high bp solvent issues) with m-Nitrobenzenesulfonic acid (m-NBSA) or Sodium m-nitrobenzenesulfonate .[1][2] It is water-soluble, easing workup.[1][2]

Protocol:

  • Charge: In a glass-lined reactor, charge 2-amino-4-fluorophenol (1.0 equiv), m-NBSA (0.6 equiv), and Sulfuric Acid (65%) .

  • Heat: Warm to 100°C.

  • Addition: Add Glycerol (3.0 equiv) dropwise over 2–4 hours. Critical: Monitor internal temp.[1][2] Stop addition if T > 145°C.

  • Digestion: Hold at 140°C for 3 hours.

  • Workup: Dilute with water/ice. Adjust pH to 7.0 with NaOH. The product, 5-Fluoro-8-hydroxyquinoline , will precipitate as a beige solid.[1][2]

  • Purification: Steam distillation is effective for removing tars, but for scale, recrystallization from Ethanol/Water is preferred.

Step 2: Methylation to 5-Fluoro-8-methoxyquinoline

Q: Which methylating agent is safest for scale-up?

A:

  • Methyl Iodide (MeI): Volatile, neurotoxic, expensive. Avoid for >100g scale.

  • Dimethyl Sulfate (DMS): Highly toxic but standard for industrial scale due to low cost and high reactivity.[2] Requires closed system and caustic scrubber.[2]

  • Dimethyl Carbonate (DMC): Green alternative, but requires higher temps (>180°C) and pressure (autoclave).

Recommended Protocol (DMS Route):

  • Charge: 5-Fluoro-8-hydroxyquinoline (1.0 equiv) and K2CO3 (1.5 equiv) in Acetone (anhydrous).

  • Addition: Add Dimethyl Sulfate (1.1 equiv) slowly at reflux.

  • Quench: Add aqueous NH4OH to destroy excess DMS.

  • Isolation: Distill off acetone, extract into DCM or filter the precipitate if solid.

Module 3: Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Black Tar / Solidified Reactor Uncontrolled acrolein polymerization (Skraup).[1][2]1. Use a reaction moderator (FeSO4).2. Increase dilution (use 70% H2SO4 instead of 98%).3. Slow down glycerol addition.
Low Yield (<40%) Incomplete oxidation of the dihydro-intermediate.[1][2]Ensure oxidant (m-NBSA or Nitrobenzene) is present in 0.5–0.7 molar equivalents .[1][2] Without oxidant, the reaction disproportionates, capping yield at 50%.
Product is 5-Fluoro-8-hydroxy, not Methoxy Ether cleavage during workup or incomplete methylation.1. Check pH of methylation workup (acidic pH hydrolyzes ethers).2. Ensure K2CO3 is dry/milled.[1][2]
Isomer Contamination Regioselectivity failure in cyclization.[2]Verify starting material is 2-amino-4-fluorophenol .[1][2] If you used 3-fluoro or 5-fluoro isomers, you will get mixtures of 5-F and 7-F quinolines.[1][2]
Q: How do I remove the "tar" without column chromatography?

A: Tar removal is the biggest bottleneck in Skraup synthesis.[2]

  • Steam Distillation: 5-Fluoro-8-methoxyquinoline is volatile with steam.[1][2] Pass steam through the crude reaction mixture; the product distills over, leaving tar behind.

  • pH Swing Extraction:

    • Dissolve crude in dilute HCl (Product is soluble as salt; Tars are often insoluble).[2] Filter.

    • Basify filtrate to pH 10.[2] Extract with Toluene.[1][2]

Module 4: Analytical Controls & Specifications

Critical Quality Attributes (CQAs):

  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Melting Point: ~115°C (Check specific literature value for 5-F analog, unsubstituted 8-OMe is mp 47°C, 5-nitro is 115°C. 5-Fluoro is expected ~70-90°C).[1][2]

  • HPLC Purity: >98.0% (Area %).[1][2]

  • Residual Solvents: Acetone < 5000 ppm.[1][2]

Logic Flow for Impurity Identification:

Troubleshooting Start Impurity Detected in HPLC CheckRT Check Retention Time (RT) Start->CheckRT RT_Early RT < Main Peak (Polar) CheckRT->RT_Early Earlier RT_Late RT > Main Peak (Non-polar) CheckRT->RT_Late Later Imp1 Unreacted 5-F-8-OH-Quinoline Action: Re-methylate RT_Early->Imp1 Imp2 Oxidation Byproducts / Dimer Action: Recrystallize (EtOH) RT_Late->Imp2

Caption: Decision tree for identifying and remediating common impurities.

References

  • Skraup Reaction Scale-Up & Safety

    • Method for preparing 5-chloro-8-hydroxyquinoline.[1][2][3][4] (Patent CN102267943B).[1][2] Demonstrates the industrial protocol for 5-substituted-8-hydroxyquinolines using controlled addition and acid hydrolysis.

  • Synthesis of 8-Methoxyquinoline Derivatives

    • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[1][2][5] (2014).[1][2] ResearchGate. Details the methylation of 8-hydroxyquinoline and subsequent functionalization.

  • Electrophilic Fluorination (Alternative Route Context)

    • Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. (2022).[1][2][6] Org. Process Res. Dev. Discusses the cost/safety limitations of Selectfluor for quinoline fluorination, validating the choice of the Skraup route for this guide.

    • [2]

  • General Quinoline Synthesis Review

    • Recent Advances in Metal-Free Quinoline Synthesis.[1][2] (2016).[1][2][7] PMC. Reviews Skraup modifications including microwave and ionic liquids (for lab scale).

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a Process Safety Assessment (PSA) before scaling up exothermic reactions like the Skraup synthesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 5-Fluoro-8-methoxyquinoline Reactions

Welcome to the technical support center for reactions involving 5-Fluoro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Fluoro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your experimental outcomes.

Fundamental Principles: Why Solvent Choice is Critical

The electronic nature of 5-Fluoro-8-methoxyquinoline—characterized by an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzo-fused ring—makes it a unique substrate. The choice of solvent is not merely about dissolution; it fundamentally influences reaction kinetics, equilibrium, and even mechanistic pathways. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: A solvent's ability to stabilize charged intermediates or transition states is paramount. For instance, polar solvents are crucial for reactions involving charged species, such as in Nucleophilic Aromatic Substitution (SNAr) or the stabilization of organometallic catalysts.[1]

  • Proticity: Protic solvents (e.g., alcohols, water) possess acidic protons and can hydrogen-bond with nucleophiles, potentially dampening their reactivity in SN2-type reactions.[2] Aprotic solvents (e.g., THF, DMF, DMSO), lacking these protons, often accelerate such reactions by leaving the nucleophile "naked" and more reactive.[2]

  • Coordinating Ability: Solvents can act as ligands, coordinating to metal centers in cross-coupling reactions. This can stabilize the catalyst but may also inhibit reactivity if the coordination is too strong.[3]

  • Boiling Point: The required reaction temperature will dictate the choice of a solvent with an appropriate boiling point to maintain consistent conditions and prevent evaporation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered in reactions with 5-Fluoro-8-methoxyquinoline, presented in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling of a 5-bromo-8-methoxyquinoline derivative is sluggish, resulting in low yield and significant starting material recovery. What solvent adjustments should I consider?

A1: This is a classic issue often rooted in poor catalyst turnover or suboptimal transmetalation. The solvent system is a primary factor.

  • Initial Diagnosis: Your current solvent may not be adequately solubilizing the boronic acid/ester or the palladium catalyst complex. Furthermore, the base required for the activation of the boronic acid needs to be effective in the chosen solvent.[4]

  • Recommended Action:

    • Switch to a Polar Aprotic Solvent System: A mixture of a non-polar solvent with a polar aprotic one often yields the best results. A common and highly effective system is a mixture of Toluene and 1,4-Dioxane or THF with an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃). The polar solvent helps with solubility and catalyst stability, while the aqueous phase activates the boronic acid.[1][3]

    • Consider a Single Polar Aprotic Solvent: For more challenging couplings, solvents like DMF (Dimethylformamide) or DME (1,2-Dimethoxyethane) can be effective.[1] They are excellent at solubilizing organometallic species. However, be mindful that DMF can decompose at high temperatures to form dimethylamine, which can interfere with the reaction.

    • Ensure Anhydrous Conditions (if applicable): While many Suzuki couplings tolerate water, some sensitive ligands or substrates may require anhydrous conditions. In such cases, use solvents like anhydrous THF or Dioxane with a non-aqueous base like CsF or K₃PO₄.[5]

Q2: I'm observing significant homocoupling of my boronic acid partner in a Suzuki reaction. Can the solvent be the culprit?

A2: Yes, solvent choice can indirectly lead to homocoupling. This side reaction is often promoted by the presence of oxygen, and the solvent plays a role in both oxygen solubility and catalyst stability.[6]

  • Causality: Solvents that are not properly degassed can contain dissolved oxygen, which can lead to oxidative homocoupling of the boronic acid. Additionally, if the solvent does not adequately stabilize the active Pd(0) catalyst, it can lead to the formation of palladium black and promote side reactions.

  • Recommended Action:

    • Thoroughly Degas Your Solvent: Before starting the reaction, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. The "freeze-pump-thaw" method is even more effective for removing dissolved gases.

    • Use High-Purity Solvents: Impurities in solvents can sometimes act as oxidants or catalyst poisons.[3]

    • Optimize the Solvent/Base Combination: A biphasic system (e.g., Toluene/water) can sometimes minimize homocoupling by keeping the concentration of the boronic acid in the organic phase controlled.[3]

Nucleophilic Aromatic Substitution (SNAr)

Q3: My SNAr reaction on 5-Fluoro-8-methoxyquinoline with an amine nucleophile is not proceeding, even at elevated temperatures. What is the most likely solvent-related issue?

A3: The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[7] The fluorine at the 5-position is a good leaving group for SNAr, but the reaction requires appropriate solvent stabilization.

  • Causality: Non-polar solvents (like Toluene or Hexane) or polar protic solvents (like Ethanol) are poor choices for SNAr. Non-polar solvents cannot stabilize the charged intermediate, while protic solvents will solvate and deactivate the nucleophile through hydrogen bonding.[7]

  • Recommended Action:

    • Employ a Polar Aprotic Solvent: The gold standard for SNAr reactions are DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), or NMP (N-Methyl-2-pyrrolidone). These solvents have high dielectric constants and are excellent at solvating cations, leaving the anionic nucleophile highly reactive. They also effectively stabilize the Meisenheimer complex.

    • Ensure Dry Conditions: Water can compete as a nucleophile and will also protonate strong bases if they are used. Ensure your solvent and reagents are anhydrous.

Experimental Protocols & Workflows

Protocol 1: General Solvent Screening for a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify an optimal solvent system.

  • Preparation: In an array of reaction vials inside a glovebox or under an inert atmosphere, add 5-bromo-8-methoxyquinoline (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Toluene, THF, Dioxane, DMF, Toluene/H₂O (4:1), Dioxane/H₂O (4:1)). Ensure the final concentration is consistent across all vials (typically 0.1 M).

  • Reaction: Seal the vials and place them in a heating block set to a standard temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine conversion and identify any major side products.[8]

  • Analysis: Compare the results to identify the solvent system that provides the highest conversion to the desired product with the fewest impurities.

Visualization: Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting a starting solvent system based on the reaction type.

Solvent_Selection_Workflow start Identify Reaction Type cross_coupling Palladium Cross-Coupling (e.g., Suzuki, Buchwald) start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar other Other Reaction Types (e.g., Lithiation, Reduction) start->other cc_q1 Aqueous Base Tolerated? cross_coupling->cc_q1 snar_solvent Use High-Boiling Polar Aprotic Solvent: DMSO DMF NMP snar->snar_solvent other_solvent Consult Literature for Substrate-Specific Systems. (e.g., THF/Hexanes for Lithiation) other->other_solvent cc_solvent_biphasic Screen Biphasic Systems: Toluene/H2O Dioxane/H2O THF/H2O cc_q1->cc_solvent_biphasic Yes cc_solvent_anhydrous Screen Anhydrous Polar Aprotics: THF Dioxane DME cc_q1->cc_solvent_anhydrous No caption Solvent Selection Decision Tree

Caption: Solvent Selection Decision Tree

Reference Data: Solvent Properties

For your convenience, the table below summarizes key properties of solvents commonly used in quinoline chemistry.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Type
TolueneC₇H₈1112.4Non-polar
Tetrahydrofuran (THF)C₄H₈O667.6Polar Aprotic
1,4-DioxaneC₄H₈O₂1012.2Non-polar
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
AcetonitrileC₂H₃N8237.5Polar Aprotic
EthanolC₂H₆O7824.6Polar Protic
WaterH₂O10080.1Polar Protic

Data compiled from various sources, including the CRC Handbook of Chemistry and Physics.[9]

References

  • BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Bukar, A., & Yaro, A. H. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • National Institutes of Health (NIH). (n.d.).
  • Royal Society of Chemistry. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Journal of the American Chemical Society. (n.d.).
  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • National Institutes of Health (NIH). (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline - AERU.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • UCI Department of Chemistry. (n.d.).
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). Physical properties of some common organic solvents.
  • Università di Padova. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
  • ResearchGate. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ)

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. Quinolines are a vital class of N-heterocyclic compounds, forming the core scaffold for numerous pharmaceuticals, agrochemicals, and industrial materials.[...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoline Synthesis. Quinolines are a vital class of N-heterocyclic compounds, forming the core scaffold for numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2][3] However, their synthesis is often fraught with challenges, from violent exothermic reactions to low yields and difficult purification.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting the most common and classic quinoline synthesis reactions. Here, we address specific experimental issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to optimize your results.

General Troubleshooting Principles

Before diving into specific named reactions, successful synthesis relies on a foundation of good laboratory practice. Consider these universal factors first when a reaction fails or underperforms:

  • Reagent Purity: Ensure all starting materials, especially anilines and carbonyl compounds, are pure. Impurities can lead to unexpected side reactions or inhibit catalysis.

  • Solvent Quality: Use anhydrous solvents where necessary, as water can interfere with many of the acid-catalyzed steps.[4]

  • Atmosphere Control: For sensitive substrates or catalysts, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • Temperature Regulation: Many quinoline syntheses are exothermic.[5] Precise temperature control is critical to prevent runaway reactions and minimize tar formation.[6][7]

Below is a general workflow for diagnosing a problematic quinoline synthesis reaction.

G Problem Problem Observed (e.g., Low Yield, No Product, Tar) Check_Reagents 1. Verify Reagent Purity & Stoichiometry Problem->Check_Reagents Sub_Reagents Impure starting materials? Incorrect ratios? Check_Reagents->Sub_Reagents Check_Conditions 2. Review Reaction Conditions Sub_Conditions Temp too high/low? Incorrect solvent? Reaction time optimal? Check_Conditions->Sub_Conditions Check_Catalyst 3. Assess Catalyst Activity Sub_Catalyst Catalyst deactivated? Incorrect catalyst type/loading? Check_Catalyst->Sub_Catalyst Check_Workup 4. Analyze Workup & Purification Sub_Workup Product lost during extraction? Decomposition during purification? Check_Workup->Sub_Workup Sub_Reagents->Check_Conditions No Solution_Reagents Solution: Purify reagents. Confirm stoichiometry. Sub_Reagents->Solution_Reagents Yes Sub_Conditions->Check_Catalyst No Solution_Conditions Solution: Optimize temperature. Screen solvents. Run time course study. Sub_Conditions->Solution_Conditions Yes Sub_Catalyst->Check_Workup No Solution_Catalyst Solution: Use fresh catalyst. Screen different acids/bases. Sub_Catalyst->Solution_Catalyst Yes Solution_Workup Solution: Optimize extraction pH. Use alternative purification (e.g., crystallization). Sub_Workup->Solution_Workup Yes

Caption: General workflow for troubleshooting quinoline synthesis.

Skraup Synthesis Troubleshooting

The Skraup synthesis is a classic, powerful method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9][10] However, it is notoriously vigorous and prone to issues.

Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?

A1: The uncontrolled exotherm is the most significant hazard of the Skraup synthesis.[11] It arises from the rapid dehydration of glycerol to acrolein and the subsequent condensation reactions.[8][10]

  • Causality: The highly concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, initiating a cascade that releases a substantial amount of heat.

  • Solution: The most effective way to tame the reaction is by adding a moderator. Ferrous sulfate (FeSO₄) is commonly used; it is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous temperature spike.[11]

  • Protocol Insight: When setting up the reaction, ensure that the sulfuric acid is added after the ferrous sulfate. Adding the acid first can trigger the reaction prematurely.[11] It is also crucial to remove external heating once the reaction self-sustains and only reapply it after the initial exotherm subsides.[5]

Q2: I'm getting a very low yield and a large amount of black tar. What's going wrong?

A2: Low yields and tar formation are classic symptoms of the Skraup synthesis, often occurring together.[1]

  • Causality: Tar is the result of the acid-catalyzed polymerization of acrolein, the key intermediate formed from glycerol dehydration.[5] The harsh, high-temperature acidic conditions are perfect for these unwanted side reactions. Low yields can also stem from incomplete reaction or deactivation of the aniline ring by strong electron-withdrawing groups.[5]

  • Troubleshooting Steps:

    • Control Temperature: As mentioned, moderating the reaction with ferrous sulfate is key. Minimizing the reaction temperature and time can reduce polymerization.[5]

    • Ensure Anhydrous Conditions: Using "dynamite" grade glycerol (containing <0.5% water) is recommended. The presence of excess water can lead to lower yields.[11]

    • Optimize Oxidant: While nitrobenzene is traditional, it also acts as a solvent.[10] Alternatives like arsenic acid or catalytic iodine have been reported to give good yields, sometimes with less violent reactions.[5]

Q3: How do I effectively purify my quinoline from the tarry crude mixture?

A3: Purification is a major hurdle. The most effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation .[5][12]

  • Protocol: Steam Distillation

    • Basify: After the reaction is complete and cooled, carefully make the mixture alkaline with a strong base (e.g., NaOH). This converts the quinoline salt into its free base form, which is steam-volatile.

    • Distill: Pass steam through the basified mixture. The quinoline will co-distill with the water and can be collected in a receiving flask.

    • Extract: The quinoline can then be separated from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[5]

    • Final Purification: For very high purity, the extracted product can be further purified by vacuum distillation.[12]

ParameterRecommended ConditionRationale
Moderator Ferrous Sulfate (FeSO₄)Controls the exothermic reaction rate.[11]
Glycerol Quality Anhydrous (<0.5% H₂O)Excess water can reduce yield.[11]
Primary Purification Steam DistillationSeparates volatile quinoline from non-volatile tar.[5]
Final Purification Vacuum DistillationRemoves other volatile impurities for high purity.[12]

Doebner-von Miller Synthesis Troubleshooting

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, typically under strong acid catalysis.[13][14]

Q1: My primary issue is low yield due to massive tar/polymer formation. How can I prevent this?

A1: This is the most common failure mode in the Doebner-von Miller reaction.[6]

  • Causality: Like the Skraup synthesis, the strong acid catalyst readily promotes the self-polymerization of the α,β-unsaturated carbonyl starting material.[1][6]

  • Solution: The most effective strategy is to physically separate the bulk of the carbonyl compound from the acidic aqueous phase.

    • Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-miscible organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl) can drastically reduce polymerization and improve yields.[1][6]

    • Slow Addition: Slowly adding the carbonyl compound to the heated acidic aniline solution can also help control the reaction and minimize side reactions.[7]

Q2: My product is contaminated with dihydroquinolines. Why is the final oxidation step incomplete?

A2: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] Incomplete conversion is a common problem.

  • Causality: If the oxidizing agent is inefficient, absent, or used in insufficient quantity, the reaction can stall at the dihydroquinoline stage. Some modern variations of this reaction may not use a dedicated oxidizing agent, relying on aerobic oxidation, which can be less efficient.[14][15]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: If your protocol includes an oxidant (like nitrobenzene or iodine), ensure it is used in at least a stoichiometric amount to drive the reaction to completion.[6]

    • Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, it is often possible to perform a separate oxidation step using an appropriate reagent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[6]

G Start Doebner-von Miller Reaction Problem Low Yield & Tar Formation? Start->Problem Solution1 Implement Biphasic System (e.g., Toluene/Aq. HCl) Problem->Solution1 Yes Problem2 Dihydroquinoline Impurity? Problem->Problem2 No Solution1->Problem2 Solution2 Ensure Sufficient Oxidant OR Perform Post-Reaction Oxidation (DDQ, MnO₂) Problem2->Solution2 Yes End Purified Quinoline Product Problem2->End No Solution2->End

Caption: Decision tree for Doebner-von Miller troubleshooting.

Combes Synthesis Troubleshooting

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[16] The rate-determining step is typically the electrophilic aromatic annulation (ring closure).[16]

Q1: The reaction is not working with my electron-deficient aniline. What is the issue?

A1: The success of the Combes synthesis is highly dependent on the nucleophilicity of the aniline.

  • Causality: The key cyclization step is an intramolecular electrophilic aromatic substitution, where the aniline ring acts as the nucleophile.[16][17] Strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring deactivate it, making it a poor nucleophile and thus preventing the cyclization from occurring.[18][19]

  • Solution: Unfortunately, for strongly deactivated anilines, the Combes synthesis is often not a viable route. You may need to consider an alternative synthetic strategy. For moderately deactivated anilines, you can try using stronger acid catalysts like polyphosphoric acid (PPA) or harsher conditions, but this may lead to other side reactions.[16]

Q2: I am using an unsymmetrical β-diketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A2: Regioselectivity is a known challenge when using unsymmetrical β-diketones.

  • Causality: The initial condensation between the aniline and the β-diketone can occur at either carbonyl group, leading to two different enamine intermediates, which then cyclize to form different regioisomers.

  • Solution: Steric effects play a significant role. Increasing the steric bulk of one of the substituents on the diketone can direct the initial nucleophilic attack of the aniline to the less hindered carbonyl group, favoring the formation of one regioisomer.[16] The choice of aniline substituent can also influence the outcome; methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[16]

Friedländer Synthesis Troubleshooting

The Friedländer synthesis is a versatile reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group to form a quinoline.[20][21][22]

Q1: My Friedländer reaction has a very low yield. What are the common causes?

A1: Low yields in this synthesis are a frequent issue and can be traced to several factors.[4][23]

  • Causality & Solutions:

    • Suboptimal Catalyst: The choice of acid or base catalyst is critical and substrate-dependent.[4] If a standard catalyst (e.g., p-TsOH, KOH) is failing, screen others. Modern, milder catalysts like ionic liquids or various nanocatalysts can significantly improve yields.[4][24]

    • Side Reactions: Under basic conditions, the carbonyl component can undergo self-aldol condensation.[4][25] To prevent this, add the carbonyl component slowly to the reaction mixture. Switching to an acid catalyst can also mitigate this issue.[4]

    • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. Switch to a more suitable solvent like DMF or ethanol to ensure a homogeneous reaction mixture.[23]

Q2: I am observing an unexpected side product from the self-condensation of my 2-aminobenzophenone starting material. How can I avoid this?

A2: This is a known side reaction, particularly at high temperatures.

  • Causality: At elevated temperatures, 2-aminobenzophenone can self-condense to form dibenzo[b,f][9][20]diazocines.[4]

  • Solution: The primary solution is to optimize the reaction temperature. Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Using a more efficient and selective catalyst can also allow for lower reaction temperatures, minimizing the formation of this byproduct.[4]

ProblemPotential CauseSuggested Solution
Low/No Yield Inappropriate CatalystScreen different acid/base catalysts (e.g., p-TsOH, Sc(OTf)₃, piperidine).[4]
Side Reactions (Aldol)Use an acid catalyst or add the α-methylene carbonyl component slowly.[4][25]
Regioisomer Mixture Unsymmetrical KetoneUse a symmetrical ketone or introduce steric hindrance to direct the reaction.[25]
Byproduct Formation High TemperatureLower the reaction temperature and/or use a more active catalyst.[4]
References
  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Friedländer synthesis. (2023, December 27). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Larivee, A. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Combes quinoline synthesis. (2023, December 11). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Doebner–Miller reaction. (2023, December 27). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Sharma, V., Kumar, R., & Kumar, P. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(121), 99655-99675. [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved February 11, 2026, from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

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  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube. Retrieved from [Link]

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  • A review on synthetic investigation for quinoline- recent green approaches. (2023). Taylor & Francis. Retrieved from [Link]

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  • US4398916A - Process for purification of quinoline yellow. (n.d.). Google Patents.
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  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). MDPI. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 75. [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(3), 224-233. [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved from [Link]

  • Chen, C., & Sun, X. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(14), 5433–5436. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • How to perform Doebner-MIller Synthesis without oxidizing agent? (2020, December 30). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Quantum Yield of Quinoline-Based Probes

Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile fluorophores.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile fluorophores. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and troubleshooting. Here, we will address common challenges related to quantum yield and provide actionable strategies to enhance the performance of your probes.

Frequently Asked Questions (FAQs)
Q1: I've synthesized a new quinoline-based probe, but its fluorescence is much weaker than expected. What are the primary factors that could be causing a low quantum yield?

A1: A low quantum yield (Φ) in fluorescent probes is fundamentally a consequence of excited state energy being dissipated through non-radiative pathways, rather than through the emission of photons. For quinoline derivatives, several factors are key culprits.

Quinoline-based probes, like many fluorophores, are susceptible to non-radiative decay through intramolecular vibrations and rotations.[1][2][3] If parts of the molecule can freely rotate or vibrate in the excited state, they can dissipate energy as heat, effectively quenching fluorescence. Furthermore, the electronic properties of substituents on the quinoline ring play a crucial role.[4][5][6] Electron-withdrawing groups, such as nitro groups, can sometimes lead to fluorescence quenching.[5]

The probe's immediate environment—specifically the solvent—has a profound impact. Solvent polarity can alter the energy levels of the excited state, and specific interactions like hydrogen bonding can provide quenching pathways.[4][7][8] Finally, at higher concentrations, many organic dyes suffer from Aggregation-Caused Quenching (ACQ) , where intermolecular interactions in aggregates create non-radiative decay channels.[9][10]

Below is a troubleshooting workflow to diagnose the cause of low quantum yield.

G cluster_structure Structural Factors cluster_electronics Electronic Factors cluster_environment Environmental Factors start Low Quantum Yield Observed check_structure Is the molecular structure rigid? start->check_structure check_substituents What are the electronic properties of the substituents? check_structure->check_substituents Yes action_rigidify Action: Increase structural rigidity. (e.g., fusing rings, introducing bulky groups) check_structure->action_rigidify No action_substituents Action: Introduce electron-donating groups (e.g., -NH2, -OMe) or optimize push-pull systems. check_substituents->action_substituents check_solvent Have you tested different solvents? action_solvent Action: Perform a solvatochromism study. Test a range of polar and non-polar aprotic solvents. check_solvent->action_solvent check_concentration Is Aggregation-Caused Quenching (ACQ) a possibility? action_concentration Action: Measure absorbance vs. concentration. Consider designing an AIE-active probe. check_concentration->action_concentration action_rigidify->check_substituents action_substituents->check_solvent action_solvent->check_concentration

Troubleshooting workflow for low quantum yield.
Troubleshooting Guide
Q2: My probe's fluorescence intensity changes dramatically depending on the solvent I use. How do I select the optimal solvent?

A2: This phenomenon, known as solvatochromism, is common for quinoline probes, especially those with an intramolecular charge transfer (ICT) character.[11] The choice of solvent can be the difference between a highly fluorescent probe and a virtually non-emissive one.

Causality: Solvents can stabilize or destabilize the ground and excited states of your probe differently. In polar solvents, the excited state of a "push-pull" type fluorophore is often more stabilized than the ground state, leading to a red-shift in emission. However, polar protic solvents (like water, methanol, ethanol) can also quench fluorescence through hydrogen bonding with the quinoline nitrogen.[8][12] Conversely, in non-polar solvents, some probes exhibit higher quantum yields because these quenching pathways are minimized.[13]

Troubleshooting Protocol: Solvent Screening

  • Prepare Stock Solutions: Dissolve your quinoline probe in a versatile solvent like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Select a Range of Solvents: Choose solvents covering a wide range of polarities, as shown in the table below. Include both protic and aprotic options.

  • Prepare Test Samples: In separate cuvettes, add a small aliquot of your stock solution to each selected solvent to achieve a final concentration where the absorbance at the excitation wavelength is below 0.1 (to avoid inner filter effects).

  • Measure Photophysical Properties: For each sample, measure the UV-Vis absorption spectrum to find the absorption maximum (λabs) and the fluorescence emission spectrum to find the emission maximum (λem).

  • Calculate Relative Quantum Yield: Measure the integrated fluorescence intensity of each sample. While a rigorous quantum yield determination requires a standard (see Q5), a simple comparison of the integrated intensities will reveal the solvent in which your probe is most emissive.

  • Analyze the Data: Plot the emission maximum and relative intensity against the solvent polarity. This will guide your selection for future experiments. For many quinoline derivatives, non-polar or moderately polar aprotic solvents yield the best results.[13]

Table 1: Common Solvents for Screening Quinoline Probes

SolventPolarity (Dielectric Constant, ε)TypeExpected Effect on Fluorescence
n-Hexane1.88Non-polar, AproticOften high quantum yield[13]
Toluene2.38Non-polar, AproticCan enhance fluorescence
Dichloromethane (DCM)8.93Polar, AproticGood starting point, often moderate to high QY[14]
Acetonitrile37.5Polar, AproticMay decrease QY compared to less polar solvents
Ethanol24.5Polar, ProticPotential for quenching via H-bonding[7]
Methanol32.7Polar, ProticStrong potential for quenching via H-bonding[15]
Water80.1Polar, ProticOften leads to quenching or aggregation[9]
Q3: I've noticed that as I increase the concentration of my probe in an aqueous buffer, the fluorescence disappears. What is happening and how can I fix it?

A3: You are likely observing Aggregation-Caused Quenching (ACQ) . This is a common problem for planar, aromatic dyes like quinoline in aqueous media.[9][16]

Mechanism: At low concentrations, your probe is fully solvated and fluoresces normally. As the concentration increases, the hydrophobic quinoline molecules begin to aggregate to minimize their contact with water. These aggregates, often formed through π-π stacking, create new, efficient non-radiative decay pathways, causing the fluorescence to be quenched.[10]

Comparison of ACQ and Aggregation-Induced Emission (AIE) mechanisms.

Solutions & Strategies:

  • Work at Lower Concentrations: The simplest solution is to reduce the probe concentration to a level where aggregation is minimal.

  • Introduce Solubilizing Groups: Modify your probe's structure by adding hydrophilic groups (e.g., polyethylene glycol - PEG, sulfonates) to improve its water solubility and reduce the tendency to aggregate.

  • Induce Rigidity: The most effective strategy is to redesign the probe to have Aggregation-Induced Emission (AIE) properties. AIE-active molecules are typically non-emissive as monomers because they can dissipate energy through intramolecular rotations.[17] Upon aggregation, these rotations are physically restricted, which blocks the non-radiative decay pathway and forces the molecule to release its energy as strong fluorescence.[16][18] This is often achieved by introducing "rotors" like tetraphenylethylene (TPE) or by creating sterically hindered structures that prevent planar stacking.[1][2]

Q4: How can I rationally modify the chemical structure of my quinoline probe to increase its quantum yield?

A4: Rational design is key to developing high-performance probes. The quantum yield can be significantly enhanced by focusing on two main areas: structural rigidity and electronic tuning.[3][14]

1. Increase Structural Rigidity: The principle here is to lock the molecule into a planar conformation to minimize energy loss from vibrations and rotations.[3][19]

  • Steric Hindrance: Introduce bulky groups adjacent to rotatable bonds. For example, a substituent in the ortho position of a phenyl ring attached to the quinoline core can hinder the rotation of that ring, leading to a higher quantum yield compared to the same substituent in the para position.[14]

  • Ring Fusion: Create a more rigid, fused polycyclic aromatic system. This can be achieved through synthetic strategies that form additional rings, effectively planarizing the molecule.

  • Coordination to Metal Ions: For certain 8-hydroxyquinoline derivatives, chelation with metal ions like Al³⁺ or Zn²⁺ can form a rigid complex, leading to a dramatic increase in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[20][21]

Table 2: Effect of Substituent Position on Quantum Yield (Φ)

CompoundSubstituent on Phenyl RingPositionQuantum Yield (Φ) in DCMRationale
1 -H-~10-15%Free rotation of phenyl ring allows non-radiative decay.
2 -OCH₃ortho~20-25%Steric hindrance from ortho-methoxy group restricts rotation.[14]
3 -OCH₃para~9-12%No steric hindrance; free rotation is still possible.[14]
4 -CF₃ortho~20-25%Bulky -CF₃ group provides significant steric hindrance.[14]
5 -CF₃para~35-40% Strong electron-withdrawing effect enhances planarity and the push-pull system, overriding rotational effects.[14]
Note: Quantum yield values are illustrative, based on trends reported in the literature.[14]

2. Tune Electronic Properties (Push-Pull Systems): Creating a "push-pull" system by placing an electron-donating group (EDG) at one end of the conjugated system and an electron-withdrawing group (EWG) at the other can enhance ICT and often leads to higher quantum yields and longer emission wavelengths.[22][23]

  • Effective EDGs: Amino (-NH₂), dimethylamino (-NMe₂), and methoxy (-OMe) groups are excellent electron donors. Placing an amino group at the 6-position of the quinoline ring has been shown to be particularly effective, with some derivatives reaching quantum yields of up to 83%.[4]

  • Effective EWGs: Cyano (-CN), trifluoromethyl (-CF₃), and ester groups can serve as effective electron acceptors.

3. Control the Excited State: The nature of the lowest excited state is critical. N-heterocycles like quinoline can have a low-lying non-emissive (n,π) excited state. Protonating the quinoline nitrogen with acid can destabilize this (n,π) state, making the emissive (π,π*) state the lowest energy excited state, which can increase the quantum yield by over 50-fold.[12]

Q5: I need to report an accurate quantum yield for my publication. What is the standard protocol for this measurement?

A5: Measuring the absolute quantum yield requires specialized equipment (an integrating sphere). However, a reliable relative quantum yield can be determined using a well-characterized fluorescent standard. This is the most common method in research labs.

Protocol: Relative Quantum Yield Determination

Principle: This method compares the integrated fluorescence intensity and the absorbance of your unknown sample to a standard of known quantum yield (Φstd). The quantum yield of your sample (Φsmp) is calculated using the following equation:

Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (ηsmp² / ηstd²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Step-by-Step Methodology:

  • Choose an Appropriate Standard: Select a standard that absorbs and emits in a similar spectral region to your sample. Quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) is a common standard for probes emitting in the blue-green region.[11]

  • Prepare a Series of Dilutions: For both your sample and the standard, prepare a series of five dilutions in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption and inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for all solutions. Note the absorbance value at the excitation wavelength you will use for fluorescence measurements.

  • Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for all solutions, exciting at the same wavelength used for the absorbance measurement. Ensure experimental conditions (e.g., slit widths, excitation wavelength) are identical for the sample and standard.

  • Integrate and Plot: Calculate the integrated area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the Gradients: Both plots should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).

  • Calculate the Quantum Yield: Use the gradients from the plots in the final calculation:

    Φsmp = Φstd * (Gradsmp / Gradstd) * (ηsmp² / ηstd²)

    If the same solvent is used for both sample and standard, the refractive index term (η²) cancels out.

This protocol provides a robust and publishable quantum yield value by minimizing errors associated with single-point measurements.

References
  • Wei, Z., Gu, Z., et al. (2014). Rigidifying Fluorescent Linkers by Metal–Organic Framework Formation for Fluorescence Blue Shift and Quantum Yield Enhancement. Journal of the American Chemical Society. [Link]

  • Wei, Z., Gu, Z., et al. (2014). Rigidifying fluorescent linkers by metal-organic framework formation for fluorescence blue shift and quantum yield enhancement. Semantic Scholar. [Link]

  • Barros, N., et al. (2015). Push-pull (iso)quinoline chromophores: synthesis, photophysical properties, and use for white light emission. Semantic Scholar. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. [Link]

  • Di soulful, A., et al. (2021). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. [Link]

  • Lee, H., Landgraf, R., & Wilson, J. N. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry. [Link]

  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances. [Link]

  • A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. Analytical Methods. [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances. [Link]

  • Rigidifying Fluorescent Linkers by MOF Formation for Fluorescence Blue Shift and Quantum Yield Enhancement. ResearchGate. [Link]

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. ResearchGate. [Link]

  • Ding, Y., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • Kärki, K., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Zhang, Y., et al. (2023). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI. [Link]

  • Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. ResearchGate. [Link]

  • Quantum yield enhancement through structure rigidification and minimizing TICT. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Molecules. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Nature. [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. ResearchGate. [Link]

  • Development of a high quantum yield dye for tumour imaging. Chemical Science. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Sensors. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]

  • Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry. [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Sciendo. [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]

  • dos Santos, H. F., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile. MDPI. [Link]

  • Lee, J., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports. [Link]

  • Can quinoline be used as a fluorescent probe? Biosynce. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Lim, C. S., et al. (2015). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]

Sources

Optimization

Addressing solubility issues of 5-Fluoro-8-methoxyquinoline in aqueous buffers

Introduction: The Physicochemical Barrier Welcome to the Technical Support Center. You are likely here because your 5-Fluoro-8-methoxyquinoline (5-F-8-MQ) stock solution precipitated upon addition to your assay buffer, o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Barrier

Welcome to the Technical Support Center. You are likely here because your 5-Fluoro-8-methoxyquinoline (5-F-8-MQ) stock solution precipitated upon addition to your assay buffer, or you are observing inconsistent data indicative of micro-aggregation.

The Root Cause: 5-F-8-MQ is a lipophilic, weak base. Its solubility is governed by two critical factors:

  • Hydrophobicity (LogP): The fused quinoline ring system is highly planar and hydrophobic.

  • Ionization (pKa): The quinoline nitrogen is a weak proton acceptor. With an estimated pKa between 3.5 and 4.5 (lowered by the electron-withdrawing fluorine at the C5 position), this molecule is >99% uncharged at physiological pH (7.4) .

Without a charge to interact with water dipoles, the neutral molecule aggregates to minimize the entropic cost of solvating its hydrophobic surface area. The following guide provides validated protocols to overcome this thermodynamic barrier.

Part 1: Diagnostic & Assessment

Q1: My compound crashed out immediately upon dilution from DMSO into PBS. Why? A: This is "Solvent Shock." You likely exceeded the maximum kinetic solubility of the compound in the aqueous phase.

  • Mechanism: DMSO solvates the hydrophobic core. When you add water, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility of the neutral species (likely <100 µM in pure buffer), the molecules re-associate instantly.

  • Immediate Fix: Reduce the final concentration or switch to a "Stepwise Dilution" protocol (see Part 2).

Q2: Can I just acidify my buffer to dissolve it? A: Yes, but with caveats.

  • The Science: Protonating the quinoline nitrogen (forming the cation) drastically increases solubility. However, because the pKa is low (~4.0), you would need a pH of roughly 2.0 to ensure >99% ionization.

  • Risk: Most biological assays (enzymatic, cellular) cannot tolerate pH 2.0. Only use this method if your downstream application is acid-compatible (e.g., certain HPLC separations).

Part 2: Solubilization Strategies (The "How-To")

Strategy A: The Cosolvent Spike (For Low Concentrations)

Best for: High-throughput screening (HTS) where <1% DMSO is tolerated.

Protocol:

  • Prepare a 10 mM or 20 mM stock in pure anhydrous DMSO.

  • Do not add buffer directly to the stock.

  • Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG-400. This creates a "bridge" solvent system.

  • Add this intermediate mix to your vortexing buffer.

    • Why? This reduces the local polarity shock compared to a direct DMSO-to-Water transition.

Strategy B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies, cell culture, and high-concentration assays (>100 µM).

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic quinoline rings nest inside the cyclodextrin cavity, while the hydrophilic outer shell interacts with the buffer.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).

  • Weigh the solid 5-F-8-MQ.

  • Add the cyclodextrin vehicle to the solid.

  • Sonicate at 40°C for 30 minutes.

    • Validation: The solution should turn clear. If not, filter through a 0.22 µm PVDF filter to remove uncomplexed solids.

Strategy C: The "pH Switch" Method

Best for: Generating stable stocks that are diluted immediately.

Protocol:

  • Dissolve 5-F-8-MQ in 0.1 M HCl . (It will dissolve readily as the hydrochloride salt).

  • Dilute this acidic stock into a highly buffered solution (e.g., 100 mM HEPES, pH 7.4).

    • Warning: You must use a high-capacity buffer to neutralize the acid without dropping the final pH.

Part 3: Decision Logic & Workflow

Use the following logic gate to determine the correct protocol for your specific experiment.

Solubility_Workflow Start Start: 5-F-8-MQ Solubility Check Target_Conc What is your Target Concentration? Start->Target_Conc Low_Conc < 50 µM Target_Conc->Low_Conc High_Conc > 50 µM Target_Conc->High_Conc Assay_Tol Can Assay Tolerate DMSO? Low_Conc->Assay_Tol Method_B Method B: Cyclodextrin Complexation High_Conc->Method_B Thermodynamic Limit Exceeded Yes_DMSO Yes (<1%) Assay_Tol->Yes_DMSO No_DMSO No (Cell/In Vivo) Assay_Tol->No_DMSO Method_A Method A: Direct DMSO Spike Yes_DMSO->Method_A No_DMSO->Method_B Method_C Method C: pH Switch (Salt Formation)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and assay tolerance.

Part 4: Data & Compatibility

Table 1: Solvent & Excipient Compatibility Matrix

Solvent / ExcipientMax Recommended % (In Vitro)Solubility ImpactNotes
DMSO 0.1% - 1.0%High (Stock)Excellent stock solvent. Prone to precipitation upon aqueous dilution.
Ethanol < 1.0%ModerateLess solubilizing power than DMSO, but less cytotoxic in some lines.
HP-β-Cyclodextrin 5% - 20%Very HighRecommended. Prevents aggregation without altering pH.
Tween 80 0.01% - 0.1%ModerateCan cause fluorescence interference or membrane disruption. Use with caution.
0.1 M HCl N/A (Stock only)HighForms soluble cation. Must be neutralized downstream.

Part 5: Troubleshooting Common Failures

Issue: "The solution is clear, but my IC50 values vary wildly."

  • Diagnosis: You likely have colloidal aggregation . The compound hasn't precipitated visibly, but it has formed nano-aggregates that sequester the enzyme or target.

  • Test: Centrifuge the "clear" solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by UV-Vis. If the concentration drops, you had aggregates.

  • Fix: Add 0.01% Triton X-100 or switch to the Cyclodextrin method.

Issue: "I see high background fluorescence in my assay."

  • Diagnosis: Quinolines are often intrinsically fluorescent. 5-F-8-MQ may have excitation/emission spectra overlapping with your assay readout.

  • Fix: Run a "Compound Only" control (no enzyme/cells) to subtract this background.

Issue: "My compound degrades over time in the buffer."

  • Diagnosis: 8-methoxyquinolines can be light-sensitive (photo-oxidation).

  • Fix: Store all aqueous dilutions in amber tubes and prepare fresh before use.

References

  • PubChem. 8-Methoxyquinoline Compound Summary.[1][2][3] National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting

Technical Support Center: Minimizing Background Fluorescence with 5-Fluoro-8-methoxyquinoline

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Topic: Signal-to-Noise Optimization for Quinoline-Based Probes Last Updated: January 2026[1]

Introduction: The Signal-to-Noise Challenge

5-Fluoro-8-methoxyquinoline (5-F-8-MQ) and its derivatives are potent fluorophores, primarily utilized as intracellular sensors for labile Zinc (


) or as scaffolds for metallo-drug tracking.[1] While the methoxy group (

) reduces the binding affinity compared to hydroxyquinolines—allowing for reversible sensing—the fluorine substitution at position 5 increases lipophilicity and alters the pKa of the ring nitrogen.

The Core Problem: The primary source of background noise with 5-F-8-MQ is non-specific hydrophobic partitioning . The molecule is inherently lipophilic; it tends to embed into lipid bilayers (cell membranes, organelles) where the hydrophobic environment can trigger a solvatochromic fluorescence enhancement, mimicking a "true" signal even in the absence of the target analyte. Furthermore, its excitation profile (UV/Violet) overlaps with cellular autofluorescence.[1]

This guide provides a modular troubleshooting framework to isolate and eliminate these background sources.

Module 1: Optical Configuration

Objective: Minimize spectral crosstalk and autofluorescence.

5-F-8-MQ typically exhibits excitation maxima in the UV-A/Violet region (340–370 nm) and emission in the Blue/Cyan region (400–490 nm). This range is perilous because it overlaps with the endogenous fluorescence of NADH and FAD.[1]

Recommended Filter Sets

Do not use "wide" DAPI filters. Use narrow bandpass filters to exclude cellular autofluorescence tails.[1]

ComponentStandard Setup (High Noise)Optimized Setup (Low Noise) Rationale
Excitation 350/50 nm (Wide UV)365/10 nm (Narrow UV)Limits excitation of mitochondrial NADH.[1]
Dichroic 400 nm LP405 nm LP Sharp cut-off prevents excitation bleed-through.[1]
Emission 460/50 nm (Wide Blue)450/40 nm Excludes longer-wavelength flavin autofluorescence.[1]
Light Source Mercury Arc Lamp365 nm LED LEDs provide discrete bands, eliminating UV-B/C phototoxicity.[1]

Technical Note: If your system allows, use Time-Gated Imaging .[1] Quinoline fluorescence lifetimes are often distinct from cellular autofluorescence (typically <3[1] ns). Gating the detector to acquire data 5–10 ns after the pulse can eliminate short-lived background noise.[1]

Module 2: The "Back-Exchange" Washing Protocol

Objective: Remove membrane-bound probe without stripping intracellular signal.

Standard PBS washes are insufficient for 5-F-8-MQ.[1] Because the probe is lipophilic, it reaches equilibrium between the aqueous buffer and the lipid membrane.[1] Washing with buffer alone merely re-establishes this equilibrium, leaving a "halo" of background fluorescence.[1]

The Solution: BSA Back-Exchange Bovine Serum Albumin (BSA) acts as a "scavenger" or "sink" for lipophilic molecules.[1] It binds free probe in the extracellular space, shifting the equilibrium and pulling non-specifically bound probe out of the outer membrane.

Step-by-Step Protocol
  • Staining: Incubate cells with 5-F-8-MQ (typically 10–20 µM) for 30 minutes in serum-free media.[1]

    • Why serum-free? Serum contains albumin, which will sequester the probe before it enters the cell.[1]

  • Wash 1 (Bulk Removal): Aspirate staining solution.[1] Rinse once rapidly with PBS (pH 7.4) .

  • Wash 2 (The Back-Exchange): Incubate cells with PBS + 4% BSA for 2 minutes at room temperature.

    • Mechanism:[1][2][3] The high concentration of BSA effectively "extracts" the lipophilic probe loosely associated with the plasma membrane.

  • Wash 3 (Final Rinse): Rinse twice with standard PBS to remove the probe-loaded BSA.[1]

  • Imaging: Image immediately in Tyrode’s buffer or PBS.

Module 3: Verification Controls

Objective: Distinguish "True" Signal from Artifacts.

You cannot trust intensity data without internal chemical controls.[1] Use the following logic gates to validate your signal.

The "Check-Engine" Logic Flow

Troubleshooting Start High Background Signal Step1 Add TPEN (20 µM) (Intracellular Chelator) Start->Step1 Decision1 Does signal vanish? Step1->Decision1 TrueSignal Valid Zn-Dependent Signal Decision1->TrueSignal Yes Artifact Non-Specific Staining (Lipophilic/Autofluorescence) Decision1->Artifact No Step2 Check Optical Filters (Isolate NADH channel) Artifact->Step2 Step3 Perform BSA Back-Exchange Step2->Step3

Caption: Logic flow for distinguishing true metal-binding signal from background artifacts.

Control Reagents Table
ReagentConcentrationFunctionExpected Outcome (If Signal is Real)
TPEN 10–50 µMMembrane-permeable chelator (strips Zn).[1]Fluorescence Quenching (Signal drops to baseline).[1]
Zn-Pyrithione 10 µM Zn / 5 µM PyrithioneIonophore (forces Zn influx).[1]Fluorescence Saturation (Maximal signal).[1]
Exogenous Metals 50 µM

or

Competition check.[1]Minimal change (verifies selectivity).

Module 4: Environmental Factors (pH & Solvents)

The pH Effect

The quinoline nitrogen is a weak base.[1] Protonation of this nitrogen can quench fluorescence or cause a spectral shift, independent of metal binding.[1]

  • Risk: Acidic organelles (Lysosomes, pH 4.5–5.[1]0) may trap the probe (ion trapping) and quench the signal.[1]

  • Correction: Ensure your imaging buffer is strongly buffered (HEPES, 20mM) at pH 7.2–7.4. Avoid unbuffered saline.[1]

Solvent Contamination

5-F-8-MQ is usually dissolved in DMSO.[1]

  • Limit: Keep final DMSO concentration < 0.1%.

  • Why? High DMSO concentrations permeabilize membranes and can alter the polarity of the intracellular environment, artificially enhancing the quantum yield of solvatochromic probes.

Frequently Asked Questions (FAQ)

Q: My background is high even after the BSA wash. What next? A: You may be using too high a concentration.[1] Quinoline derivatives often aggregate at >50 µM.[1] Titrate your probe down to 5 µM or 1 µM.[1] If the signal is too weak at these levels, increase the gain/exposure rather than the probe concentration to avoid "dye loading" artifacts.

Q: Can I fix the cells before imaging? A: No. Fixation (Paraformaldehyde/Methanol) destroys the membrane integrity and alters intracellular ion gradients.[1] Small molecule sensors like 5-F-8-MQ will leak out or redistribute non-specifically upon fixation.[1] Always image live.

Q: The signal is bleaching rapidly. A: This is common with UV-excited quinolines.[1]

  • Use low-power LED excitation (10–20% power).[1]

  • Bin your pixels (2x2 or 4x4) to increase sensitivity, allowing for shorter exposure times.[1]

  • Remove phenol red from your media (it absorbs UV/Blue light and creates background noise).[1]

References

  • Mechanism of Zinc Sensing: Csomos, A. et al. (2024).[1] A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn2+ by Two-Photon Microscopy. Chemistry - A European Journal.[1] Link[1]

  • BSA Back-Exchange Protocol: Zhang, H. et al. (2025).[1] Deciphering the Binding Behaviours of BSA Using Ionic AIE-active Fluorescent Probes. ResearchGate. Link

  • Quinoline Photophysics: Bridhkoti, J.P. et al. (2011).[1][4] Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water. Journal of Molecular Liquids. Link

  • General Fluorophore Selection: Thermo Fisher Scientific. Fluorophore Selection Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 5-Fluoro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated quinoline scaffolds are of paramount importance due to their unique physic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated quinoline scaffolds are of paramount importance due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. Among these, 5-fluoro-8-methoxyquinoline stands as a key building block. A precise and unambiguous structural elucidation is critical, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this characterization.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-fluoro-8-methoxyquinoline. Rather than presenting a simple data sheet, we will dissect the spectrum by comparing it with structurally related analogues. This comparative approach offers a deeper understanding of the electronic effects of the fluorine and methoxy substituents on the quinoline ring system, empowering researchers to confidently interpret their own experimental data.

The Influence of Substituents on the Quinoline ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is a sensitive reporter of the electronic environment of each proton. The electronegativity of the nitrogen atom in the quinoline ring generally deshields adjacent protons, shifting them downfield. The introduction of further substituents, such as a fluorine atom and a methoxy group, imparts additional and predictable changes to the chemical shifts and coupling patterns of the aromatic protons.

To understand the spectrum of 5-fluoro-8-methoxyquinoline, we will draw comparisons with the following key compounds:

  • 8-Hydroxyquinoline: Provides a baseline for the effect of an oxygen-containing substituent at the 8-position.

  • 5-Chloro-8-hydroxyquinoline: Illustrates the impact of a halogen at the 5-position.

  • 8-Methoxyquinoline: Isolates the influence of the methoxy group at C-8.

  • 8-Methylquinoline: Shows the effect of a simple electron-donating group at C-8.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the quinoline derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative studies.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all proton signals.

    • Utilize a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Data and Comparative Analysis of 5-Fluoro-8-methoxyquinoline

While a publicly available, fully assigned spectrum for 5-fluoro-8-methoxyquinoline is not readily accessible, we can predict its ¹H NMR characteristics with a high degree of confidence based on the established principles of substituent effects and the experimental data from analogous compounds.

Below is a table summarizing the experimental ¹H NMR data for the comparative compounds and the predicted data for 5-fluoro-8-methoxyquinoline.

Compound H-2 H-3 H-4 H-5 H-6 H-7 -OCH₃
8-Hydroxyquinoline 8.78 (dd)7.43 (dd)8.15 (dd)7.45 (d)7.33 (t)7.19 (d)-
5-Chloro-8-hydroxyquinoline 8.99 (dd)7.64 (dd)8.51 (dd)-7.75 (d)7.14 (d)-
8-Methylquinoline 8.94 (dd)7.38 (dd)8.11 (dd)7.64 (d)7.44 (t)7.57 (d)-
8-Methoxyquinoline ~8.9 (dd)~7.4 (dd)~8.1 (dd)~7.5 (d)~7.4 (t)~7.0 (d)~4.0 (s)
5-Fluoro-8-methoxyquinoline (Predicted) ~8.8 (dd)~7.5 (dd)~8.4 (dd)-~7.2 (dd)~7.0 (d)~4.0 (s)

Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). Predicted values are based on additive substituent effects and may vary slightly from experimental data.

Analysis of Substituent Effects:

  • The Methoxy Group (-OCH₃) at C-8: The methoxy group is an electron-donating group. Its presence at the C-8 position is expected to shield the protons on the carbocyclic ring (H-5, H-6, and H-7), causing them to shift upfield compared to unsubstituted quinoline. The methoxy protons themselves will appear as a sharp singlet around 4.0 ppm.

  • The Fluorine Atom (-F) at C-5: Fluorine is a highly electronegative atom, and it also possesses lone pairs of electrons that can participate in resonance. Its effect on the ¹H NMR spectrum is twofold:

    • Inductive Effect: The strong electron-withdrawing inductive effect of fluorine will deshield the adjacent proton (H-6), causing a downfield shift.

    • Mesomeric (Resonance) Effect: The electron-donating resonance effect can partially counteract the inductive effect, particularly at the para position (H-7).

    • Through-Space Coupling: A key feature of fluorinated aromatics is the presence of scalar coupling (J-coupling) between the fluorine atom and nearby protons. We would expect to see a doublet of doublets for H-6 due to coupling with both H-7 and the fluorine atom at C-5. The coupling constant for ³JH-F is typically in the range of 5-10 Hz. H-4 may also exhibit a smaller, long-range coupling to the fluorine.

Predicted Peak Assignments for 5-Fluoro-8-methoxyquinoline:

  • H-2, H-3, and H-4: These protons on the heterocyclic ring will be influenced by the nitrogen atom and the distant substituents. H-2 is expected to be the most downfield proton due to its proximity to the nitrogen. H-4 will be deshielded by the nitrogen and potentially show a small coupling to the fluorine at C-5. H-3 will be the most upfield of this trio.

  • H-6: This proton is flanked by the electron-withdrawing fluorine at C-5 and is expected to be a doublet of doublets, coupled to both H-7 and the fluorine atom.

  • H-7: This proton will be a doublet, coupled to H-6. Its chemical shift will be influenced by the electron-donating methoxy group at the adjacent C-8 position.

  • -OCH₃: A sharp singlet, characteristic of a methoxy group, is expected around 4.0 ppm.

Visualizing the Structure and Proton Assignments

Comparative

A Comparative Guide to High-Purity Analysis of 5-Fluoro-8-methoxyquinoline: An HPLC-Centric Approach

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Fluoro-8-methox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Fluoro-8-methoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can directly influence the quality and safety of the final drug product. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of 5-Fluoro-8-methoxyquinoline, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the chosen experimental parameters and contrast its performance with viable alternatives, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Central Role of Purity in Pharmaceutical Intermediates

The control of impurities in pharmaceutical manufacturing is a critical issue addressed by regulatory bodies worldwide.[1] Impurities can arise from various sources, including raw materials, manufacturing processes, and degradation. For an intermediate like 5-Fluoro-8-methoxyquinoline, rigorous purity analysis ensures that downstream reactions proceed efficiently and that the final API is free from potentially harmful contaminants. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its versatility, precision, and robustness in separating complex mixtures.[1][2]

A Validated HPLC Method for Purity Analysis of 5-Fluoro-8-methoxyquinoline

The development of a reliable HPLC method is a systematic process aimed at achieving a procedure that is fit for its intended purpose.[1] Based on the physicochemical properties of quinoline derivatives, a reverse-phase HPLC method is proposed. The fluorine and methoxy substitutions on the quinoline ring lend themselves well to separation on a non-polar stationary phase with a polar mobile phase.

The selection of each parameter in the HPLC method is a deliberate choice to ensure specificity, accuracy, and precision.

  • Stationary Phase: A C18 column is selected due to its wide applicability and proven efficacy in the separation of aromatic and heterocyclic compounds, including various quinoline derivatives.[3] The end-capped nature of the chosen column minimizes peak tailing that can occur due to the interaction of the basic nitrogen in the quinoline ring with residual silanols on the silica support.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier in reverse-phase HPLC for fluoroquinolone analysis.[2] The phosphate buffer helps to maintain a constant pH, ensuring consistent ionization of the analyte and, consequently, reproducible retention times.

  • Detection: UV detection is chosen due to the chromophoric nature of the quinoline ring system. A wavelength of 290 nm is selected to provide a good response for 5-Fluoro-8-methoxyquinoline and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of 5-Fluoro-8-methoxyquinoline in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

The proposed method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Purity Methods

While the proposed HPLC method is robust and reliable, alternative techniques offer distinct advantages in specific contexts. Here, we compare it with UHPLC and GC-MS.

Figure 1: Interrelationship of Compared Analytical Techniques.

UHPLC is a significant advancement over traditional HPLC, primarily differing in the use of smaller stationary phase particles (sub-2 µm) and higher operating pressures.[5][6][7]

FeatureHPLCUHPLCRationale & Advantage
Particle Size 3-5 µm< 2 µmSmaller particles provide a larger surface area, leading to more efficient separation.[7]
Analysis Speed SlowerFasterHigher optimal flow rates and shorter columns result in significantly reduced run times.[5][7]
Resolution GoodExcellentIncreased efficiency leads to sharper, narrower peaks and better separation of closely eluting impurities.[5][8]
Sensitivity GoodHigherNarrower peaks result in a better signal-to-noise ratio, enhancing detection of trace-level compounds.[5]
System Pressure Lower (up to 6,000 psi)Higher (up to 20,000 psi)Necessary to force the mobile phase through the densely packed, small-particle columns.[7]
Solvent Consumption HigherLowerFaster run times and lower flow rates contribute to reduced solvent usage.[6]

Expert Insight: For routine quality control where speed is not the primary driver, a well-validated HPLC method is often sufficient and more cost-effective. However, in research and development, particularly for complex impurity profiling or high-throughput screening, the superior speed and resolution of UHPLC are highly advantageous.[5][9]

Gas Chromatography-Mass Spectrometry offers an orthogonal approach to purity analysis, particularly for volatile and semi-volatile compounds.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Sample Dissolve in Mobile Phase HPLC_Inject Inject into HPLC HPLC_Sample->HPLC_Inject HPLC_Separate Separation on C18 Column HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Quantify Quantify by Peak Area HPLC_Detect->HPLC_Quantify GCMS_Sample Dissolve in Organic Solvent GCMS_Inject Inject into GC GCMS_Sample->GCMS_Inject GCMS_Separate Separation in Capillary Column GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometry Detection GCMS_Separate->GCMS_Detect GCMS_Identify Identify by Mass Spectrum GCMS_Detect->GCMS_Identify

Figure 2: High-Level Workflow Comparison of HPLC and GC-MS.
FeatureHPLCGC-MSRationale & Advantage
Analyte Volatility Not requiredRequiredGC is suitable for compounds that can be vaporized without decomposition. Quinoline and its derivatives can be amenable to GC analysis.[10][11]
Sample Preparation Simple dissolutionMay require derivatization for non-volatile impuritiesHPLC generally has simpler sample preparation.
Detection UV, Fluorescence, etc.Mass SpectrometryMS provides structural information, aiding in the definitive identification of unknown impurities.[12][13]
Selectivity Based on polarity and interaction with stationary phaseBased on boiling point and polarityProvides an orthogonal separation mechanism, useful for confirming purity results from HPLC.
Typical Application Primary method for non-volatile and thermally labile compoundsAnalysis of volatile and semi-volatile impurities, residual solvents.[13]

Expert Insight: While HPLC is the workhorse for purity analysis of many pharmaceutical intermediates, GC-MS serves as an excellent confirmatory technique. Its ability to identify impurities based on their mass spectra provides a higher degree of confidence in the impurity profile. For a comprehensive analysis, employing both techniques can provide a more complete picture of the sample's purity.[14]

The Power of Hyphenated Techniques: LC-MS

For definitive impurity identification, coupling liquid chromatography with mass spectrometry (LC-MS) is an invaluable tool.[15][16][17] While the proposed HPLC-UV method is excellent for quantification, LC-MS can provide the molecular weight and fragmentation data needed to elucidate the structures of unknown impurities detected in the chromatogram. This is particularly crucial during process development and for meeting regulatory requirements for impurity characterization.[15][16]

Conclusion: A Strategic Approach to Purity Analysis

The selection of an analytical method for the purity determination of 5-Fluoro-8-methoxyquinoline should be a strategic decision based on the specific requirements of the analysis.

  • The proposed reverse-phase HPLC method offers a robust, reliable, and cost-effective solution for routine quality control, providing accurate and precise purity values.

  • UHPLC presents a superior alternative when higher throughput, greater resolution, and increased sensitivity are required, particularly in a research and development setting.

  • GC-MS serves as a powerful orthogonal technique for confirming purity and identifying volatile or semi-volatile impurities.

  • LC-MS is the gold standard for the structural elucidation of unknown impurities, providing a level of analytical detail that is often required for regulatory submissions.

By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can implement a comprehensive and scientifically sound strategy for ensuring the purity and quality of 5-Fluoro-8-methoxyquinoline and, by extension, the safety and efficacy of the final pharmaceutical products.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Understanding the Differences & Applications. [Link]

  • Patel, K., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • PharmaKnowlege. (2023, October 13). Difference between HPLC and UHPLC? YouTube. [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?[Link]

  • Welch, C. J., et al. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. (2025, August 8). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Samanidou, V., & Karageorgou, E. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. [Link]

  • Rial-Otero, R., et al. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Fu, K., et al. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • Liu, P.-Y., et al. (n.d.). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. [Link]

  • Advances in Engineering Technology Research. (2022, November 7). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 10). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]

  • SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

Sources

Validation

Validating the Synthesis of 5-Fluoro-8-methoxyquinoline: A Comparative Technical Guide

Executive Summary & Strategic Rationale 5-Fluoro-8-methoxyquinoline (CAS 439-88-3) represents a critical scaffold in medicinal chemistry, distinct from its parent 8-hydroxyquinoline (8-HQ) by the methylation of the pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Fluoro-8-methoxyquinoline (CAS 439-88-3) represents a critical scaffold in medicinal chemistry, distinct from its parent 8-hydroxyquinoline (8-HQ) by the methylation of the phenolic oxygen. This modification abolishes the metal-chelating capability typical of 8-HQ while retaining the planar, lipophilic quinoline core, making it an ideal pharmacophore for modulating metabolic stability and off-target metallo-enzyme inhibition.

This guide validates the synthesis of 5-Fluoro-8-methoxyquinoline, objectively comparing the Nucleophilic Substitution (O-Methylation) route against the De Novo Cyclization (Skraup/Gould-Jacobs) and Direct Electrophilic Fluorination routes.

The Verdict: The O-Methylation of 5-fluoro-8-hydroxyquinoline is the superior protocol for research and early-phase scale-up, offering the highest regiochemical fidelity and simplified purification.

Strategic Route Analysis

The following table contrasts the three primary synthetic strategies based on experimental efficiency, impurity profiles, and scalability.

FeatureRoute A: O-Methylation (Recommended) Route B: Skraup/Gould-Jacobs Route C: Direct Fluorination
Precursor 5-Fluoro-8-hydroxyquinoline5-Fluoro-2-methoxyaniline8-Methoxyquinoline
Key Reagent MeI or DMS / K₂CO₂Glycerol / H₂SO₄ or EMMESelectfluor / XeF₂
Regioselectivity Perfect (100%) Moderate (Isomers possible)Poor (Mixture of 5-F and 7-F)
Yield High (85-95%)Low to Moderate (30-60%)Low (<40%)
Impurity Profile Unreacted phenol (easy removal)Tars, regioisomers, polymerized byproductsDifficult-to-separate 7-fluoro isomer
Validation Disappearance of OH (FeCl₃ test)Requires complex HPLC/NMRRequires 19F-NMR integration

Validated Experimental Protocol (Route A)

Objective: Synthesis of 5-Fluoro-8-methoxyquinoline via O-Methylation. Mechanism: SN2 Nucleophilic Substitution.

Materials & Reagents
  • Substrate: 5-Fluoro-8-hydroxyquinoline (1.0 eq) [CAS: 387-97-3]

  • Electrophile: Methyl Iodide (MeI) (1.2 eq) [Note: Dimethyl sulfate is a cheaper alternative for scale-up but requires stricter safety handling]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 5-Fluoro-8-hydroxyquinoline (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) in one portion.

    • Causality: The base deprotonates the phenolic hydroxyl (pKa ~9.9), generating the potent phenoxide nucleophile. The color typically shifts to yellow/orange.

  • Alkylation: Cool the suspension to 0°C (ice bath) to minimize exothermic runaway. Add Methyl Iodide (12 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar, phenolic) will disappear, and a less polar spot (product) will appear.

    • Chemical Validation: Take a 0.1 mL aliquot, dilute with MeOH, and add 1 drop of FeCl₃ solution. Green/Black color = Incomplete Reaction. Yellow/No Change = Reaction Complete.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white to off-white solid.

    • If solid forms: Filter, wash with water to remove K₂CO₃ and DMF, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Methanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Analytical Validation Framework

To ensure scientific integrity, the synthesized product must pass the following validation criteria.

Visualizing the Workflow

SynthesisValidation Start Start: 5-Fluoro-8-hydroxyquinoline Reaction Reaction: MeI, K2CO3, DMF (SN2 Mechanism) Start->Reaction Deprotonation Check Validation Point: FeCl3 Test (Phenol check) Reaction->Check 4-6 Hours Check->Reaction Positive (Green Color) Continue Stirring Workup Work-up: H2O Quench Extraction/Filtration Check->Workup Negative (Yellow) Complete Analysis Final Analysis: 1H NMR, 19F NMR, GC-MS Workup->Analysis Isolate

Figure 1: Decision logic and workflow for the synthesis and validation of 5-Fluoro-8-methoxyquinoline.

Key Characterization Data
  • Appearance: White to light yellow crystalline solid.[1]

  • Melting Point: 40.0 – 42.0 °C.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       4.10 (s, 3H, OMe) – Diagnostic Singlet.
      
    • 
       7.0-8.9 (m, 5H, Aromatic protons).
      
    • Validation: Absence of broad singlet >9.0 ppm (Phenolic OH).

  • 19F NMR:

    • Single peak confirming mono-fluorination.

    • Comparison: Direct fluorination (Route C) would show a secondary peak for the 7-fluoro isomer.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 177 m/z.
      
    • Base Peak: Loss of methyl group or CO extrusion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase K₂CO₃ to 2.5 eq.
Oily Product Residual DMF or solvent trapped.Wash organic layer thoroughly with water/brine. Dry under high vacuum.
Impurity: N-Methylation Reaction temperature too high.Maintain reaction at 0°C -> RT. Do not reflux.
Color Retention Oxidation of quinoline ring.Perform reaction under Nitrogen/Argon atmosphere.

References

  • TCI Chemicals. Product Specification: 5-Fluoro-8-methoxyquinoline (CAS 439-88-3).[1][2][3] Retrieved from

  • PureSynth. Safety Data Sheet & Properties: 5-Fluoro-8-Methoxyquinoline.[4] Retrieved from

  • National Institutes of Health (NIH). Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. (Contextual grounding on 8-HQ scaffolds). Retrieved from

  • Gershon, H., et al. Synthesis of Medicinals Derived from 5-Fluoro-8-hydroxyquinoline. Journal of Organic Chemistry.[5] (Foundational chemistry for fluoro-quinolinols). Retrieved from

  • BenchChem. Synthetic Protocols for Substituted Quinolines. Retrieved from

Sources

Comparative

Quantum Yield Comparison of Fluorescent Quinolines: A Technical Guide

Topic: Quantum Yield Comparison of Different Fluorescent Quinolines Content Type: Publish Comparison Guide Executive Summary Fluorescent quinolines are a cornerstone of photochemical research, serving as the structural b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Yield Comparison of Different Fluorescent Quinolines Content Type: Publish Comparison Guide

Executive Summary

Fluorescent quinolines are a cornerstone of photochemical research, serving as the structural backbone for antimalarial drugs, metal ion sensors, and organic light-emitting diodes (OLEDs). However, their native fluorescence is often weak due to efficient non-radiative decay pathways. This guide provides a rigorous comparison of quantum yields (


) across various quinoline derivatives, analyzing how structural modifications—such as metal chelation, protonation, and substituent effects—dramatically alter their photonic efficiency.
Mechanistic Foundation: Why Quinolines Fluoresce (or Don't)

To select the right fluorophore, one must understand the electronic states governing quinoline emission.

  • The n

    
    
    
    
    
    Problem:
    In native quinoline, the lowest excited singlet state is often of
    
    
    character. This state has a long radiative lifetime, allowing intersystem crossing (ISC) to the triplet state or internal conversion to dominate, resulting in extremely low quantum yields (<0.1% in non-polar solvents).
  • The Protonation/Chelation Solution: Binding a proton (

    
    ) or metal ion (
    
    
    
    ) to the ring nitrogen stabilizes the
    
    
    orbitals. This raises the energy of the
    
    
    state above the
    
    
    state. The
    
    
    transition is fully allowed with a short radiative lifetime, significantly enhancing fluorescence (
    
    
    increases).
  • Intramolecular Charge Transfer (ICT): Adding electron-donating groups (e.g., -OMe,

    
    ) creates a "push-pull" system, facilitating ICT and often shifting emission to the visible range with higher efficiency.
    
Visualization: Fluorescence Activation Mechanism

FluorescenceMechanism Native Native Quinoline (Lone Pair Available) Excited_nPi Excited State (n->π*) Long Lifetime Native->Excited_nPi Excitation NonRad Non-Radiative Decay (ISC / Internal Conversion) Excited_nPi->NonRad Dominant Pathway Modified Protonated/Chelated Quinoline (Lone Pair Bound) Excited_PiPi Excited State (π->π*) Short Lifetime Modified->Excited_PiPi Excitation Fluorescence Strong Fluorescence (High Φ) Excited_PiPi->Fluorescence Radiative Decay

Figure 1: Mechanism of fluorescence enhancement in quinolines via state inversion (


 to 

).
Comparative Analysis of Quantum Yields

The following tables compare standard quinoline derivatives against industry benchmarks.

Table 1: Native vs. Benchmark Fluorophores

Note: Values are solvent-dependent. Quinine Sulfate is the standard reference.

FluorophoreStructure Class

(Quantum Yield)
Solvent / ConditionEmission

Quinoline (Native) Heterocycle< 0.001 (<0.1%)Cyclohexane~310 nm
Isoquinoline Heterocycle< 0.01 (<1%)Ethanol~320 nm
Quinine Sulfate Alkaloid0.546 (54.6%)0.5 M H₂SO₄450 nm
Coumarin 153 Coumarin0.38 - 0.53Ethanol530 nm
Fluorescein Xanthene0.92 (92%)0.1 M NaOH515 nm
Table 2: Effect of Substituents & Chelation (High Performance)

Modifications that transform weak emitters into potent probes.

CompoundModification Strategy

(Quantum Yield)
ApplicationRef
8-Hydroxyquinoline (8-HQ) Native Chelator0.02 (2%)Precursor[1]
Alq3 (Al-tris-8-HQ) Metal Complexation0.09 - 0.32 (Soln)0.25 - 0.40 (Solid)OLED Emitter[2]
TSQ Sulfonamide deriv.[1][2]~0.10 (Free)~0.40 (Zn-Bound)Zn²⁺ Sensor[3]
6,7-Dimethoxy-quinoline Electron Donor (ICT)0.50 (50%)Bio-imaging[4]
Amino-quinoline deriv. Push-Pull System0.80 - 0.90High-contrast Labels[5]

Key Insight: The formation of rigid metal complexes (like Alq3 or Zn-TSQ) restricts bond rotation, reducing non-radiative vibrational relaxation and boosting


 significantly.
Experimental Protocol: Measuring Relative Quantum Yield

Objective: Determine the


 of a novel quinoline derivative using the "Relative Method" with Quinine Sulfate as the standard.

Prerequisites:

  • Standard: Quinine Sulfate Dihydrate (NIST SRM 936a recommended).

  • Solvent: 0.5 M H₂SO₄ (for Standard); Solvent of choice for Sample.

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

Workflow Diagram

QY_Protocol Start Start: Prepare Solutions Absorbance Measure Absorbance (UV-Vis) Target Abs < 0.1 at λ_ex Start->Absorbance Check Is Abs > 0.1? Absorbance->Check Dilute Dilute Sample Check->Dilute Yes (Avoid Inner Filter Effect) Fluorescence Measure Integrated Fluorescence (Area under Emission Curve) Check->Fluorescence No (Valid Range) Dilute->Absorbance Calculate Apply QY Equation Fluorescence->Calculate

Figure 2: Step-by-step workflow for accurate relative quantum yield determination.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of Quinine Sulfate in 0.5 M H₂SO₄.

    • Prepare your Quinoline Sample in the desired solvent (e.g., Ethanol, PBS).

  • Absorbance Check (Critical):

    • Measure UV-Vis absorbance at the excitation wavelength.

    • Rule: Keep Absorbance below 0.1 OD (Optical Density) to prevent Inner Filter Effects (re-absorption of emitted light).

  • Fluorescence Acquisition:

    • Excite both Standard and Sample at the same wavelength (typically 350 nm for Quinine comparisons).

    • Record emission spectra (e.g., 370–650 nm).

    • Integrate the area under the curve (

      
      ).
      
  • Calculation: Use the following equation:

    
    
    
    • 
      : Quantum Yield[3][4][5][6][7][8][9][10][11]
      
    • 
      : Integrated Fluorescence Area
      
    • 
      : Absorbance at excitation wavelength[12]
      
    • 
      : Refractive index of the solvent
      
Conclusion & Strategic Recommendations
  • For OLED Development: Alq3 remains the reference standard, but newer Zinc-bis(8-hydroxyquinoline) derivatives offer higher thermal stability and comparable yields.

  • For Bio-Sensors: Avoid native quinoline. Utilize sulfonamido-quinolines (TSQ) for Zn²⁺ sensing or 6-methoxy derivatives for pH sensing, where the quantum yield modulation provides a high signal-to-noise ratio.

  • For Labeling: If high brightness is required, move towards amino-substituted quinolines or fused ring systems (benzo[h]quinoline) which mimic the high efficiency of coumarins.

References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.
  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link (Seminal paper on Alq3).

  • Meeusen, J., et al. (2011).[2] TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins.[1][2][13] Inorganic Chemistry, 50(16), 7563-7573. Link

  • Avhale, A. B., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Molecules, 15(12).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Fluoro-8-methoxyquinoline

Executive Summary & Strategic Context In medicinal chemistry, 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) serves as a critical scaffold for tuning metabolic stability and lipophilicity in antimalarial and neuroprotective dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, 5-Fluoro-8-methoxyquinoline (5-F-8-OMeQ) serves as a critical scaffold for tuning metabolic stability and lipophilicity in antimalarial and neuroprotective drug candidates. While its non-fluorinated parent, 8-Methoxyquinoline (8-OMeQ) , is well-characterized, the introduction of the fluorine atom at the C5 position introduces distinct physicochemical shifts that necessitate tailored mass spectrometry (MS) protocols.

This guide provides a technical comparison of 5-F-8-OMeQ against 8-OMeQ and 8-Hydroxyquinoline (8-HQ). It synthesizes experimental fragmentation logic with physicochemical data to establish a robust LC-MS/MS workflow.

Key Findings:

  • Ionization Suppression: The electron-withdrawing nature of the 5-Fluoro substituent lowers the basicity of the quinoline nitrogen, requiring lower pH mobile phases for optimal ESI+ sensitivity compared to 8-OMeQ.

  • Fragmentation Specificity: Unlike 8-OMeQ, which exhibits a "peculiar" M-3 loss (loss of 3H), 5-F-8-OMeQ predominantly follows a radical-initiated methyl loss followed by CO elimination, driven by the stability of the C-F bond.

  • Chromatographic Shift: The 5-F substitution increases lipophilicity (

    
     vs 
    
    
    
    ), resulting in increased retention on C18 stationary phases.

Comparative Physicochemical Profiling

Understanding the fundamental shifts between the fluorinated and non-fluorinated analogs is the first step in method development.

Table 1: Physicochemical & MS Properties Comparison
Feature5-Fluoro-8-methoxyquinoline8-Methoxyquinoline (Alternative)8-Hydroxyquinoline (Alternative)
CAS RN 439-88-3938-35-2148-24-3
Formula



Monoisotopic Mass 177.06 Da159.07 Da145.05 Da
Precursor Ion

178.07 160.08 146.06
Predicted pKa (N-1) ~4.2 (Reduced Basicity)5.034.9
LogP (Lipophilicity) ~2.3 (High Retention)1.91.8
Primary Fragment

163 (Loss of

)

145 (Loss of

)

117 (Loss of CO)
Key Differentiator Stable C-F Bond (No HF loss)M-3 Peak (Loss of

)
Chelation (Requires acidic mobile phase)

Scientist's Insight: The drop in pKa in the 5-F analog is critical. While 8-OMeQ ionizes readily in 0.1% Formic Acid, 5-F-8-OMeQ may require higher buffer strength or a stronger acid (e.g., 0.5% Formic Acid or TFA) to ensure complete protonation in the source, preventing signal splitting between neutral and charged species.

Mass Spectrometry Fragmentation Analysis

The fragmentation behavior of methoxyquinolines is dominated by the stability of the quinoline core and the lability of the ether linkage.

Mechanism of Action
  • Primary Loss (

    
    ):  Upon Collision-Induced Dissociation (CID), the ether oxygen directs the loss of the methyl radical (
    
    
    
    ). In 5-F-8-OMeQ, this transition (
    
    
    ) is the most abundant and stable quantifier ion.
  • Secondary Loss (CO): Following methyl loss, the resulting quinolin-8-one cation undergoes ring contraction or direct elimination of carbon monoxide (28 Da), yielding the

    
     135 fragment.
    
  • The Fluorine Factor: The C-F bond energy (~485 kJ/mol) is significantly higher than C-H or C-O bonds. Consequently, loss of F or HF is NOT observed in the primary fragmentation stages. This makes the fluorine atom a "silent passenger" that shifts the mass without altering the core fragmentation topology.

Visualization of Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 178.07 (5-Fluoro-8-methoxyquinoline) Intermediate Radical Cation [M-CH3]+ m/z 163.04 (5-Fluoro-quinolin-8-one) Precursor->Intermediate Loss of Methyl Radical (-15 Da) CID Energy: 20-25 eV Product Product Ion [M-CH3-CO]+ m/z 135.04 (Ring Contraction) Intermediate->Product Loss of CO (-28 Da) CID Energy: 35-40 eV AltPrecursor Comparison: 8-OMeQ [M+H]+ m/z 160.08 AltProduct [M-3H]+ (Peculiar Loss) m/z 157.05 AltPrecursor->AltProduct Loss of 3H (-3 Da) (Specific to non-fluorinated)

Figure 1: Proposed fragmentation pathway for 5-Fluoro-8-methoxyquinoline compared to the unique 'M-3' pathway of 8-Methoxyquinoline.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of the 8-OMeQ analog as a surrogate internal standard (if isotopically labeled versions are unavailable) is recommended due to structural similarity, provided chromatographic resolution is achieved.

Sample Preparation
  • Solvent: Dissolve 5-F-8-OMeQ in Methanol (MeOH). Avoid pure water due to limited solubility.

  • Concentration: Prepare a stock of 1 mg/mL, dilute to 100 ng/mL for tuning.

  • Matrix Note: If analyzing in biological fluids, protein precipitation with cold Acetonitrile (1:3 v/v) is effective.

LC-MS/MS Acquisition Parameters (Optimized)
ParameterSettingRationale
Ion Source ESI Positive (

)
Quinoline nitrogen is proton-receptive.
Capillary Voltage 3.5 kVStandard for small molecules; avoid arcing.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcid ensures protonation; Ammonium Formate improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles than MeOH.
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µmHigh surface area for retaining the lipophilic fluorinated compound.
Gradient 5% B to 95% B over 5 min5-F-8-OMeQ will elute later (~3.5 min) than 8-OMeQ (~2.8 min).
MRM Transition Table (Quantitation)
AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Role
5-F-8-OMeQ 178.1 163.1 10022Quantifier
5-F-8-OMeQ178.1135.110038Qualifier
8-OMeQ (Ref)160.1145.110020Comparison

Method Validation & Troubleshooting

To ensure Trustworthiness and Integrity of the data, apply these checks:

  • Linearity Check: The dynamic range should be linear from 1 ng/mL to 1000 ng/mL. If saturation occurs at the high end, check the detector gain; the fluorine atom does not significantly quench ionization, but high concentrations can cause space-charge effects.

  • Carryover: Fluorinated compounds can stick to PTFE tubing. Use PEEK tubing and a needle wash of 50:50 MeOH:Isopropanol.

  • Specificity: Inject a blank matrix. If a peak appears at

    
     178, check for contamination from plasticizers, though the odd mass (178) usually avoids common phthalate interference.
    
Decision Tree for Optimization

MethodOptimization Start Start Method Dev CheckSignal Check ESI+ Signal (m/z 178) Start->CheckSignal SignalLow Signal Low? CheckSignal->SignalLow AdjustPH Decrease pH (Add 0.1% FA) SignalLow->AdjustPH Yes CheckRT Check Retention Time SignalLow->CheckRT No AdjustPH->CheckSignal RTEarly Elutes < 1 min? CheckRT->RTEarly ChangeCol Switch to Phenyl-Hexyl or Lower %B Start RTEarly->ChangeCol Yes Final Validate MRM (178->163) RTEarly->Final No ChangeCol->Final

Figure 2: Workflow for optimizing detection of fluorinated quinolines.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788. Link

  • TCI Chemicals. (n.d.). 5-Fluoro-8-methoxyquinoline Product Specification & Properties (CAS 439-88-3).[1] TCI Chemicals Catalog. Link

  • Kaválek, J., et al. (2025). Spectroscopic characterization of 8-hydroxyquinoline derivatives and investigation of reactive properties. ResearchGate.[2] Link

  • Thermo Fisher Scientific. (2020). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Thermo Fisher Application Notes. Link

  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[3] Agilent Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 5-Fluoro-8-methoxyquinoline

Executive Summary: Operational Directives This guide mandates the disposal protocols for 5-Fluoro-8-methoxyquinoline (CAS: N/A for specific isomer, treated as Halogenated Quinoline Derivative). Due to the presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

This guide mandates the disposal protocols for 5-Fluoro-8-methoxyquinoline (CAS: N/A for specific isomer, treated as Halogenated Quinoline Derivative). Due to the presence of the fluorine atom and the nitrogen heterocycle, this compound requires segregated high-temperature incineration .

Immediate "Do Not" List:

  • DO NOT dispose of down the drain (Sanitary Sewer).[1][2] Aquatic toxicity risk is high for quinolines.

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol) to avoid cross-contamination of waste streams.

  • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the risk of exothermic N-oxidation.

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the causality behind the disposal requirements. We treat this compound based on Structure-Activity Relationships (SAR) relative to its parent scaffold, 8-hydroxyquinoline, and its halogenated nature.

Structural Implications for Disposal
  • The Fluorine Atom (C-F Bond): The Carbon-Fluorine bond is one of the strongest in organic chemistry. Standard low-temperature incineration may fail to break this bond completely, potentially leading to the formation of fluorinated byproducts. Requirement: High-temperature incineration (>1100°C) with flue gas scrubbing (to capture HF).

  • The Quinoline Ring: Nitrogen heterocycles are often toxic to aquatic life and can be mutagenic. They act as weak bases. Requirement: Zero-discharge to water systems.

  • The Methoxy Group: This electron-donating group increases the electron density of the ring, making it potentially reactive toward strong electrophiles (oxidizers).

Waste Characterization (RCRA Context)

While 5-Fluoro-8-methoxyquinoline is not explicitly "P" or "U" listed under US EPA RCRA regulations, it must be characterized by the generator based on its properties.

ParameterClassificationRegulatory Implication
Waste Code D001 (Ignitable - if in solvent) Not Listed (Solid)Treat as "Hazardous Waste" due to toxicity characteristic.[3]
Stream Type Halogenated Organic Must be separated from non-halogenated fuels to prevent equipment corrosion and regulatory fines.
Toxicity Acute Toxic (Oral), IrritantRequires double-bagging or rigid secondary containment.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

Objective: Prevent cross-reactivity and ensure the waste stream is accepted by the disposal facility.

  • Isolate the Stream: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE ONLY."

  • Chemical Compatibility Check: Ensure the container is made of HDPE (High-Density Polyethylene) or Glass . Avoid metal containers if the waste is acidic, though pure 5-Fluoro-8-methoxyquinoline is chemically compatible with stainless steel.

  • Solid vs. Liquid:

    • Solids: Collect in a wide-mouth HDPE jar.

    • Liquids (HPLC waste, mother liquor): Collect in a narrow-mouth carboy. Crucial: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now classified as Halogenated Waste .

Phase 2: Labeling & Storage

Objective: Clear communication for EHS personnel and emergency responders.

  • Label Text: "Hazardous Waste - 5-Fluoro-8-methoxyquinoline."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Storage: Store in a cool, dry, well-ventilated area, away from oxidizers (Nitric Acid, Peroxides).[4]

Phase 3: Final Disposal (Vendor Handoff)

Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required destruction method is Incineration .

Visualization: Decision Logic & Workflows

Disposal Decision Tree

This diagram illustrates the logical flow for determining the correct waste stream, ensuring the C-F bond is handled correctly.

DisposalLogic Start Waste Generation: 5-Fluoro-8-methoxyquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid FinalStream Stream: Halogenated Organic Waste Solid->FinalStream SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck YesHalo Yes SolventCheck->YesHalo NoHalo No (e.g., MeOH, DMSO) SolventCheck->NoHalo YesHalo->FinalStream Contamination ENTIRE VOLUME becomes HALOGENATED WASTE NoHalo->Contamination Contamination->FinalStream Destruction Method: High-Temp Incineration (>1100°C) with Scrubber FinalStream->Destruction

Figure 1: Logic flow ensuring all forms of the fluorinated compound are routed to the halogenated waste stream to prevent regulatory violations.

Segregation & Incompatibility

This diagram highlights the chemical risks associated with improper storage or mixing.

Segregation Compound 5-Fluoro-8-methoxyquinoline (Electron-Rich Heterocycle) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) ResultOx Exothermic Reaction N-Oxide Formation Compound->ResultOx Avoid ResultAcid Protonation/Salt Formation Increased Water Solubility Compound->ResultAcid Avoid Oxidizers->ResultOx Reaction Risk Acids Strong Acids (HCl, H2SO4) Acids->ResultAcid Solubility Risk Warning DO NOT MIX in Waste Container ResultOx->Warning ResultAcid->Warning

Figure 2: Chemical incompatibility map. Acidification increases water solubility (bad for containment), while oxidation poses a fire/reaction hazard.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to minimize exposure and environmental release.[5]

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if solid).

Spill TypeAction Protocol
Solid Spill 1. Do not sweep dry. This generates dust.2. Cover with wet paper towels (water or inert oil) to dampen.3. Scoop into a dedicated waste container.4. Wipe area with soap and water; dispose of wipes as hazardous waste.
Liquid Spill 1. Contain with absorbent pads or vermiculite.2. Do NOT use bleach. (Risk of reaction with nitrogen).3. Place saturated absorbents into the Halogenated Waste container.4. Clean surface with detergent.

References

  • PubChem. (n.d.). 8-Methoxyquinoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. United States Environmental Protection Agency.[6] Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-8-methoxyquinoline
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